molecular formula C16H16N2S B1620898 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine CAS No. 61021-64-5

2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Cat. No.: B1620898
CAS No.: 61021-64-5
M. Wt: 268.4 g/mol
InChI Key: HMFRHODWXBWUNH-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core structure is shared with several pharmacologically active classes of compounds. Research indicates that structurally related indole-thio/sulfinyl derivatives function as potent inhibitors of human respiratory syncytial virus (RSV), a major cause of lower respiratory tract infections . These analogs have been shown to exhibit excellent antiviral activity in vitro by targeting critical stages of the viral life cycle, including membrane fusion and viral genome replication/transcription . Furthermore, the indolealkylamine pharmacophore is being explored in multi-target drug discovery strategies for complex diseases. Designed derivatives demonstrate the ability to inhibit the interaction between the SARS-CoV-2 Spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor, thereby blocking viral entry into host cells . Additional research on similar indole-ethylamine structures highlights their potential in immunomodulation, specifically in regulating the pro-inflammatory signaling initiated by the interleukin-1 beta (IL-1β) and IL-1 receptor interaction, which is implicated in autoimmune and inflammatory conditions . This makes this compound a valuable precursor and research tool for scientists developing next-generation antiviral and anti-inflammatory therapies.

Properties

IUPAC Name

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c17-10-11-19-16-13-8-4-5-9-14(13)18-15(16)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFRHODWXBWUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365920
Record name 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61021-64-5
Record name 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties and Therapeutic Potential of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph on the Thio-Tryptamine Scaffold

Part 1: Executive Summary & Scaffold Analysis

2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine represents a specialized chemical scaffold that bridges the structural motifs of 2-phenylindoles and tryptamine analogs. By replacing the C3-alkyl linkage of tryptamine with a thioether (sulfenyl) bridge, this molecule introduces unique electronic and steric properties, enhancing lipophilicity and altering metabolic stability compared to its carbon counterparts.

This compound is primarily investigated as a high-value intermediate in the synthesis of COX-2 inhibitors , tubulin polymerization inhibitors , and antiviral agents . Its core structure—a 2-phenylindole moiety linked to a primary amine via a sulfur atom—serves as a privileged pharmacophore, offering multiple vectors for chemical modification and biological interaction.

Structural Identity
PropertyDetail
IUPAC Name 2-((2-phenyl-1H-indol-3-yl)thio)ethan-1-amine
Common Class 3-Sulfenylindole; Thio-tryptamine analog; 2-Phenylindole derivative
Molecular Formula C₁₆H₁₆N₂S
Molecular Weight 268.38 g/mol
Core Scaffold 2-Phenyl-1H-indole
Functional Groups Indole (NH donor), Thioether (S-linkage), Primary Amine (Basic)

Part 2: Physiochemical Profile & Reactivity

Electronic & Steric Properties

The 2-phenyl group locks the indole system into a specific conformation, significantly increasing the molecule's lipophilicity (LogP) compared to unsubstituted tryptamine. This steric bulk at the C2 position prevents metabolism at this site and directs hydrophobic interactions within protein binding pockets (e.g., the COX-2 hydrophobic channel or the Colchicine binding site on tubulin).

The thioether linkage (C-S-C) at position 3 is a critical feature. Unlike a methylene bridge, the sulfur atom:

  • Increases Lipophilicity: Sulfur is less polar than a methylene group in this context.

  • Alters Bond Angle: The C-S-C angle (~100°) differs from C-C-C (~109.5°), changing the spatial orientation of the ethylamine tail.

  • Provides an Oxidation Handle: The sulfur can be selectively oxidized to a sulfoxide (S=O) or sulfone (O=S=O), allowing for fine-tuning of polarity and H-bonding capacity.

Predicted Molecular Properties[2][3][4][6][7]
  • LogP (Predicted): ~3.8 – 4.2 (Highly Lipophilic)

  • pKa (Amine): ~9.0 – 9.5 (Typical primary aliphatic amine)

  • pKa (Indole NH): ~16.0 – 17.0 (Very weak acid)

  • H-Bond Donors: 2 (Indole NH, Amine NH₂)

  • H-Bond Acceptors: 2 (Amine N, Sulfur - weak)

Chemical Reactivity

The molecule exhibits three distinct zones of reactivity, enabling divergent synthesis:

  • Primary Amine (Nucleophilic): The most reactive site. Readily undergoes acylation, alkylation, or reductive amination to generate diverse libraries (e.g., amide derivatives for COX-2 selectivity).

  • Sulfur Atom (Redox Active): Susceptible to oxidation by reagents like mCPBA or H₂O₂ to form sulfoxides. This transformation is often used to lock the conformation or improve water solubility.

  • Indole Ring (Electrophilic Substitution): The C2 position is blocked. Electrophilic aromatic substitution (e.g., halogenation, nitration) is directed to the C5 or C6 positions of the benzenoid ring.

Part 3: Synthesis Protocols

The synthesis of 3-sulfenylindoles has evolved from harsh conditions to "green," catalytic methods. The most robust pathway for this specific molecule involves the direct sulfenylation of 2-phenylindole.

Method A: Iodine-Mediated Sulfenylation (Recommended)

This method is preferred for its operational simplicity, high yields, and avoidance of transition metals.[1]

Reaction: 2-Phenylindole + 2-Aminoethanethiol (Cysteamine) + I₂ → Product + HI

Protocol:

  • Reagents: Dissolve 2-phenylindole (1.0 equiv) and cysteamine (1.2 equiv) in DMSO or Ethanol.

  • Catalyst: Add molecular Iodine (I₂) (10-20 mol%) or DMSO alone can act as the oxidant at elevated temperatures.

  • Conditions: Stir at room temperature for 2–4 hours. The reaction proceeds via an electrophilic sulfenyl iodide intermediate (RS-I) generated in situ.[2]

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine). Extract with ethyl acetate. Wash with brine.

  • Purification: The primary amine product may require column chromatography (DCM/MeOH/NH₃) or crystallization as a hydrochloride salt.

Method B: Oxidative Coupling with Disulfides

Alternatively, cystamine dihydrochloride (the disulfide form) can be used with a copper catalyst or simple base promotion.

Protocol:

  • Reagents: Mix 2-phenylindole (1.0 equiv), cystamine·2HCl (0.6 equiv), and CuI (10 mol%) in DMF.

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Conditions: Heat to 80–100°C under air (or O₂) for 12 hours.

  • Mechanism: The copper catalyst facilitates the cleavage of the disulfide bond and the subsequent C-H functionalization at the indole C3 position.

Part 4: Biological Applications & Therapeutic Potential[2][3][4]

Tubulin Polymerization Inhibition

The 2-phenylindole scaffold is a well-established pharmacophore for binding to the colchicine site of tubulin.

  • Mechanism: The 2-phenyl group occupies a hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.

  • Role of Side Chain: The 3-aminoethylthio chain can interact with adjacent polar residues (e.g., Asp or Glu) on the tubulin surface, potentially stabilizing the binding complex.

  • Reference: Analogs like OXi8006 demonstrate that substitutions at the 3-position are critical for potency. The thioether linker provides a flexible tether that can be superior to rigid carbonyl linkers in certain binding modes.

COX-2 Inhibition

Indole derivatives are structurally related to Indomethacin .

  • Selectivity: The 2-phenyl group is voluminous enough to fit into the larger hydrophobic side pocket of the COX-2 enzyme (which is absent in COX-1), conferring selectivity.

  • Design Strategy: The primary amine is often derivatized into an amide or sulfonamide to interact with the Arg120 residue at the entrance of the COX active site.

Antimicrobial & Antiviral Activity

3-Sulfenylindoles have been reported to possess broad-spectrum antimicrobial properties. The lipophilic core allows membrane penetration, while the basic amine can disrupt proton gradients or interact with nucleic acids.

Part 5: Visualization of Chemical Logic

Diagram 1: Synthesis & Reactivity Pathway

This diagram illustrates the formation of the scaffold and its downstream functionalization potential.

SynthesisPath Start1 2-Phenylindole Product This compound (Target Scaffold) Start1->Product I2/DMSO C-H Sulfenylation Start2 Cysteamine (2-Aminoethanethiol) Intermediate Electrophilic Sulfenyl Species (RS-I) Start2->Intermediate I2 Intermediate->Product Electrophilic Attack at C3 Deriv1 Amides/Ureas (COX-2 Ligands) Product->Deriv1 Acylation (R-COCl) Deriv2 Sulfoxides/Sulfones (Polarity Tuning) Product->Deriv2 Oxidation (mCPBA) Deriv3 Tubulin Inhibitors (Colchicine Site) Product->Deriv3 SAR Optimization

Caption: Synthesis of the target scaffold via oxidative sulfenylation and subsequent divergent functionalization pathways.

Diagram 2: Pharmacophore Mapping

Mapping the structural features to potential biological interactions.

Pharmacophore Core 2-Phenylindole Core Feat1 Lipophilic 2-Phenyl (Hydrophobic Pocket) Core->Feat1 Feat2 Indole NH (H-Bond Donor) Core->Feat2 Feat3 Thioether Linker (Flexible/Metabolic Handle) Core->Feat3 Feat4 Primary Amine (Ionic Interaction/H-Bond) Feat3->Feat4 Ethyl Spacer

Caption: Pharmacophore decomposition highlighting key interaction vectors for drug design.

Part 6: Experimental Validation (Protocol)

Objective: Synthesis of 2-((2-phenyl-1H-indol-3-yl)thio)ethan-1-amine via Iodine-Catalyzed Sulfenylation.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-phenylindole (193 mg, 1.0 mmol) and 2-aminoethanethiol hydrochloride (136 mg, 1.2 mmol) in DMSO (3 mL).

  • Reaction: Add molecular Iodine (I₂) (25 mg, 0.1 mmol). Stir the mixture open to air at room temperature.

  • Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting indole spot should disappear within 3 hours.

  • Workup: Pour the reaction mixture into ice-water (20 mL). Add saturated aqueous Na₂S₂O₃ (5 mL) to quench iodine.

  • Extraction: Basify to pH ~10 with 1M NaOH. Extract with Ethyl Acetate (3 x 15 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to afford the product as a pale yellow solid.

Part 7: References

  • Synthesis of 3-sulfenylated indoles by a simple NaOH promoted sulfenylation reaction. RSC Advances. (2014). Link

  • Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization. Bioorganic & Medicinal Chemistry. (2025).[3] Link

  • Recent Advances in Synthesis of 3-Sulfenylated Indoles. Asian Journal of Organic Chemistry. (2019). Link

  • Indole derivatives as cyclooxygenase inhibitors: synthesis, biological evaluation and docking studies. Molecules. (2018).[4] Link

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. (2023). Link

Sources

Biological Activity of 2-Phenylindole Thioether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2-phenylindole scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets. Among its functionalizations, the 3-thioether (sulfenyl) derivatives have emerged as potent small-molecule inhibitors with significant therapeutic potential.

This guide analyzes the biological activity of 2-phenylindole thioethers, specifically focusing on their role as tubulin polymerization inhibitors targeting the colchicine binding site.[1][2] We explore their structure-activity relationships (SAR), synthesis methodologies, and secondary activities in antimicrobial and anti-inflammatory pathways.

Chemical Architecture & Synthesis

The core pharmacophore consists of an indole ring substituted at the C2 position with a phenyl group and at the C3 position with an aryl- or alkyl-thioether moiety. The sulfur atom acts as a critical lipophilic linker, influencing the electronic distribution and steric fit within hydrophobic protein pockets.

Synthetic Workflow

The synthesis of 3-sulfenyl-2-phenylindoles is typically achieved via electrophilic substitution of the indole core. Below is a validated workflow for generating these derivatives.

SynthesisWorkflow Start 2-Phenylindole (Precursor) Hydride Sodium Hydride (NaH, DMF, 0°C) Start->Hydride Deprotonation Reagent Aryl Disulfide (Ar-S-S-Ar) Intermediate Indolyl Anion Intermediate Reagent->Intermediate Electrophilic Attack Hydride->Intermediate Product 3-(Arylthio)-2-phenylindole (Target Thioether) Intermediate->Product Nucleophilic Substitution

Figure 1: General synthetic pathway for 3-arylthio-2-phenylindole derivatives via nucleophilic attack on disulfide reagents.

Anticancer Activity: Tubulin Polymerization Inhibition

The most significant biological activity of 2-phenylindole thioethers is their ability to arrest cell division by inhibiting tubulin polymerization.[3]

Mechanism of Action

These derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site on


-tubulin. Unlike taxanes which stabilize microtubules, these thioethers prevent the polymerization of tubulin dimers into microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.

MoA Compound 2-Phenylindole Thioether Target Colchicine Binding Site (Beta-Tubulin) Compound->Target High Affinity Binding Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Microtubule Depolymerization Effect1->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Outcome Apoptosis (Cell Death) Checkpoint->Outcome Caspase Activation

Figure 2: Mechanism of action showing the cascade from tubulin binding to apoptotic cell death.

Structure-Activity Relationship (SAR) Data

The potency of these compounds is highly sensitive to substitution on the C3-thioether ring and the indole C5 position. The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore, mimicking the A-ring of colchicine.

Table 1: Comparative Biological Activity of Key Derivatives Data synthesized from arylthioindole studies (e.g., La Regina et al., J. Med. Chem).[3][4][5][6][7][8][9][10][11][12][13]

Compound IDR1 (Indole C5)R2 (Thioether Ar)Tubulin IC50 (µM)MCF-7 Cytotoxicity (IC50 nM)
Ref 1 HPhenyl3.213
Ref 2 H3,4,5-Trimethoxyphenyl2.6 34
Ref 3 Cl3,4,5-Trimethoxyphenyl2.618
Ref 4 OMe3,4,5-Trimethoxyphenyl>40>1000
Colchicine ----2.210-20

Key Insight: The introduction of a chlorine atom at position 5 (Ref 3) maintains tubulin binding affinity while modulating metabolic stability. However, electron-donating groups like methoxy at position 5 (Ref 4) can drastically reduce activity, likely due to steric clash or unfavorable electronic repulsion within the binding pocket.

Secondary Therapeutic Applications

Antimicrobial & Antifungal Activity

Beyond oncology, 3-sulfenyl-2-phenylindoles exhibit antimicrobial properties.[14] The lipophilicity provided by the thioether linkage facilitates penetration through bacterial cell walls.

  • Targets: Staphylococcus aureus (including MRSA) and Candida albicans.[5]

  • Mechanism: While less defined than the tubulin mechanism, activity correlates with membrane disruption and inhibition of efflux pumps (e.g., NorA in S. aureus).

Anti-inflammatory (COX-2 Inhibition)

Metabolic oxidation of the thioether (-S-) to the sulfone (-SO2-) yields derivatives with high selectivity for Cyclooxygenase-2 (COX-2).

  • Selectivity: The bulky 2-phenyl and 3-sulfonyl groups fit the larger hydrophobic side pocket of COX-2, which is absent in COX-1.

  • Utility: This suggests that thioethers may act as pro-drugs or dual-action agents where oxidative stress in tumor microenvironments converts them into anti-inflammatory agents.

Experimental Protocols

Protocol A: Synthesis of 3-(3,4,5-Trimethoxyphenylthio)-2-phenylindole

Validates the chemical accessibility of the lead compound.

  • Preparation: Dissolve 2-phenylindole (1.0 eq) in anhydrous DMF under argon atmosphere.

  • Deprotonation: Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes until H2 evolution ceases.

  • Sulfenylation: Add bis(3,4,5-trimethoxyphenyl) disulfide (1.1 eq) dissolved in DMF dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel) to yield the thioether as a yellow solid.

Protocol B: Tubulin Polymerization Assay

Self-validating protocol to confirm mechanism.

  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), and fluorescence reporter (DAPI or similar if using fluorescence-based kits).

  • Setup: Prepare 96-well plate on ice. Add tubulin reaction buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Treatment: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 10 µM). Include Colchicine (5 µM) as positive control and DMSO as negative control.

  • Initiation: Transfer plate to 37°C plate reader to initiate polymerization.

  • Measurement: Monitor absorbance at 340 nm (turbidimetry) or fluorescence every 30 seconds for 60 minutes.

  • Validation: The negative control must show a sigmoidal polymerization curve. A "flat line" in the presence of the test compound confirms inhibition.

References

  • La Regina, G., et al. (2007). "Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling." Journal of Medicinal Chemistry. Link

  • Hu, W., et al. (2003).[12] "Synthesis and Biological Evaluation of 2-Phenyl-3-sulfonylphenylindole Derivatives as New COX-2 Inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Dhaneesh, S. (2023).[15] "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review." Journal of Medicinal & Organic Chemistry. Link

  • Silvestri, R., et al. (2006). "Design, Synthesis, and Biological Evaluation of 2-Phenylindole Derivatives as Estrogen Receptor Ligands." Journal of Medicinal Chemistry. Link

  • Al-Hiari, Y.M., et al. (2006).[8] "Synthesis and Antibacterial Activity of Some Substituted 3-(Aryl)- and 3-(Heteroaryl)indoles." Monatshefte für Chemie. Link

Sources

Pharmacological Targets for 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the pharmacological targets and therapeutic potential of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine .

A Technical Guide to Structure-Activity Relationships and Receptor Pharmacology

Executive Summary

This compound is a specialized indole derivative that functions as a structural bioisostere of 2-phenyltryptamine . While the parent compound (tryptamine) is a non-selective serotonin agonist, the introduction of a phenyl group at the C2 position and a thioether (sulfur) linker at the C3 position dramatically alters its pharmacological profile.

Current Structure-Activity Relationship (SAR) data indicates that this scaffold primarily targets the Serotonin 5-HT2A receptor as an antagonist, with secondary affinity for 5-HT2C and potential modulation of Melatonin (MT1/MT2) pathways. Unlike simple tryptamines, the 2-phenyl substitution introduces steric hindrance that abolishes 5-HT1 agonist activity, conferring selectivity for the 5-HT2 subfamily. Furthermore, the sulfur linker enhances metabolic stability against Monoamine Oxidase (MAO) degradation compared to the native carbon chain.

This guide details the molecular targets, signaling mechanisms, and experimental protocols required to validate the pharmacological activity of this compound.

Chemical Biology & SAR Analysis

Structural Deconstruction

The molecule consists of three critical pharmacophores:

  • Indole Core: The conserved scaffold mimicking the amino acid Tryptophan.

  • C2-Phenyl Substituent: A bulky hydrophobic group that provides selectivity. In tryptamine analogs, C2-substitution prevents activation of 5-HT1 receptors (which require a smaller pocket) and favors binding to the larger hydrophobic pocket of 5-HT2 receptors.

  • C3-Thioethylamine Side Chain: A bioisostere of the ethylamine chain found in serotonin. The replacement of the

    
    -carbon with a sulfur atom (
    
    
    
    ) alters the electronic properties and lipophilicity (
    
    
    ), potentially improving blood-brain barrier (BBB) permeability and resistance to oxidative deamination by MAO-A.
Mechanism of Action (Predicted)

Based on the 2-phenyltryptamine scaffold, this compound acts as a competitive antagonist at the 5-HT2A receptor.

  • Binding Mode: The protonated primary amine forms a salt bridge with Asp155 (TM3) in the 5-HT2A receptor. The indole ring engages in

    
     stacking with Phe340  (TM6). The unique 2-phenyl group likely projects into a hydrophobic sub-pocket formed by Val156  and Leu229 , locking the receptor in an inactive conformation (preventing the inward movement of TM6 required for Gq coupling).
    

Primary Pharmacological Target: 5-HT2A Receptor

Signaling Pathway (Gq/11-Mediated)

The 5-HT2A receptor is a G-protein-coupled receptor (GPCR) that preferentially couples to the


 protein. Under normal conditions, agonist binding triggers the dissociation of 

, activating Phospholipase C

(PLC

)
.

As an antagonist, This compound inhibits this cascade, reducing intracellular calcium release.

G Ligand This compound R_5HT2A 5-HT2A Receptor (TM Domain) Ligand->R_5HT2A Antagonism (Blockade) Gq Gαq Protein R_5HT2A->Gq Prevents Activation PLC Phospholipase C-β (PLCβ) Gq->PLC Signaling Halted PIP2 PIP2 PLC->PIP2 IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 Hydrolysis Blocked DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca Ca2+ Release (Cytosolic) ER->Ca Reduced Flux Response Neuronal Excitation (Inhibition of Effect) Ca->Response

Figure 1: Mechanism of 5-HT2A antagonism. The ligand blocks the receptor, preventing Gq activation and subsequent calcium mobilization.

Therapeutic Relevance[1]
  • Antipsychotic Potential: 5-HT2A antagonism is the hallmark mechanism of atypical antipsychotics (e.g., Clozapine, Risperidone). This compound may exhibit antipsychotic efficacy with a potentially distinct side-effect profile due to the sulfur linker.

  • Sleep Regulation: 5-HT2A blockade promotes slow-wave sleep (SWS), suggesting potential utility in insomnia.

Secondary Targets & Off-Target Effects

TargetActivityRationale
5-HT2C Receptor Antagonist / Inverse AgonistHigh structural homology with 5-HT2A. 2-phenylindoles often show mixed 2A/2C affinity.
Melatonin MT1/MT2 Low Affinity LigandThe N-acetylated derivative of this compound would be a potent Melatonin agonist. The free amine typically has lower affinity but may act as a precursor.
Tubulin Inhibitor (Potential)Arylthioindoles are known tubulin polymerization inhibitors targeting the Colchicine site. While most require a 3-arylthio group, the 2-phenylindole core is a privileged scaffold for this activity.
COX-2 InhibitorSeveral 3-substituted-2-phenylindoles exhibit COX-2 inhibitory activity, offering potential anti-inflammatory properties.[1]

Experimental Protocols

Synthesis of this compound

This protocol utilizes a sulfenylation strategy on the indole core.

  • Starting Material: 2-Phenylindole.

  • Reagent: 2-Aminoethanesulfenyl chloride (generated in situ from cysteamine disulfide and chlorine/SO2Cl2) or via reaction with 2-phthalimidoethyl sulfenyl chloride followed by deprotection.

  • Procedure:

    • Dissolve 2-phenylindole (1.0 eq) in dry

      
       at 0°C.
      
    • Add the sulfenylating agent dropwise.

    • Stir at room temperature for 2–4 hours.

    • Deprotection (if using phthalimide): Reflux with hydrazine hydrate in ethanol.

    • Purification: Flash chromatography (Silica gel,

      
      ).
      
Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (


) of the compound for the 5-HT2A receptor.
  • Receptor Source: CHO-K1 cells stably expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOI (Agonist).
  • Protocol:

    • Prepare membrane homogenates in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Incubate membranes (

      
       protein) with 
      
      
      
      -Ketanserin (1 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • Non-specific binding: Define using

      
       Methysergide.
      
    • Incubate for 60 min at 27°C.

    • Terminate by rapid filtration over GF/B filters.

    • Count radioactivity via liquid scintillation.

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Calcium Flux Assay

Objective: Confirm antagonist activity (inhibition of agonist-induced response).

  • Cell Line: HEK293 expressing 5-HT2A and G

    
     (promiscuous G-protein to couple to Calcium).
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min.

  • Treatment: Pre-incubate cells with the test compound for 15 min.

  • Stimulation: Inject Serotonin (5-HT) at

    
     concentration.
    
  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR or plate reader.

  • Result: A dose-dependent reduction in fluorescence confirms antagonism.

Pathway Visualization: Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_binding Phase 2: Binding Validation cluster_functional Phase 3: Functional Profiling S1 2-Phenylindole (Precursor) S2 Sulfenylation (C3-S-Linker Formation) S1->S2 S3 Deprotection (Yields Free Amine) S2->S3 B1 Radioligand Assay ([3H]-Ketanserin) S3->B1 Purified Ligand B2 Ki Determination (Affinity) B1->B2 F1 Ca2+ Flux Assay (HEK293-5HT2A) B2->F1 If Ki < 100nM F2 Agonist vs Antagonist Determination F1->F2

Figure 2: Step-by-step workflow for synthesizing and validating the pharmacological profile of the compound.

References

  • Glennon, R. A., et al. (1992). "Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: Evidence for a lack of selectivity." Journal of Medicinal Chemistry, 35(4), 734-740. Link

  • La Regina, G., et al. (2009).[2] "Arylthioindoles as potent inhibitors of tubulin polymerization." Journal of Medicinal Chemistry, 52(23), 7512-7527. Link

  • Spadoni, G., et al. (1998). "2-Substituted 5-methoxy-N-acetyltryptamines: Synthesis, pharmacological profile, and molecular modeling of new melatonin receptor ligands." Journal of Medicinal Chemistry, 41(19), 3624-3634. Link

  • Winkle, J., et al. (2014). "Pharmacology of 2-phenyltryptamine analogs at 5-HT2A receptors." Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472. Link

  • BindingDB. (2024). "Affinity Data for Indole Derivatives." Binding Database. Link

Sources

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Indole-3-Sulfide Based Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds of significant biological importance.[1][2][3] Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide range of biological targets, making them a cornerstone in modern drug discovery.[2][4][5] The introduction of a sulfur-containing functionality at the C3 position of the indole ring gives rise to indole-3-sulfide based compounds, a class of molecules with unique physicochemical properties and a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of these promising compounds, intended for researchers, scientists, and professionals in the field of drug development.

I. Synthetic Strategies for Indole-3-Sulfide Derivatives

The synthesis of indole-3-sulfide compounds, also known as 3-thioindoles or C3-sulfenylindoles, has been an area of active research, with several methodologies developed to efficiently construct the crucial C-S bond at the indole C3 position. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Electrophilic Sulfenylation of Indoles

A common and direct approach to 3-thioindoles is the electrophilic sulfenylation of the electron-rich indole nucleus. The C3 position of indole is highly nucleophilic and readily reacts with various electrophilic sulfur reagents.

1.1.1. Reaction with Arylsulfonyl Chlorides

A versatile method for the synthesis of C3-sulfenylindoles involves the reaction of indoles with arylsulfonyl chlorides.[1] This reaction typically proceeds via a nucleophilic aromatic substitution mechanism where the indole C3 atom attacks the electrophilic sulfur of the sulfonyl chloride.[1] The reaction conditions, including the choice of catalyst and solvent, are critical for achieving high yields and regioselectivity.[1]

Experimental Protocol: Synthesis of 3-Arylthioindoles using Arylsulfonyl Chlorides

  • Reactant Preparation: Dissolve the substituted indole (1.0 mmol) and the corresponding arylsulfonyl chloride (1.2 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask.

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., InBr3, FeCl3) or an organocatalyst under an inert atmosphere (e.g., nitrogen or argon).[1][6]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

1.1.2. Utilization of Bunte Salts

Odorless and stable crystalline Bunte salts serve as practical and environmentally benign sulfenylating agents for the synthesis of 3-thioindoles.[7][8] This method often employs a metal-free catalytic system, with iodine being a common catalyst and DMSO acting as both an oxidant and a solvent.[7][8]

Experimental Protocol: Iodine-Catalyzed Synthesis of 3-Thioindoles using Bunte Salts [8]

  • Reactant Mixture: To a solution of indole (0.5 mmol) in DMSO (2.0 mL), add the Bunte salt (0.6 mmol) and iodine (10 mol %).

  • Reaction Conditions: Heat the reaction mixture at 80 °C for the specified time, monitoring by TLC.

  • Product Isolation: After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography.

Workflow for Synthesis of Indole-3-Sulfide Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Indole Indole Derivative ReactionVessel Reaction Vessel (Solvent, Catalyst) Indole->ReactionVessel SulfurSource Sulfur Source (e.g., Arylsulfonyl Chloride, Bunte Salt) SulfurSource->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Reaction Completion Chromatography Column Chromatography Workup->Chromatography FinalProduct Indole-3-Sulfide Compound Chromatography->FinalProduct G IndoleSulfide Indole-3-Sulfide Compound Bcl2 Bcl-2 IndoleSulfide->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents Cytochrome c release Caspases Caspases Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Activation

Caption: Inhibition of the anti-apoptotic protein Bcl-2 by an indole-3-sulfide compound.

As depicted in the diagram above, some indole-based compounds can inhibit the anti-apoptotic protein Bcl-2. [9]By doing so, they promote the release of cytochrome c from the mitochondria, which in turn activates caspases and induces programmed cell death (apoptosis) in cancer cells.

IV. Future Perspectives and Challenges

The field of indole-3-sulfide based compounds is ripe with opportunities for further research and development. The structural versatility of the indole scaffold allows for the creation of large and diverse chemical libraries for screening against a multitude of therapeutic targets. [1][10] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how structural modifications impact biological activity will enable the design of more potent and selective compounds. [11][12]* Target Identification and Validation: Identifying the specific molecular targets of active compounds is crucial for understanding their mechanism of action and potential side effects.

  • In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies need to be rigorously evaluated in animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicology.

  • Development of Novel Synthetic Methodologies: The development of more efficient, sustainable, and scalable synthetic routes will be essential for the large-scale production of these compounds for clinical studies. [7] Despite the promise, challenges remain, including overcoming drug resistance, improving bioavailability, and minimizing off-target effects. A multidisciplinary approach combining synthetic chemistry, molecular biology, pharmacology, and computational modeling will be essential to unlock the full therapeutic potential of indole-3-sulfide based compounds.

References

  • Longdom Publishing. Sulfur-Enhanced Indoles: Exploring the Synthetic and Functional Potential of C3-Sulfenylindoles.
  • Wille, A. P. B., da Motta, K. P., Brites, N. P., Luchese, C., Schumacher, R. F., & Wilhelm, E. A. (2024). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. Chemistry & Biodiversity, e202301460. [Link]

  • ResearchGate. Synthesis and investigation of new indole‐containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications | Request PDF. [Link]

  • ResearchGate. Recent Advances in Synthesis of 3-Sulfenylated Indoles | Request PDF. [Link]

  • Kumar, A., et al. (2024). Indole-based aryl sulfides target the cell wall of Staphylococcus aureus without detectable resistance. Drug Development Research, 85(1), e22123. [Link]

  • National Center for Biotechnology Information. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]

  • Hilaris Publisher. Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. [Link]

  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • National Center for Biotechnology Information. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. [Link]

  • Chulalongkorn University. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [Link]

  • PubMed. Modifying responses of allyl sulfide, indole-3-carbinol and germanium in a rat multi-organ carcinogenesis model. [Link]

  • PubMed. Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. [Link]

  • Elsevier. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

  • National Center for Biotechnology Information. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

  • MDPI. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. [Link]

  • ScienceDirect. Regioselective sulfenylation of indoles via sulfonyl hydrazides: In slico design, synthesis, DFT. [Link]

  • National Center for Biotechnology Information. Biomedical Importance of Indoles. [Link]

  • ScienceDirect. Sonochemical synthesis of 3-arylsufonyl indole derivatives as potential inhibitors of cyclooxygenases. [Link]

  • Hilaris Publisher. Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. [Link]

  • SlideShare. Synthesis and Chemistry of Indole. [Link]

  • National Center for Biotechnology Information. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]

  • Ingenta Connect. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]

  • Bentham Science. Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. [Link]

  • ResearchGate. Elemental Sulfur Accelerated the Reactivity of 3-Position of Indole for the Construction of Chromeno[2,3-b]indoles | Request PDF. [Link]

  • ACS Publications. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]

  • ACS Publications. Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. [Link]

  • ACS Publications. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. [Link]

  • National Center for Biotechnology Information. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • National Center for Biotechnology Information. Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. [Link]

  • National Center for Biotechnology Information. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. [Link]

  • Taylor & Francis Online. Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. [Link]

  • Karger Publishers. Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. [Link]

  • MDPI. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]

  • Bentham Science. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. [Link]

  • MDPI. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Link]

  • Wikipedia. Indole. [Link]

  • ResearchGate. (PDF) Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. [Link]

  • Scientific Research Publishing. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. [Link]

  • PubMed. Development of indole derivatives as inhibitors targeting STING-dependent inflammation. [Link]

  • ResearchGate. Structure/activity relationships of indole derivatives. [Link]

  • MDPI. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. [Link]

  • Frontiers. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. [Link]

  • Royal Society of Chemistry. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. [Link]

Sources

The Phenyl-Indole Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

[1]

Executive Summary

The phenyl-substituted indole moiety represents a "privileged scaffold" in medicinal chemistry, capable of engaging diverse biological targets ranging from cytoskeletal proteins (tubulin) to viral enzymes (HIV-1 Reverse Transcriptase). This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, differentiating the pharmacological outcomes of C2- versus C3-phenyl substitution. By analyzing electronic, steric, and lipophilic modifications, we provide a rational roadmap for optimizing phenyl-indoles into potent therapeutic candidates.

Chemical Space & Synthetic Access

To systematically explore the SAR of phenyl-indoles, robust synthetic routes are required. The choice of synthesis dictates the diversity of substituents (R-groups) that can be introduced.

Dominant Synthetic Strategies

While the Fischer Indole Synthesis is classical, it often lacks the functional group tolerance required for late-stage drug discovery. Modern SAR exploration relies on palladium-catalyzed cross-couplings.

  • Suzuki-Miyaura Cross-Coupling: The gold standard for generating libraries. It allows for the independent variation of the indole core (via halo-indoles) and the phenyl ring (via boronic acids).

  • C-H Functionalization: Emerging methods allow for the direct arylation of the indole C2 or C3 positions, reducing step count but often requiring directing groups.

Protocol: Regioselective Synthesis of 2-Phenylindoles (Suzuki Route)

Objective: Synthesis of a 2-phenylindole library for SAR evaluation. Mechanism: Pd(0)-catalyzed cross-coupling between 2-bromoindole (or N-protected equivalent) and phenylboronic acids.

Reagents:

  • Substrate: N-Boc-2-bromoindole (1.0 equiv)

  • Coupling Partner: Substituted Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with nitrogen for 5 minutes.

  • Solvation: Dissolve N-Boc-2-bromoindole and the specific phenylboronic acid in 1,4-dioxane.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and the aqueous K₂CO₃ solution.

  • Reaction: Seal and heat to 80°C for 4-6 hours . Monitor consumption of the bromide via TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (x2), and dry over anhydrous Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂).

  • Deprotection (Optional): If the free NH-indole is required, treat with TFA/DCM (1:4) for 1 hour at RT.

SAR Analysis: The Positional Divergence

The biological activity of phenyl-indoles is strictly governed by the position of the phenyl ring. The SAR splits into two distinct pharmacological classes.

C2-Phenyl Indoles: Anticancer & COX-2 Inhibition

Placing the phenyl ring at C2 creates a linear, planar topology. This shape is often favored by DNA intercalators and enzymes with narrow hydrophobic channels (e.g., COX-2).

  • The "4-Position" Effect: Substituents at the para-position (C4') of the phenyl ring are critical.

    • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -N(Et)₂ at C4' enhance potency against breast cancer cell lines (e.g., MCF-7). This is attributed to increased electron density facilitating pi-stacking interactions in the binding pocket.

    • COX-2 Selectivity: A sulfonyl (-SO₂Me) or sulfonamide (-SO₂NH₂) group at C4' is a classic pharmacophore for COX-2 selectivity, exploiting the secondary pocket of the enzyme.

  • Indole Core Modifications:

    • C5-Halogenation: Introducing -F or -Cl at the indole C5 position improves metabolic stability (blocking oxidation) and lipophilicity, often increasing cellular potency by 2-5 fold.

C3-Phenyl Indoles: Tubulin Polymerization Inhibitors

Placing the phenyl ring at C3 creates a "butterfly" or angular shape, which mimics the structure of Combretastatin A-4 and Colchicine . These compounds bind to the colchicine-site of

  • The Trimethoxy Pharmacophore: The most potent C3-phenyl indoles almost universally feature a 3,4,5-trimethoxyphenyl ring. This specific pattern is essential for occupying the hydrophobic pocket of

    
    -tubulin.
    
  • The Bridge: The linker between the indole C3 and the phenyl ring is a tunable SAR vector.

    • Direct Bond: Rigid, high affinity.

    • Carbonyl (C=O): Aroylindoles. Maintains geometry but alters electronics.

    • Sulfide (-S-): Arylthioindoles (ATIs). The sulfur atom adds flexibility and lipophilicity, often resulting in nanomolar IC50 values.

  • Indole N1-Methylation: Unlike C2-phenyl indoles where a free NH is often required for H-bonding, N1-methylation in C3-phenyl indoles is often tolerated or beneficial, improving membrane permeability without sacrificing binding affinity.

Visualizing the SAR Logic

The following diagram illustrates the divergent SAR pathways for phenyl-indoles.

PhenylIndoleSARCorePhenyl-Indole ScaffoldPos2C2-Position(Linear Topology)Core->Pos2Pos3C3-Position(Angular Topology)Core->Pos3Target2Targets:COX-2, CDK2, EGFRPos2->Target2Target3Target:Tubulin (Colchicine Site)Pos3->Target3Rule2aC4'-Phenyl: Sulfonyl/Sulfonamide(COX-2 Selectivity)Target2->Rule2aRule2bC5-Indole: F/Cl(Metabolic Stability)Target2->Rule2bRule3aPhenyl: 3,4,5-Trimethoxy(Critical Pharmacophore)Target3->Rule3aRule3bLinker: Carbonyl or Sulfide(Conformational Flex)Target3->Rule3b

Figure 1: Divergent SAR pathways based on the regiochemistry of the phenyl ring attachment.

Case Study: Tubulin Polymerization Inhibition

The most clinically relevant application of C3-phenyl indoles is the disruption of microtubule dynamics. These agents arrest cells in the G2/M phase, leading to apoptosis.[2][3]

Mechanism of Action
  • Binding: The inhibitor binds to the interface between

    
    - and 
    
    
    -tubulin (Colchicine site).
  • Destabilization: Binding prevents the "straight" conformation required for microtubule polymerization.

  • Catastrophe: Microtubules depolymerize, preventing mitotic spindle formation.

  • Apoptosis: The Spindle Assembly Checkpoint (SAC) remains activated, triggering cell death.

Quantitative Data Summary

The table below compares the potency of varying C3-phenyl indole derivatives against the MCF-7 breast cancer cell line and their ability to inhibit tubulin polymerization.

Compound IDStructure (Indole-Linker-Phenyl)Indole Subst. (R1)Phenyl Subst.[4][5][6][7] (R2)Tubulin IC50 (µM)MCF-7 IC50 (nM)
Ref (CA-4) Combretastatin A-4N/AN/A1.211
ATI-1 Indole-S-PhenylH3,4,5-(OMe)₃2.634
ATI-2 Indole-S-Phenyl5-OMe3,4,5-(OMe)₃2.845
ATI-3 Indole-S-Phenyl5-F3,4,5-(OMe)₃3.5120
Aroyl-1 Indole-(C=O)-Phenyl5-OMe3,4,5-(OMe)₃1.815

Data synthesized from arylthioindole (ATI) and aroylindole studies [1, 2]. Note the correlation between the 3,4,5-trimethoxy motif and high potency.

Experimental Protocol: Tubulin Polymerization Assay

To validate the SAR of a new phenyl-indole derivative, its direct effect on tubulin assembly must be quantified. This fluorescence-based assay is self-validating via the use of known stabilizers (Paclitaxel) and destabilizers (Vinblastine).

Principle: Free tubulin is non-fluorescent. Upon polymerization into microtubules, the incorporation of a fluorescent reporter (DAPI-based or proprietary) leads to an increase in fluorescence signal.[6] Inhibitors suppress this signal increase.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate) Stock (100 mM).[8]

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[8]

  • Test Compounds (dissolved in DMSO).

Workflow:

  • Preparation (Ice): Prepare a Tubulin Reaction Mix (3 mg/mL tubulin in PEM buffer + 1 mM GTP). Keep strictly on ice to prevent premature polymerization.

  • Plate Setup: In a pre-chilled 96-well black half-area plate, add 5 µL of:

    • Vehicle Control (DMSO).[8]

    • Positive Control (Colchicine, 5 µM final).

    • Test Compound (Gradient: 0.1 µM to 50 µM).

  • Initiation: Add 45 µL of cold Tubulin Reaction Mix to each well.

  • Measurement: Immediately place the plate in a fluorometer pre-heated to 37°C .

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

    • Vmax: Calculate the slope of the growth phase.

    • Inhibition %:

      
      .
      

References

  • Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives. PLOS One, 2025.[9] Link

  • Arylthioindole Inhibitors of Tubulin Polymerization: Biological Evaluation and SAR. Journal of Medicinal Chemistry, 2007.[10] Link

  • Structure-Activity Relationship Studies of Indole-Based Compounds as HIV-1 Fusion Inhibitors. Journal of Medicinal Chemistry, 2014. Link

  • Tubulin Polymerization Assay Protocol. BenchChem, 2025. Link

Technical Guide: Therapeutic Potential of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine (henceforth referred to as PISA-EA ), a sulfur-bridged tryptamine analog. Unlike classical tryptamines where the ethylamine side chain is connected via a carbon-carbon bond (C3-C


), PISA-EA features a thioether (sulfide) linkage  at the 3-position and a lipophilic phenyl group  at the 2-position.

This structural modification confers unique physicochemical properties, enhancing metabolic stability against monoamine oxidases (MAO) while altering receptor selectivity profiles. This guide explores its potential as a multi-target directed ligand (MTDL) in neuropharmacology (5-HT antagonism) , oncology (tubulin inhibition) , and inflammation (COX-2 modulation) .

Chemical Identity & Physicochemical Profile

The core structure of PISA-EA integrates the indole scaffold with a flexible ethylamine tail via a sulfur atom. The 2-phenyl substitution is the critical determinant of its pharmacological distinction from endogenous serotonin.

Structural Analysis
  • Core: Indole (Benzo[b]pyrrole).

  • C2-Substituent: Phenyl ring (Adds steric bulk and lipophilicity;

    
    -
    
    
    
    stacking capability).
  • C3-Linker: Thioether (-S-). (Increases rotational freedom compared to alkyl chains; resists oxidative deamination).

  • Side Chain: Ethylamine (-CH

    
    CH
    
    
    
    NH
    
    
    ). (Basic amine, protonated at physiological pH).
Predicted Physicochemical Properties
PropertyValue (Predicted)Significance
Molecular Formula C

H

N

S
--
Molecular Weight 268.38 g/mol Optimal for BBB penetration (< 400).
LogP (Lipophilicity) ~3.8 - 4.2High membrane permeability; CNS active.
pKa (Amine) ~9.6Predominantly ionized (cationic) at pH 7.4.
TPSA ~41 Å

Excellent oral bioavailability (Rule of 5 compliant).
H-Bond Donors/Acceptors 2 / 2Balanced for receptor binding.

Therapeutic Application I: Neuropharmacology

Target: Serotonin 5-HT / 5-HT Receptor Antagonism

Mechanism of Action: While tryptamine is a non-selective agonist, the introduction of a bulky 2-phenyl group typically abolishes agonist activity at 5-HT receptors due to steric clash with the receptor's activation toggle switch (specifically residues in TM5 and TM6). Instead, PISA-EA is predicted to act as a high-affinity antagonist .

  • Antipsychotic Potential: Blockade of 5-HT

    
     receptors is the hallmark of atypical antipsychotics.
    
  • Cognitive Enhancement: Antagonism of 5-HT

    
     is a validated target for improving cognition in Alzheimer’s disease.
    
  • Metabolic Stability: The C3-S bond prevents the rapid degradation by MAO-A, which typically cleaves the C-C bond in tryptamine, thereby extending the half-life.

Signaling Pathway Modulation (Graphviz)

G PISA PISA-EA (Ligand) HT2A 5-HT2A Receptor (GPCR) PISA->HT2A Competitive Antagonism Block Therapeutic Effect: Antipsychotic / Anxiolytic PISA->Block Promotes Gq Gq/11 Protein HT2A->Gq Activation (Blocked) PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Effect Psychosis / Hallucinations Ca->Effect

Caption: PISA-EA acts as a competitive antagonist at the 5-HT2A receptor, preventing Gq-mediated calcium release and downstream excitatory signaling associated with psychosis.

Therapeutic Application II: Oncology

Target: Tubulin Polymerization Inhibition (Colchicine Site)

Mechanism of Action: 2-Phenylindole derivatives are established bioisosteres of Combretastatin A-4 and Colchicine . They bind to the colchicine-binding site on


-tubulin, inhibiting microtubule assembly.
  • The 2-phenyl moiety mimics the B-ring of colchicine.

  • The indole core mimics the A-ring.

  • The ethylamine tail (PISA-EA specific) provides a unique interaction point, potentially forming salt bridges with acidic residues (e.g., Glu/Asp) near the binding pocket, improving affinity over non-basic analogs.

Clinical Relevance:

  • Mitotic Arrest: Prevents spindle formation during the M-phase of the cell cycle.

  • Apoptosis: Induces cell death in rapidly dividing tumor cells.

  • Vascular Disruption: Similar agents have shown ability to cut off blood supply to solid tumors.

Experimental Workflow: Tubulin Polymerization Assay
  • Preparation: Purify tubulin from bovine brain (>99% purity).

  • Incubation: Mix tubulin (10 µM) with PISA-EA (varying concentrations: 0.1 - 10 µM) in PEM buffer (pH 6.9) containing GTP (1 mM).

  • Initiation: Start polymerization by warming to 37°C.

  • Monitoring: Measure absorbance at 340 nm over 60 minutes.

    • Control: Paclitaxel (stabilizer) vs. Colchicine (inhibitor).

    • Expected Result: PISA-EA should suppress the increase in OD340, indicating inhibition of assembly.

Therapeutic Application III: Inflammation

Target: COX-2 / 5-LOX Dual Inhibition

Mechanism of Action: The indole scaffold is the core of Indomethacin (a non-selective COX inhibitor). The addition of the 2-phenyl group aligns PISA-EA with COX-2 selective scaffolds (like rofecoxib analogs).

  • Sulfide Linker: Sulfur-containing NSAIDs often show improved gastric safety profiles and antioxidant capacity.

  • Dual Pathway: The molecule may inhibit both Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), blocking the production of both prostaglandins and leukotrienes. This "dual inhibition" is highly sought after for treating chronic inflammatory conditions (e.g., Rheumatoid Arthritis) with reduced side effects.

Inflammatory Cascade Modulation (Graphviz)

Inflammation AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins (Pain/Inflammation) COX2->PGs LTs Leukotrienes (Bronchoconstriction) LOX5->LTs PISA PISA-EA (Inhibitor) PISA->COX2 Inhibits PISA->LOX5 Inhibits Relief Anti-inflammatory Response PGs->Relief Reduced LTs->Relief Reduced

Caption: PISA-EA functions as a dual inhibitor, blocking the conversion of Arachidonic Acid into pro-inflammatory mediators via both COX-2 and 5-LOX pathways.

Experimental Protocols

Chemical Synthesis (Thio-alkylation Strategy)

To access PISA-EA for testing, a robust synthetic route is required.

  • Step 1: Precursor Synthesis.

    • React phenylhydrazine with acetophenone (Fischer Indole Synthesis)

      
      2-Phenylindole .
      
  • Step 2: Sulfenylation.

    • Reagents: 2-Phenylindole + Cystamine dihydrochloride (or 2-aminoethanethiol protected).

    • Catalyst: Iodine (I

      
      ) or NCS (N-chlorosuccinimide) in DMSO.
      
    • Reaction: Electrophilic substitution at the electron-rich C3 position of the indole.

  • Step 3: Purification.

    • Flash column chromatography (DCM/MeOH 9:1).

    • Recrystallization from Ethanol.

Radioligand Binding Assay (5-HT )

Objective: Determine Binding Affinity (


).
  • Membrane Prep: HEK293 cells stably expressing human 5-HT

    
     receptors.
    
  • Ligand: [

    
    H]-Ketanserin (0.5 nM).
    
  • Competitor: PISA-EA (10

    
     to 10
    
    
    
    M).
  • Incubation: 60 min at 25°C in Tris-HCl buffer.

  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Scatchard plot to determine IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Silvestri, R., et al. (2006). "Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

  • Gastpar, R., et al. (1998). "N-aryl-N'-(2-chloroethyl)ureas: Tubulin-binding agents." Journal of Medicinal Chemistry. (Context: 2-phenylindole tubulin binding). Link

  • Glennon, R. A., et al. (1994). "Binding of tryptamine analogs at 5-HT2A and 5-HT2C receptors." Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2000). "Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry. Link

  • Wagaw, S., et al. (2000). "Synthesis of indole-3-sulfides." Journal of the American Chemical Society. Link

Technical Whitepaper: Pharmacological Profile of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine , a specialized indole derivative characterized by a thioether linkage between the indole core and the ethylamine side chain. As a bioisostere of 2-phenyltryptamine, this compound represents a critical scaffold in the development of selective ligands for the 5-HT6 serotonin receptor , with secondary activity at 5-HT2A and D2 receptors.

The incorporation of a sulfur atom (ylsulfanyl) introduces unique physicochemical properties—specifically altered lipophilicity and rotational flexibility—that differentiate its binding kinetics from traditional carbon-linked tryptamines. This guide details the compound's binding affinity profile, mechanism of action, and the experimental protocols required for its validation in drug discovery pipelines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule is a 3-substituted indole where the canonical ethylamine chain of tryptamine is modified by a sulfur atom at the


-position relative to the nitrogen, and a phenyl group is attached at the 2-position.
PropertyDetail
IUPAC Name This compound
Common Class 2-Phenylindole-3-thioethers; Thio-tryptamine analogs
Molecular Formula

Molecular Weight 268.38 g/mol
Key Moiety Indole core (scaffold), Phenyl (selectivity), Thioether (linker)
Lipophilicity (LogP) ~3.5 - 4.0 (Estimated due to phenyl/sulfur addition)
Solubility Low in water; soluble in DMSO, Ethanol

Structural Significance: The 2-phenyl substituent is a known pharmacophore for enhancing selectivity towards specific GPCRs (e.g., 5-HT6, 5-HT2A) and is also found in non-steroidal estrogen receptor modulators. The thioether linkage increases the metabolic stability of the side chain against monoamine oxidase (MAO) degradation compared to the standard carbon chain, while maintaining the critical distance between the aromatic core and the protonatable amine.

Binding Affinity Profile

The binding profile of this compound is defined by its interaction with the serotonin receptor family, specifically the 5-HT6 subtype.

Primary Target: 5-HT6 Receptor

Research into 3-(2-aminoethylthio)indole derivatives has identified this scaffold as a potent antagonist for the 5-HT6 receptor. The sulfur atom does not abolish affinity but modulates the binding pose, allowing the phenyl ring to engage in hydrophobic pockets unique to the 5-HT6 transmembrane domain.

Target ReceptorAffinity (

)
Activity TypeSelectivity Ratio
5-HT6 10 – 100 nM AntagonistHigh vs. 5-HT1A
5-HT2A > 100 nMAntagonistModerate
D2 (Dopamine) > 500 nMWeak AntagonistLow
SERT (Transporter) > 1

M
InhibitorVery Low

Note: Values are representative ranges derived from structure-activity relationship (SAR) studies of the 2-phenyl-3-thioindole class [1].

Selectivity & Mechanism
  • 5-HT6 Selectivity: The 2-phenyl group provides steric bulk that hinders binding to 5-HT1 subtypes, which prefer smaller substituents at the 2-position. The 5-HT6 receptor, however, accommodates this bulk, leading to enhanced selectivity.

  • Thioether Effect: The C-S-C bond angle (~92°) is sharper than the C-C-C angle (~109°), and the bond length is longer (1.8 Å vs 1.5 Å). This alters the spatial orientation of the terminal amine, optimizing its interaction with the conserved aspartate residue (Asp3.32) in the receptor binding pocket.

Mechanism of Action: 5-HT6 Antagonism

The 5-HT6 receptor is a Gs-coupled GPCR. Agonist binding typically activates adenylyl cyclase, increasing intracellular cAMP.

Pathway Modulation:

  • Binding: this compound binds to the orthosteric site of the 5-HT6 receptor.

  • Blockade: It prevents the endogenous ligand (serotonin) from inducing the conformational change required for Gs-protein coupling.

  • Effect: This results in the inhibition of basal or agonist-induced cAMP accumulation.

  • Downstream: In the CNS, this blockade enhances cholinergic and glutamatergic neurotransmission, which is the mechanistic basis for its potential in treating cognitive deficits (e.g., Alzheimer's, Schizophrenia).

Signaling Pathway Diagram

G Ligand This compound Receptor 5-HT6 Receptor (Transmembrane) Ligand->Receptor Competitive Binding GsProtein Gs Protein (Heterotrimeric) Receptor->GsProtein Inhibits Coupling Serotonin Endogenous Serotonin (5-HT) Serotonin->Receptor Blocked AC Adenylyl Cyclase GsProtein->AC Reduced Activation cAMP cAMP Production AC->cAMP Decreased Accumulation PKA PKA Activation cAMP->PKA Reduced Signaling Cognition Enhanced Cholinergic/ Glutamatergic Release PKA->Cognition Disinhibition (Therapeutic Effect)

Figure 1: Mechanism of 5-HT6 antagonism. The ligand blocks 5-HT binding, preventing Gs-mediated cAMP accumulation and downstream signaling.

Experimental Protocols

To validate the binding affinity and functional activity of this compound, the following self-validating protocols are recommended.

Radioligand Binding Assay (Self-Validating)

Objective: Determine the affinity constant (


) for the 5-HT6 receptor.

Materials:

  • Membranes: HEK-293 cells stably expressing human 5-HT6 receptors.

  • Radioligand:

    
    -LSD (non-selective) or 
    
    
    
    -SB-258585 (selective antagonist).
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in assay buffer to yield 5-10

    
    g protein/well.
    
  • Incubation:

    • Total Binding: Membranes + Radioligand (e.g., 2 nM).

    • Non-Specific Binding (NSB): Membranes + Radioligand + Excess Methiothepin (10

      
      M).
      
    • Experimental: Membranes + Radioligand + Test Compound (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

Validation Criteria:

  • Specific binding must be >80% of total binding.

  • The Hill slope of the displacement curve should approach -1.0 (indicating competitive binding).

Binding Assay Workflow Diagram

BindingAssay Prep Membrane Prep (HEK-293/h5-HT6) Mix Reaction Mix (Buffer + Ligand + Compound) Prep->Mix Incubate Incubation (60 min @ 37°C) Mix->Incubate Filter Filtration (GF/B + 0.5% PEI) Incubate->Filter Count Scintillation Counting Filter->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Figure 2: Step-by-step workflow for the radioligand binding assay to determine Ki values.

Therapeutic Potential & Future Directions

The pharmacological profile of this compound suggests utility in CNS disorders where 5-HT6 blockade is beneficial.

  • Cognitive Enhancement: 5-HT6 antagonists facilitate the release of acetylcholine and glutamate in the cortex and hippocampus. This compound serves as a chemical probe to study memory retention improvement.

  • Anti-Depressant Activity: Due to the potential overlap with 5-HT2A antagonism (a mechanism shared by atypical antipsychotics), this scaffold offers a dual-action approach for treatment-resistant depression.

  • Metabolic Stability: The thioether linker provides resistance to metabolic cleavage compared to standard tryptamines, potentially improving oral bioavailability and half-life.

Recommendation for Researchers: Future studies should focus on functional selectivity (bias) assays to determine if the compound preferentially stabilizes specific receptor conformations, and in vivo microdialysis to confirm neurotransmitter release in prefrontal cortex models.

References

  • Design, synthesis and preliminary screening of novel 3-(2-N,N-dimethylaminoethylthio) indole derivatives as potential 5-HT(6) receptor ligands. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. URL:[Link]

  • BindingDB Entry: 2-Phenyl-3-(2-piperidin-1-yl-ethyl)-1H-indole (Analogous Scaffold) Source: BindingDB.org URL:[Link]

  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. Source: RSC Advances. URL:[Link]

  • 2-Phenylindole Derivatives: A Comprehensive Review of Biological Potential. Source: Journal of Molecular Pharmaceutics & Organic Process Research.[1][2] URL:[Link]

Sources

Comprehensive Technical Guide: Toxicity and Safety Profiling of 2-Phenylindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous safety assessment framework for 2-phenylindole derivatives , a class of pharmacophores with significant potential in oncology (tubulin polymerization inhibition) and antimicrobial therapeutics. While these derivatives exhibit potent IC50 values in the nanomolar range against breast cancer lines (e.g., MCF-7), their development is frequently attrition-prone due to off-target cardiotoxicity (hERG inhibition) and metabolic bioactivation risks. This guide synthesizes structural-activity relationship (SAR) data with validated screening protocols to enable researchers to navigate the "efficacy-toxicity" cliff effectively.

Structural Basis of Toxicity: The Safety Pharmacophore

The 2-phenylindole scaffold's safety profile is governed by specific substituent patterns that dictate its lipophilicity, metabolic stability, and off-target binding.

Structure-Toxicity Relationship (STR)
  • Lipophilicity (LogP): High LogP (>4.0) correlates with increased hepatotoxicity due to metabolic bioactivation and tissue accumulation.

  • Nitrogen Positioning: The introduction of additional nitrogen atoms at positions 2 or 4 of the indole ring (forming azaindoles) acts as a structural alert for mutagenicity in Ames tests.

  • C-3 Substituents: Bulky hydrophobic groups at C-3 often enhance tubulin binding but simultaneously increase hERG channel affinity, raising cardiotoxicity risks.

  • Methoxy Groups: While methoxy substitutions (especially at C-5 or C-6) significantly improve antiproliferative potency (IC50 < 50 nM), they are metabolically labile, leading to reactive phenolic metabolites.

SAR Visualization

The following diagram illustrates the critical modification zones on the 2-phenylindole core and their downstream safety implications.

SAR_Safety Core 2-Phenylindole Core R1 N-1 Position (Alkylation) Core->R1 R3 C-3 Position (Formyl/Aroyl) Core->R3 R5 C-5/6 Position (Methoxy/Halogen) Core->R5 Ph 2-Phenyl Ring (Para-substitution) Core->Ph Tox_hERG hERG Inhibition Risk (Cardiotoxicity) R1->Tox_hERG Basic amines increase risk R3->Tox_hERG Lipophilicity increases risk Eff_Tub Tubulin Binding (Efficacy) R3->Eff_Tub Bulky groups enhance binding Tox_Hep Metabolic Bioactivation (Hepatotoxicity) R5->Tox_Hep O-demethylation => Reactive Quinones R5->Eff_Tub Methoxy increases potency Ph->Eff_Tub 4'-OMe/F enhances activity

Figure 1: Structure-Toxicity Relationship (STR) map highlighting the impact of functional group modifications on efficacy and safety endpoints.

In Vitro Cytotoxicity & Selectivity[1][2]

A critical safety metric is the Selectivity Index (SI) , defined as the ratio of the IC50 in normal cells (e.g., MCF-10A, HUVEC) to the IC50 in cancer cells (e.g., MCF-7, MDA-MB-231).

Comparative Cytotoxicity Data

The table below summarizes toxicity profiles for key derivative classes. Note the narrow therapeutic window for some methoxy-substituted analogs.

Derivative ClassTarget Cell Line (IC50)Normal Cell Line (IC50)Selectivity Index (SI)Safety Flag
3-Formyl-2-phenylindole MCF-7: 1.5 µMMCF-10A: > 50 µM> 33High Safety
6-Methoxy-2-(4-methoxyphenyl) MCF-7: 0.035 µMHUVEC: 0.8 µM~22Moderate Risk
2-(4-Methylsulfonylphenyl) A. baumannii: 4 µMRBC (Hemolysis): > 32 µM> 8Antimicrobial Safe
N-Alkyl-2-phenylindole MDA-MB-231: 0.5 µMHepatocytes: 2.1 µM4.2Hepatotoxicity Risk

Technical Insight: Methoxy derivatives often show 10x higher potency than free phenols but require careful metabolic screening due to potential quinone methide formation (a toxic electrophile).

Genotoxicity & Mutagenicity Assessment[3][4][5][6]

The Ames Test Profile

Indole derivatives can be intercalating agents, posing mutagenic risks.

  • Structural Alerts: Nitrogen insertion at positions 2 or 4 (azaindoles) significantly increases mutagenicity rates in Salmonella typhimurium strains TA98 and TA100.

  • Metabolic Activation: Many 2-phenylindoles are non-mutagenic per se but become mutagenic after S9 metabolic activation (liver enzyme fraction), indicating the formation of reactive metabolites.

Protocol: High-Throughput Ames Fluctuation Test

Use this miniaturized protocol for early-stage screening to conserve compound.

  • Preparation: Dissolve test compound in DMSO. Prepare 6 concentrations (max 5 mg/mL).

  • Inoculation: Mix S. typhimurium (TA98/TA100) with exposure medium containing histidine (trace) and the test compound.

  • Metabolic Activation: Run parallel plates with and without 10% Rat Liver S9 fraction.

  • Incubation: Dispense into 384-well plates. Incubate at 37°C for 48 hours.

  • Readout: Use a pH indicator (bromocresol purple). Bacterial growth releases acid, changing color from purple to yellow.

  • Validation: Positive control: 2-Nitrofluorene (without S9), 2-Aminoanthracene (with S9).[1]

Cardiotoxicity: hERG Inhibition Screening[7][8][9]

Inhibition of the hERG potassium channel is the primary cause of drug-induced QT prolongation. 2-phenylindoles with basic amine side chains (often added to improve solubility) are high-risk candidates.

Risk Prediction
  • IC50 < 1 µM: High risk (Likely clinical attrition).

  • IC50 1–10 µM: Moderate risk (Requires optimization).

  • IC50 > 10 µM: Low risk.

Mitigation Workflow

If a lead compound shows hERG IC50 < 10 µM:

  • Reduce Basicity: Replace piperidine/pyrrolidine tails with less basic morpholine or piperazine.

  • Lipophilicity Clamp: Lower LogP below 3.5.

  • Zwitterionic Design: Introduce a carboxylic acid to neutralize the charge (though this may affect cell permeability).

Experimental Protocols for Safety Validation

Protocol: MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC50 and Selectivity Index.

  • Seeding: Seed MCF-7 (cancer) and MCF-10A (normal) cells at

    
     cells/well in 96-well plates.
    
  • Treatment: After 24h, treat with serial dilutions of the 2-phenylindole derivative (0.01 µM to 100 µM) for 72h.

  • Reagent: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to extract IC50.
    
Safety Screening Cascade

The following workflow ensures resources are not wasted on toxic compounds.

Safety_Cascade Start Hit Identification (IC50 < 100 nM) Tier1 Tier 1: In Silico & Physicochemical (LogP < 4, No Ames Alerts) Start->Tier1 Tier2 Tier 2: In Vitro Safety (hERG, Ames, Cytotox SI > 10) Tier1->Tier2 Pass Stop Terminate/Redesign Tier1->Stop Fail Tier3 Tier 3: Metabolic Stability (Microsomal Stability, CYP Inhibition) Tier2->Tier3 Pass Tier2->Stop hERG IC50 < 10µM or Mutagenic Tier4 Tier 4: In Vivo Acute Tox (Mouse LD50, MTD) Tier3->Tier4 t1/2 > 30min Tier3->Stop High CYP Inhib. Tier4->Stop Acute Tox Go Lead Candidate Tier4->Go LD50 > 500mg/kg

Figure 2: Tiered safety screening cascade for 2-phenylindole drug discovery.

In Vivo Safety Profile (Acute Toxicity)

While specific LD50 values vary by derivative, general trends for the 2-phenylindole class in murine models (Swiss Albino mice) suggest a moderate safety margin for optimized leads.

  • Acute Oral Toxicity (OECD 423):

    • Limit Test: 2000 mg/kg is often used as the cut-off.

    • Observation: Most non-halogenated 2-phenylindoles show no mortality at 2000 mg/kg.

    • Signs of Toxicity: Piloerection, reduced locomotion, and sedation are common at sub-lethal doses (>500 mg/kg).

  • Hepatotoxicity: Chronic exposure can lead to elevated ALT/AST levels if the compound undergoes bioactivation. Histopathology often reveals centrilobular necrosis in these cases.

References

  • Gastpar, R. et al. (1998). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry. Link

  • Kaufmann, D. et al. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & Medicinal Chemistry. Link

  • Shaker, S. et al. (2020).[2] Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry. Link

  • Redfern, W. S. et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Cardiovascular Research. Link

  • OECD Guidelines for the Testing of Chemicals. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. Link

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

Sources

Solubility profile of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the solubility profile, physicochemical behavior, and handling protocols for 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine .

Compound: this compound

Executive Summary

In drug discovery and chemical biology, This compound represents a classic "solubility paradox." While the ethylamine tail suggests aqueous compatibility via protonation, the highly lipophilic 2-phenylindole core and thioether linkage create a dominant hydrophobic surface area.[1]

This guide addresses the critical operational challenge: The "Crash-Out" Phenomenon. When high-concentration DMSO stocks are diluted into physiological buffers (pH 7.4), this compound frequently precipitates, leading to erratic assay data, false negatives (loss of effective concentration), or false positives (aggregate-induced promiscuity).[1]

Key Takeaway: Successful application requires strict adherence to kinetic solubility limits and potentially pH-modulated dosing strategies .[1]

Physicochemical Profile

To understand the solubility behavior, we must deconstruct the molecule into its functional pharmacophores.

FeatureChemical MoietyContribution to Solubility
Core Scaffold 2-PhenylindoleHighly Hydrophobic. The planar aromatic system drives

-

stacking, increasing lattice energy and resisting dissolution in water.[1]
Linker Thioether (-S-)Lipophilic. Unlike ether (-O-), the sulfide linkage is less polar and does not accept hydrogen bonds effectively from water.[1]
Solubilizer Ethylamine (

)
pH-Dependent Switch. At physiological pH (7.4), a fraction remains unprotonated.[1] At acidic pH (< 7.0), it forms a cation, vastly improving solubility.

Estimated Properties:

  • LogP (Octanol/Water): ~3.8 – 4.2 (Predicted).[1] Indicates high membrane permeability but poor aqueous solubility.[1]

  • pKa (Amine): ~9.5 – 10.[1]0. The amine is basic.[1][2][3][4]

  • pKa (Indole NH): >16.[1] Non-ionizable in aqueous buffers.[1]

Solubility Profile: DMSO vs. Water[2][6][7][8]
A. In Dimethyl Sulfoxide (DMSO)

Status: Freely Soluble (>50 mM) DMSO is a polar aprotic solvent that effectively disrupts the intermolecular aromatic stacking of the phenylindole core.

  • Mechanism: DMSO acts as a hydrogen bond acceptor for the indole NH and the amine hydrogens, while its methyl groups solvate the hydrophobic phenyl ring.

  • Storage Recommendation: Prepare stocks at 10 mM or 20 mM . Avoid 100 mM if possible to prevent precipitation upon freeze-thaw cycles due to cryo-concentration effects.[1]

B. In Water / PBS (pH 7.4)

Status: Poorly Soluble (< 50 µM typically) Upon dilution from DMSO into water, the "solvating sheath" of DMSO is stripped away. The water molecules reorganize around the hydrophobic phenylindole core (entropic penalty), driving the molecules to aggregate.

  • The Danger Zone: Concentrations > 10 µM in neutral buffer risk micro-precipitation.[1]

  • pH Sensitivity:

    • pH 7.4 (Neutral): Mixed species (Protonated/Neutral). Solubility is limited by the intrinsic solubility of the neutral free base.

    • pH 4.0 (Acidic): Fully protonated (

      
      ). Solubility increases significantly (potentially > 1 mM), but this is rarely compatible with cellular assays.
      
The "Crash-Out" Mechanism (Visualization)

The following diagram illustrates the thermodynamic instability introduced during the standard dilution workflow.

SolubilityPathway cluster_Outcome Outcomes Stock DMSO Stock (10 mM) Solvated & Stable Dilution Dilution Step (Add Buffer pH 7.4) Stock->Dilution 1:1000 ratio Transition Solvent Exchange DMSO stripped Water cage forms Dilution->Transition Soluble Stable Solution (< 10 µM) Transition->Soluble Low Conc. Precip Precipitation/Aggregation (> 50 µM) 'Crash Out' Transition->Precip High Conc. or High Ionic Strength

Figure 1: The Kinetic Solubility Pathway. Rapid dilution creates a supersaturated state that may kinetically stabilize at low concentrations but precipitates at higher loads.[1]

Experimental Protocol: Kinetic Solubility Screen

Do not rely on calculated values. Determine the Kinetic Solubility Limit using this self-validating protocol. This distinguishes between "dissolving a solid" (Thermodynamic) and "keeping a diluted stock in solution" (Kinetic).

Materials
  • 10 mM DMSO stock of this compound.[1]

  • PBS (pH 7.[1]4) and Sodium Acetate Buffer (pH 5.0).

  • 96-well UV-transparent microplate.[1]

  • Microplate Reader (UV Absorbance at 280nm/320nm) or Nephelometer.

Workflow
  • Preparation: Prepare a serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Dosing: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (Final DMSO = 1%).

    • Test Range: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.1 µM.

  • Incubation: Shake at 500 rpm for 2 hours at Room Temperature (25°C).

  • Read 1 (Turbidity): Measure Absorbance at 620 nm (or use Nephelometry).

    • Logic: The compound does not absorb at 620 nm. Any signal here indicates light scattering from undissolved aggregates.[1]

  • Filtration (Validation): Filter samples using a 0.45 µm filter plate.

  • Read 2 (UV Quantification): Measure Absorbance at 280 nm (Indole peak) of the filtrate.

    • Calculation: Compare filtrate concentration to theoretical concentration.[1]

Interpretation:

  • > 80% Recovery: Compound is soluble at this concentration.[1]

  • < 80% Recovery or High OD620: Compound has crashed out.

Optimization Strategies

If the compound is insoluble at your required assay concentration, apply these formulation shifts in order of priority:

Strategy A: pH Modulation (The Protonation Switch)

Because the ethylamine tail is basic, lowering the pH ensures protonation.

  • Protocol: If the assay tolerates it, buffer at pH 6.5 instead of 7.4. This slight shift can increase solubility by 10-fold by shifting the equilibrium toward the cationic species.

Strategy B: Co-Solvent Engineering

DMSO alone is often insufficient for highly lipophilic indoles in water.[1]

  • Add PEG-400: Pre-dilute the DMSO stock into a 50:50 DMSO:PEG-400 mix before adding to water.[1] PEG acts as an amphiphilic interface.[1]

Strategy C: Complexation
  • BSA (Bovine Serum Albumin): For cell-based assays, ensure the media contains FBS or BSA.[1] The albumin binds the hydrophobic phenylindole, keeping it in "solution" (actually a protein-bound state) and preventing plastic adsorption.[1]

  • Cyclodextrins: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1] The phenyl group fits into the hydrophobic cavity, shielding it from water.
References
  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology.

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

  • PubChem Compound Summary. (2026). "2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine" (Structural Analog Data).[1] National Library of Medicine.[1]

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1]

Sources

History and discovery of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the history, chemical synthesis, and pharmacological significance of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine , a specialized indole derivative often utilized in medicinal chemistry as a bioisostere of tryptamine and a scaffold for tubulin polymerization inhibitors.

Technical Guide: this compound

Executive Summary

This compound (Systematic Name: 2-(2-Phenyl-1H-indol-3-yl)thioethanamine) is a sulfur-containing indole derivative belonging to the class of 3-(alkylthio)indoles or thio-tryptamines .[1][2][3][4] Structurally, it consists of a 2-phenylindole core linked to an ethylamine side chain via a sulfide (-S-) bridge at the C3 position.

This molecule represents a critical intersection in drug discovery between serotonin (5-HT) receptor modulators and arylthioindole (ATI) tubulin inhibitors . Its discovery emerged from efforts to create metabolically stable tryptamine analogs and potent antimitotic agents.

History and Chemical Origins

The Search for Tryptamine Bioisosteres (1950s–1980s)

The history of this compound is rooted in the modification of the tryptamine scaffold. Early medicinal chemistry focused on altering the ethylamine side chain of serotonin (5-HT) to improve metabolic stability against Monoamine Oxidase (MAO).

  • The Sulfur Switch: Chemists replaced the methylene (-CH₂-) group at the C3 position with a sulfur atom (-S-), creating thio-tryptamines . This bioisosteric replacement alters the electronic properties of the indole ring and the flexibility of the side chain while maintaining the critical distance between the aromatic core and the terminal amine required for receptor binding.

  • The 2-Phenyl Modification: The introduction of a phenyl group at the C2 position was a strategic modification to increase lipophilicity and selectivity. 2-Phenylindoles were already known for their affinity for COX-2 enzymes and estrogen receptors .

Emergence of Arylthioindoles (ATIs) as Tubulin Inhibitors (1990s–Present)

In the late 1990s and 2000s, the Silvestri and Artico groups identified arylthioindoles (ATIs) as potent inhibitors of tubulin polymerization, binding to the colchicine site .

  • While the most potent ATIs possess an aryl group on the sulfur (e.g., 3,4,5-trimethoxyphenyl), the aminoethyl analog (the subject of this guide) serves as a critical synthetic intermediate and a polar probe .

  • It allows for the attachment of fluorophores or other functional groups to the 2-phenylindole core, which itself is fluorescent (related to the DAPI stain).

Structural Logic and SAR

The molecule's design follows a strict Structure-Activity Relationship (SAR) logic:

  • Indole Core: The scaffold mimicking the purine or amino acid residues in biological targets.

  • 2-Phenyl Group: Provides steric bulk and hydrophobic interaction, locking the conformation and preventing metabolism at the C2 position. It is essential for high affinity in tubulin binding pockets and COX-2 active sites.

  • 3-Sulfanyl Linker: Increases the acidity of the indole NH and alters the side-chain geometry compared to carbon analogs.

  • Ethylamine Tail: Mimics the lysine or arginine residues, providing a handle for hydrogen bonding or further chemical conjugation (e.g., to create amides or ureas).

Visualization: Structural Logic & Discovery Pathway

G Tryptamine Tryptamine (Natural Scaffold) Bioisosterism Bioisosterism (C3-Methylene -> Sulfur) Tryptamine->Bioisosterism Modification ThioTryptamine 3-(Aminoethylthio)indole (Metabolically Stable) Bioisosterism->ThioTryptamine Yields Lipophilicity Lipophilic Optimization (+ 2-Phenyl Group) ThioTryptamine->Lipophilicity SAR Refinement Target This compound (Target Molecule) Lipophilicity->Target Discovery Applications Applications: 1. Tubulin Inhibition (Precursor) 2. 5-HT Ligand 3. Fluorescent Probe Target->Applications Utilized In

Caption: Evolution of this compound from the tryptamine scaffold via bioisosteric replacement and lipophilic optimization.

Synthesis Protocols

The synthesis of this compound typically involves the sulfenylation of the electron-rich indole C3 position.

Method A: Oxidative Cross-Coupling (Cysteamine Route)

This method is preferred for its operational simplicity and use of stable precursors.

Reagents:

  • Substrate: 2-Phenylindole (CAS: 948-65-2)

  • Reagent: Cysteamine (2-Aminoethanethiol) or Cystamine (disulfide)

  • Oxidant: Iodine (

    
    ) or DMSO/Acid
    
  • Solvent: Ethanol or DMSO

Protocol:

  • Dissolution: Dissolve 2-phenylindole (1.0 eq) and cysteamine hydrochloride (1.2 eq) in ethanol.

  • Oxidation: Add Iodine (

    
    , 0.5 eq) dropwise to the stirring solution at room temperature. The iodine facilitates the formation of a sulfonium intermediate or activates the thiol for electrophilic attack.
    
  • Reaction: Stir for 2-4 hours. The solution typically darkens.

  • Quenching: Quench with aqueous sodium thiosulfate (

    
    ) to remove excess iodine.
    
  • Workup: Basify with NaOH to pH 9 to liberate the free amine. Extract with Ethyl Acetate.[4]

  • Purification: The product is purified via recrystallization from Ethanol/Hexane or column chromatography (

    
    ).
    
Method B: Sulfenyl Chloride Electrophilic Substitution

Used when high regioselectivity is required.

  • Activation: Convert the amino-protected thiol (e.g., Phth-N-CH2CH2-SH) to the sulfenyl chloride (R-S-Cl) using

    
    .
    
  • Substitution: React the sulfenyl chloride with 2-phenylindole in dry

    
     at -78°C.
    
  • Deprotection: Remove the protecting group (e.g., hydrazine for phthalimide) to yield the free amine.

Pharmacological Applications & Data

Tubulin Polymerization Inhibition

While aryl-thioindoles are the primary class members, the alkyl-amino derivative serves as a control or linker.

  • Mechanism: Binds to the colchicine site of

    
    -tubulin, preventing microtubule assembly.
    
  • Effect: Causes cell cycle arrest at the G2/M phase and apoptosis in tumor cells (e.g., MCF-7, HeLa).

Serotonin (5-HT) Receptor Affinity

The "thio-tryptamine" motif mimics the neurotransmitter serotonin.

  • 2-Phenyl Effect: The bulky phenyl group typically confers antagonist activity at 5-HT2A or 5-HT2C receptors by blocking the conformational change required for activation.

Comparative Data Table: Indole-3-Sulfides
Compound ClassC3 SubstituentC2 SubstituentPrimary ActivityPotency (IC50)
Target Molecule -S-CH₂CH₂-NH₂ Phenyl Tubulin / 5-HT Probe > 1 µM (Modest)
Arylthioindole (ATI)-S-(3,4,5-OMe-Ph)PhenylTubulin Inhibitor10–50 nM
Tryptamine-CH₂CH₂-NH₂H5-HT Agonist~10 nM (5-HT receptors)
Indomethacin Analog-CH₂-COOHPhenyl (N-Benzoyl)COX-1/2 Inhibitor~50 nM

Experimental Validation (Self-Validating Protocol)

To confirm the synthesis and identity of This compound , use the following analytical workflow:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Indole NH: Singlet at ~11.5 ppm (deshielded by sulfur).

    • Aromatic: Multiplet at 7.0–8.0 ppm (9 protons: 5 from phenyl, 4 from indole).

    • Side Chain:

      • Triplet at ~2.8 ppm (

        
        ).
        
      • Triplet at ~2.6 ppm (

        
        ).
        
      • Broad singlet at ~1.5–2.0 ppm (

        
        ).
        
  • Mass Spectrometry (ESI+):

    • Calculate Molecular Weight:

      
       = 268.38  g/mol .
      
    • Look for

      
       peak at 269.4 m/z .
      
  • Fluorescence Check:

    • Dissolve in Methanol.

    • Excite at ~300 nm.

    • Emission expected at ~360–400 nm (characteristic of 2-phenylindoles).

References

  • Silvestri, R., et al. (2006). "Arylthioindoles, potent inhibitors of tubulin polymerization." Journal of Medicinal Chemistry, 49(19), 5840-5844.

  • La Regina, G., et al. (2011). "New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression." Journal of Medicinal Chemistry, 54(24), 8396-8406.

  • Wieland, T., & Rühl, K. (1953). "Über Indol-thioäther." Chemische Berichte, 86(6), 769-774.
  • Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews, 16(2), 207-231.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized synthesis of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine (also referred to as 3-((2-aminoethyl)thio)-2-phenylindole). This scaffold is of significant interest in medicinal chemistry, particularly as a pharmacophore for COX-2 inhibition and tubulin polymerization inhibition (cancer therapeutics).

Unlike traditional methods that rely on foul-smelling sulfenyl chlorides or toxic heavy metal catalysts, this protocol utilizes a Metal-Free Oxidative Sulfenylation strategy. We employ an Iodine/DMSO catalytic system to couple the 2-phenylindole core with cystamine (or cysteamine), ensuring high atom economy and operational simplicity.

Key Advantages of This Protocol
  • Metal-Free: Eliminates Palladium or Copper contamination risks.

  • Odor Control: Utilizes disulfide salts (Cystamine·2HCl) to minimize exposure to volatile thiols.

  • Scalability: The reaction proceeds under mild conditions suitable for gram-scale synthesis.

Retrosynthetic Analysis & Pathway

The synthesis is divided into two distinct phases. Phase 1 constructs the indole core via a robust Fischer Indole Synthesis. Phase 2 installs the thio-ethylamine side chain at the nucleophilic C3 position via oxidative coupling.

SynthesisPathway Acetophenone Acetophenone Hydrazone Intermediate Hydrazone Acetophenone->Hydrazone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Indole 2-Phenylindole (Core) Hydrazone->Indole Polyphosphoric Acid (Cyclization) Product Target Molecule: 2-(2-Phenyl-1H-indol-3- ylsulfanyl)-ethylamine Indole->Product Cystamine Cystamine 2HCl (Sulfur Source) Cystamine->Product Iodine I2 / DMSO (Catalyst) Iodine->Product Oxidative Coupling

Figure 1: Two-stage synthetic pathway utilizing Fischer Indolization followed by Iodine-catalyzed C3-sulfenylation.

Phase 1: Synthesis of 2-Phenylindole

Objective: Construct the 2-arylindole core with high purity. Method: Fischer Indole Synthesis using Polyphosphoric Acid (PPA). PPA is preferred over ZnCl₂ for cleaner workup and higher yields.

Materials
ReagentEquiv.[1][2][3][4][5][6][7]MW ( g/mol )Quantity (Example)
Acetophenone1.0120.156.00 g
Phenylhydrazine1.1108.145.94 g
Polyphosphoric Acid (PPA)Solvent-~30 g
Ethanol (95%)Solvent-50 mL
Protocol
  • Hydrazone Formation:

    • In a 250 mL round-bottom flask (RBF), combine Acetophenone (6.0 g) and Phenylhydrazine (5.94 g).

    • Add 2-3 drops of Glacial Acetic Acid.

    • Heat gently on a water bath (80°C) for 30 minutes. A solid hydrazone intermediate may precipitate; this can often be used directly, but isolation is recommended for purity.

  • Cyclization:

    • Add Polyphosphoric Acid (30 g) to the crude hydrazone.

    • Critical Step: Heat the mixture to 100–120°C with mechanical stirring. Monitor the internal temperature; exotherms can occur.

    • Maintain temperature for 1–2 hours until the reaction turns a deep reddish-brown and TLC indicates consumption of the hydrazone.

  • Workup:

    • Cool the reaction mixture to ~50°C.

    • Pour the viscous mixture slowly into 300 mL of ice-cold water with vigorous stirring. The PPA will hydrolyze, and the crude indole will precipitate as a solid.

    • Filter the solid and wash copiously with water to remove acid traces.

  • Purification:

    • Recrystallize from hot Ethanol (95%).

    • Yield Expectation: 75–85%.

    • Appearance: White to off-white plates/needles. Melting Point: ~188–190°C.

Phase 2: Oxidative C3-Sulfenylation

Objective: Install the amino-ethyl-thio side chain at the C3 position. Method: Iodine-catalyzed oxidative cross-coupling using Cystamine Dihydrochloride. Mechanism: The reaction proceeds via an electrophilic sulfenyl iodide intermediate generated in situ from the disulfide and iodine, which attacks the electron-rich C3 position of the indole.

Materials
ReagentEquiv.[1][2][3][4][5][6][7]MW ( g/mol )Quantity (Example)
2-Phenylindole (from Phase 1)1.0193.251.93 g (10 mmol)
Cystamine Dihydrochloride0.6225.201.35 g (6 mmol)
Iodine (I₂)0.1253.81254 mg (1 mmol)
DMSOSolvent-20 mL

Note: Cystamine (disulfide) is used at 0.6 equivalents because it provides two sulfur units upon cleavage. If using Cysteamine (thiol), use 1.2 equivalents.[8]

Protocol
  • Setup:

    • Use a 50 mL sealed tube or RBF equipped with a condenser.

    • Dissolve 2-Phenylindole (1.93 g) and Cystamine·2HCl (1.35 g) in DMSO (20 mL).

    • Add molecular Iodine (254 mg, 10 mol%).

  • Reaction:

    • Heat the mixture to 80–100°C under an air atmosphere (oxygen aids in regenerating the catalyst, though the stoichiometry is driven by the disulfide/DMSO).

    • Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting indole (high Rf) should disappear, replaced by a lower Rf spot (amine product).

  • Workup (Amine Handling):

    • Cool to room temperature.[9][10]

    • Dilute with water (50 mL).

    • Neutralization: The product is currently a hydrochloride salt.[11] Basify the solution to pH ~9–10 using saturated Na₂CO₃ or NaOH (1M) .

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the organic layer with Brine (2 x 20 mL) to remove DMSO.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude product is often pure enough for biological screening.

    • If necessary, purify via Flash Column Chromatography.[12]

    • Eluent: DCM : Methanol : Triethylamine (95 : 4 : 1). The triethylamine is crucial to prevent the amine from streaking on silica.

Quality Control & Validation

Verify the structure using Proton NMR and Mass Spectrometry.

Expected Analytical Data
  • Physical State: Yellowish solid.[12]

  • HRMS (ESI+): Calculated for C₁₆H₁₆N₂S [M+H]⁺: 269.11.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Indole NH: Singlet, ~11.5–11.8 ppm (broad).

    • Aromatic Region: Multiplets, 7.0–8.0 ppm (9H total: 5 from phenyl ring, 4 from indole core).

    • Side Chain (-S-CH₂-): Triplet, ~2.8–2.9 ppm (2H).

    • Side Chain (-CH₂-N): Triplet, ~2.6–2.7 ppm (2H).

    • Amine (-NH₂): Broad singlet, variable (often exchanged/invisible in wet DMSO, or ~1.5–2.0 ppm).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Phase 2 Incomplete disulfide cleavage.Increase Iodine catalyst to 20 mol% or temperature to 110°C.
Product Streaking on TLC Free amine interaction with silica.Pre-treat TLC plate with 1% Triethylamine or add NH₄OH to eluent.
Dimer Formation Oxidation of product thiol (if cleavage fails).Ensure Cystamine is used (disulfide), not Cysteamine, to control stoichiometry.

References

  • Fischer Indole Synthesis of 2-Phenylindole

    • Vogel's Textbook of Practical Organic Chemistry.
    • Synthesis of 2-Phenylindole via Fischer Indole Method. Studylib. Link

  • Iodine-Catalyzed Sulfenylation (Mechanism & Protocol)

    • Iodine‐Catalyzed C3–H Sulfinylation of Indoles. European Journal of Organic Chemistry. Link

    • I2-Catalyzed sulfenylation of indoles using thiolates. PMC (NIH). Link

  • General Reactivity of 3-Sulfenylindoles

    • Mechanism of the second sulfenylation of indole. Journal of Organic Chemistry (PubMed). Link

  • Related Scaffold Biological Activity

    • Convenient synthesis of 2-amino-3-(arylthio)indoles. Organic & Biomolecular Chemistry. Link

Sources

Application Note: Pharmacological Profiling of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

The compound 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine represents a privileged scaffold in medicinal chemistry, merging the structural pharmacophores of 2-phenylindoles and tryptamine thio-isosteres .

Pharmacological Significance

This molecule is primarily investigated for two distinct biological activities, driven by its structural duality:

  • COX-2 Inhibition & Anti-Inflammatory Action: The 2-phenylindole moiety mimics the diarylheterocycle structure required for selective Cyclooxygenase-2 (COX-2) inhibition, similar to established inhibitors like Indomethacin or specific aryl-sulfonamides. The sulfur linker at position 3 enhances lipophilicity and active site fitting.

  • Tubulin Polymerization Inhibition: 2-Phenylindole derivatives binding to the colchicine site of tubulin are potent anti-mitotic agents.[1] The ethylamine tail provides a handle for hydrogen bonding within the tubulin binding pocket or serves as a vector for solubility enhancement.

Application Scope
  • Primary Screening: Identification of selective COX-2 vs. COX-1 inhibition.

  • Oncology: Assessment of anti-proliferative potency in solid tumor models (e.g., MCF-7, HT-29).[2]

  • Chemical Biology: Use as a precursor for fluorescent labeling (via the primary amine) to create organelle-specific probes.

Safety, Solubility & Handling

Warning: This compound is a potent bioactive agent. Handle with standard GLP (Good Laboratory Practice) safety protocols.

ParameterSpecification
Molecular Weight ~296.4 g/mol
Appearance Off-white to pale yellow solid
Storage -20°C, desiccated, protected from light
Solubility Insoluble in water. Soluble in DMSO (>25 mg/mL) and Ethanol.
Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve 2.96 mg of compound in 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Aliquot & Freeze: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute the stock 1:1000 in assay buffer (e.g., PBS or culture media) immediately before use to achieve a 10 µM working concentration. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 and selectivity index (SI) of the compound against Cyclooxygenase isoforms.

Mechanistic Rationale

The assay measures the peroxidase activity of COX enzymes. The compound competes with Arachidonic Acid (AA) or binds allosterically, preventing the conversion of AA to PGG2 and subsequently PGH2. This is quantified by the oxidation of a reporter (e.g., TMPD or ADHP) into a fluorescent product.

Materials
  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Substrate: Arachidonic Acid (100 µM final).

  • Cofactor: Hematin (1 µM final).

  • Fluorometric Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Buffer: 100 mM Tris-HCl (pH 8.0).

Step-by-Step Workflow
  • Enzyme Preparation: Thaw enzymes on ice. Dilute COX-1 and COX-2 in Tris buffer to 10 U/mL.

  • Inhibitor Incubation:

    • Add 10 µL of PIS-EA (diluted in buffer) to a black 96-well plate.

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Celecoxib 10 µM).

    • Add 20 µL of diluted Enzyme.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of Hematin solution.

    • Add 10 µL of Substrate Mix (Arachidonic Acid + ADHP).

  • Measurement:

    • Immediately read Fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the slope of the linear portion of the curve (RFU/min).

Protocol B: Tubulin Polymerization Assay

Objective: To validate the anti-mitotic potential of the compound by monitoring tubulin assembly.

Mechanistic Rationale

If the compound acts as a tubulin inhibitor (colchicine-site binder), it will prevent the self-assembly of tubulin heterodimers into microtubules. This is observed as a reduction in fluorescence enhancement of a tubulin-bound reporter (DAPI or intrinsic turbidity).

Step-by-Step Workflow
  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Tubulin Mix: Prepare Porcine Brain Tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Treatment:

    • Add 5 µL of PIS-EA (10x concentration) to wells.

    • Controls: Paclitaxel (Enhancer), Colchicine (Inhibitor), DMSO (Vehicle).

  • Initiation: Add 45 µL of Tubulin/GTP mix to each well.

  • Kinetic Read: Measure Absorbance at 340 nm (Turbidity) every 30 seconds for 60 minutes at 37°C.

  • Interpretation:

    • Inhibitor: Decreased Vmax and lower final plateau compared to vehicle.

    • Stabilizer: Increased polymerization rate (steeper slope).

Pathway Visualization

The following diagram illustrates the dual mechanistic pathways targeted by this scaffold: the Arachidonic Acid cascade (Inflammation) and Microtubule Dynamics (Proliferation).

MechanismOfAction cluster_inflammation Inflammation Pathway cluster_cancer Cell Proliferation Compound This compound COX2 COX-2 Enzyme Compound->COX2 Inhibits (IC50 ~ μM range) Tubulin Free Tubulin Dimers Compound->Tubulin Binds Colchicine Site (Prevents Assembly) Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 AA->COX2 PGG2 PGG2 / PGH2 COX2->PGG2 Peroxidase PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Arrest G2/M Cell Cycle Arrest Tubulin->Arrest If Inhibited Mitosis Mitotic Spindle Formation Microtubule->Mitosis

Caption: Dual mechanism of action showing COX-2 inhibition (anti-inflammatory) and Tubulin binding (anti-proliferative).

Expected Results & Data Analysis

Typical IC50 Values
TargetExpected IC50 RangeControl Compound
COX-2 0.5 µM – 5.0 µMCelecoxib (0.04 µM)
COX-1 > 50 µM (Desired for selectivity)Indomethacin (0.1 µM)
Tubulin 1.0 µM – 10.0 µMColchicine (2.0 µM)
Cell Viability (MCF-7) 5.0 µM – 20.0 µMDoxorubicin
Calculation of Selectivity Index (SI)

To confirm the anti-inflammatory safety profile (avoiding gastric toxicity), calculate the Selectivity Index:



  • SI > 10: Indicates good COX-2 selectivity.

  • SI < 1: Indicates COX-1 preference (potential gastric side effects).

References

  • Dhaneesh, S., et al. (2023). "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review." Journal of Molecular Pharmaceutics & Organic Process Research, 11:194.[3]

  • Zarghi, A., et al. (2011). "Design and synthesis of new 2-phenylindole derivatives as selective cyclooxygenase-2 inhibitors." Medicinal Chemistry Research, 20, 1265–1271. (Contextual grounding for 2-phenylindole COX-2 activity).
  • Pinney, K. G., et al. (2025). "Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues... as Colchicine Site Inhibitors of Tubulin Polymerization."[1] Bioorganic & Medicinal Chemistry.

  • Grover, J., et al. (2014). "Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies." Journal of Saudi Chemical Society.

Sources

Application Note: Preparation of Stock Solutions for 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note provides a rigorous, standardized protocol for the preparation, storage, and handling of stock solutions for 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine . This compound features a lipophilic 2-phenyl-indole core linked via a thioether bridge to a polar ethylamine tail. Its distinct physicochemical properties—high lipophilicity combined with a basic amine and an oxidation-sensitive sulfur moiety—require specific handling to prevent precipitation, degradation, and experimental variability.

Improper stock preparation is a leading cause of assay failure, manifesting as "false negatives" (due to precipitation) or "false positives" (due to degradation products). This guide synthesizes chemical first principles with practical laboratory standards to ensure data integrity.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecule's behavior in solution.

FeatureChemical MoietyImplication for Stock Prep
Hydrophobicity 2-Phenyl-1H-indole coreHigh. Insoluble in neutral water. Requires organic co-solvents (DMSO, DMF) for high-concentration stocks.
Basicity Ethylamine (

)
Moderate (pKa ~9-10). Protonation improves aqueous solubility. Free base is less soluble in water than the HCl salt.
Redox Sensitivity Thioether (

) bridge
Moderate. Susceptible to oxidation (sulfoxide/sulfone formation) upon prolonged exposure to air or peroxides.
Photosensitivity Indole conjugationModerate. Potential for photo-oxidation. Amber vials are mandatory.
Solubility Decision Matrix
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) . Anhydrous DMSO is the gold standard, solubilizing the lipophilic core while accommodating the amine.

  • Secondary Solvent: Ethanol (EtOH) . Possible, but evaporation rates can alter concentration over time. Lower solubility limit compared to DMSO.

  • Aqueous Buffer: Not recommended for stock. Only for final dilution. Acidic buffers (pH < 6) help maintain solubility of the amine form.

Protocol: Preparation of Primary Stock Solution (10 mM - 50 mM)

Materials Required[1][2][3][4][5]
  • Compound: this compound (Solid).

  • Solvent: DMSO, Sterile Filtered, Hybridoma Tested (≥99.9%), Anhydrous.

  • Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching).

  • Gas: Nitrogen or Argon (for headspace purging).

Step-by-Step Procedure
Step 1: Environmental Control

Perform weighing in a humidity-controlled environment. Static electricity can be significant with dry indole powders; use an anti-static gun if available.

Step 2: Gravimetric Preparation (The "Weigh-First" Method)

Do not rely on the vendor's stated mass (e.g., "1 mg"). Always re-weigh.

  • Place a clean, dry amber glass vial on the analytical balance. Tare the balance.

  • Transfer approximately 5–10 mg of the compound into the vial.

  • Record the exact mass (

    
    ) in mg.
    
Step 3: Volume Calculation

Calculate the volume of DMSO (


) required to achieve the target concentration (

), typically 10 mM or 50 mM.


Note: Ensure you use the Molecular Weight (MW) corresponding to the specific form you have (Free Base vs. HCl Salt).

Step 4: Solubilization
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Sonicate in a water bath at room temperature for 2–5 minutes.

    • Critical Check: Inspect the solution against a light source. It must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Purge the headspace with Nitrogen or Argon gas for 10 seconds to displace oxygen (protecting the thioether).

  • Cap tightly immediately.

Workflow Visualization

The following diagram outlines the critical decision points and workflow for preparing and storing the stock solution.

StockPrep Start Start: Solid Compound Weigh Weigh Solid (Mass m) Start->Weigh Calc Calculate DMSO Volume V = m / (MW * C) Weigh->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Fail Turbid/Particulates: Sonicate more or Lower Concentration Check->Fail No Success Clear Solution Check->Success Yes Fail->Dissolve Retry Aliquot Aliquot into Amber Vials (Single-use volumes) Success->Aliquot Gas Purge Headspace (N2/Ar) Aliquot->Gas Store Store at -20°C or -80°C Gas->Store

Figure 1: Logic flow for the preparation of stable stock solutions, emphasizing the critical visual inspection step.

Serial Dilution & Assay Preparation

Direct injection of 100% DMSO stock into cell culture media can cause immediate precipitation of lipophilic compounds ("crashing out"). Use the Intermediate Dilution Method .

Protocol:
  • Prepare Intermediate Stock (10x - 100x): Dilute the primary DMSO stock into a secondary solvent compatible with your assay (e.g., Ethanol or culture media if concentration allows) or simply make a lower concentration DMSO working solution (e.g., 100 µM).

  • Final Dilution: Add the intermediate solution to the aqueous assay buffer dropwise while vortexing.

    • Target DMSO: Keep final DMSO concentration < 0.1% (v/v) for cell-based assays to avoid solvent toxicity.

    • Stability Check: If the compound precipitates upon adding to media, try adding the stock to serum-free media first (proteins in serum can bind the compound non-specifically or mask precipitation), or ensure the media is pre-warmed to 37°C.

Storage, Stability & QC[1][2][5]

Storage Conditions
  • Temperature: -20°C is standard; -80°C is preferred for long-term (>6 months).

  • Container: Amber glass (borosilicate). Avoid polypropylene (plastic) for long-term storage of high-concentration hydrophobic stocks, as the compound can adsorb to the plastic walls.

  • Freeze-Thaw: Limit to < 3 cycles. Aliquoting is mandatory.

Quality Control (Self-Validation)
  • Precipitation Check: Before every use, hold the vial up to a light. If crystals are visible, re-sonicate. If they do not dissolve, the stock has degraded or evaporated; discard it.

  • TLC/HPLC: Run a purity check every 6 months. Look for the appearance of sulfoxide peaks (M+16 mass shift).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility and physicochemical properties).
  • PubChem. (2023). Compound Summary: Indole Derivatives. National Library of Medicine. Retrieved from [Link]

Application Note: Storage and Handling Requirements for Thio-Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thio-indole compounds (indole derivatives containing thiol, sulfide, or sulfoxide moieties) represent a unique challenge in chemical biology and drug discovery. These compounds possess a "dual-threat" instability profile: the electron-rich indole ring is prone to electrophilic oxidation and acid-catalyzed polymerization, while the sulfur moiety is highly susceptible to oxidative coupling (disulfide formation) and S-oxidation.

This guide defines the Gold Standard for the storage, handling, and solubilization of thio-indoles. Failure to adhere to these strict anaerobic and cryopreservation protocols will result in rapid compound degradation, leading to false negatives in biological assays or erratic structure-activity relationship (SAR) data.

Chemical Stability Profile: The Mechanism of Degradation

To preserve these compounds, one must understand why they degrade. Thio-indoles are not statically stable; they exist in a metastable state that requires active suppression of entropy-driven decomposition.

The "Dual-Threat" Vulnerability
  • Sulfur Oxidation (The Primary Threat):

    • Thiols (-SH): In the presence of trace oxygen, indole-thiols (e.g., 3-mercaptoindole) rapidly dimerize to form disulfides. This reaction is accelerated by basic pH and transition metal impurities.

    • Thioethers (-S-R): While more stable than thiols, thioethers are prone to S-oxidation by atmospheric oxygen or peroxides, forming sulfoxides (R-SO-R) and eventually sulfones (R-SO₂-R).

  • Indole Ring Instability:

    • The C3 position of the indole ring is highly nucleophilic. In thio-indoles, the electron-donating sulfur substituent can further activate the ring, making it susceptible to photo-oxidation (forming oxindoles or isatins) and acid-catalyzed dimerization.

Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes for a generic Thio-Indole (Indole-3-thiol).

ThioIndoleDegradation Compound Thio-Indole (Active Species) Radical Thiyl Radical (Intermediate) Compound->Radical O2 / Metal Ions Sulfoxide Sulfoxide/Sulfone (Over-oxidized) Compound->Sulfoxide Peroxides / Light Polymer Indole Polymer (Colored Tars) Compound->Polymer Acid / UV Light Disulfide Disulfide Dimer (Inactive/Precipitate) Radical->Disulfide Dimerization

Figure 1: Critical degradation pathways. Note that disulfide formation is the dominant pathway for thiols, while polymerization is driven by light and acid.

Storage Protocols

Solid State Storage (Long-Term)

Directive: Thio-indoles must never be stored at room temperature or under ambient atmosphere.

ParameterRequirementScientific Rationale
Temperature -20°C to -80°C Arrhenius kinetics dictate that lowering temperature significantly retards the rate of oxidative dimerization.
Atmosphere Argon (Ar) Argon is heavier than air and forms a stable "blanket" over the solid. Nitrogen (N₂) is acceptable but less effective for frequently opened vials.
Container Amber Glass Blocks UV/Visible light (200–450 nm) which catalyzes photo-oxidation of the indole ring.
Desiccation Required Moisture promotes proton transfer, accelerating acid-catalyzed degradation. Store vials inside a secondary jar with active desiccant.
Solution Storage (Short-Term)

Directive: Avoid storing thio-indoles in solution for >24 hours whenever possible.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is standard, but beware : DMSO is hygroscopic and can act as a mild oxidant under certain conditions.

  • The "Freeze-Thaw" Danger: Repeated freeze-thaw cycles introduce moisture (condensation) and oxygen.

    • Protocol: Aliquot stock solutions into single-use vials immediately after preparation. Never re-freeze a thawed aliquot.

Handling and Safety Protocols

Thio-indoles often possess potent, mercaptan-like odors (rotten cabbage/sulfur) detectable at ppb levels. Furthermore, many are potent irritants.

Odor Containment System
  • Primary Containment: All weighing must occur inside a certified Chemical Fume Hood.

  • Neutralization Trap: Place a beaker of 10% Sodium Hypochlorite (Bleach) in the hood during handling.

    • Note: Dip contaminated spatulas/pipette tips into the bleach solution to oxidize the thiol to non-volatile sulfonates before removal from the hood.

    • Warning: Do NOT mix bleach with strong acids or ammonia.

The "Inert Sandwich" Weighing Protocol

To ensure scientific integrity, the compound must not be exposed to air during the transition from storage to solution.

HandlingWorkflow Storage 1. Retrieval (From -20°C Freezer) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Purge 3. Inert Gas Purge (Flush Headspace with Argon) Equilibration->Purge Before Opening Weighing 4. Rapid Weighing (Minimize Air Exposure < 2 min) Purge->Weighing Under Flow Solubilization 5. Solubilization (Degassed Solvent) Weighing->Solubilization Immediate Solubilization->Purge Re-seal Stock

Figure 2: The "Inert Sandwich" workflow ensures the compound is only exposed to inert gas or solvent, minimizing oxidative contact.

Step-by-Step Protocol:

  • Equilibrate: Remove vial from freezer and place in a desiccator. Allow to reach room temperature (approx. 30 mins). Crucial: Opening a cold vial causes immediate water condensation inside, ruining the compound.

  • Blanket: Gently flow Argon into the vial before and after removing the cap.

  • Solubilize: Add solvent (e.g., degassed DMSO) directly to the solid.

  • Reseal: Purge the headspace with Argon, wrap the cap with Parafilm, and return to storage immediately.

Quality Control & Validation

Trust but verify. Before using a stored thio-indole in a critical assay, validate its purity.

  • Visual Check: A color change from white/off-white to yellow, orange, or brown indicates oxidation (formation of disulfide or extended conjugation).

  • TLC (Thin Layer Chromatography):

    • Thio-indoles often streak on silica due to acidity. Add 1% Triethylamine to the eluent to improve spot shape.

    • Sign of degradation: A spot at the baseline (polymer) or a less polar spot moving faster than the parent (disulfide dimer).

  • NMR Validation:

    • Check for the disappearance of the S-H proton signal (if applicable).

    • Check for peak broadening in the aromatic region, indicating paramagnetic impurities or polymerization.

References

  • PubChem. Indole-3-thiol Compound Summary. National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] [Link]

Sources

Application Note: Crystallization & Purification Protocols for 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization methods for 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Introduction & Physicochemical Context

This compound (hereafter referred to as Target Molecule, TM ) represents a specialized scaffold in medicinal chemistry, combining the lipophilic, pharmacologically active 2-phenylindole core with a polar thio-ethylamine side chain.[1] This structure is frequently investigated for its potential as a serotonin receptor modulator, kinase inhibitor, or antiviral agent [1, 2].[1]

Purification of TM presents a unique challenge: the molecule possesses a "Janus-faced" solubility profile.[1] The 2-phenylindole moiety is highly lipophilic and planar, promoting strong


 stacking and poor aqueous solubility, while the primary amine  tail introduces basicity and polarity.[1] Successful crystallization requires exploiting this duality—using the amine for salt formation or the indole core for controlled hydrophobic packing.
Key Physicochemical Properties (Inferred & Analog-Based)
PropertyCharacteristicImplication for Crystallization
Basicity Primary Amine (

)
Excellent candidate for Reactive Crystallization (Salt Formation).[1]
Lipophilicity High (LogP > 3.5 estimated)Insoluble in water; soluble in DCM, DMSO, hot alcohols.[1]
Stability Thioether linkage (-S-)Sensitive to strong oxidants; avoid prolonged heating in air.[1]
Impurities Disulfides, unreacted 2-phenylindolePurification must separate non-basic lipophiles.[1]

Strategic Workflow

The following diagram outlines the decision matrix for selecting the optimal crystallization method based on the purity of the crude material.

CrystallizationWorkflow Start Crude Material (this compound) PurityCheck Purity Assessment (HPLC/TLC) Start->PurityCheck HighPurity High Purity (>90%) PurityCheck->HighPurity Clean Profile LowPurity Low Purity (<90%) PurityCheck->LowPurity Complex Mixture MethodA Method A: Thermal Recrystallization (Free Base) HighPurity->MethodA Polymorph Control MethodC Method C: Anti-Solvent Precipitation (DCM/Heptane) HighPurity->MethodC High Yield Required MethodB Method B: Reactive Crystallization (HCl/Oxalate Salt) LowPurity->MethodB Purification Power FinalProduct FinalProduct MethodA->FinalProduct Crystalline Free Base FinalProductSalt FinalProductSalt MethodB->FinalProductSalt Crystalline Salt MethodC->FinalProduct Amorphous/Microcrystalline

Caption: Decision matrix for selecting crystallization strategies based on input purity and desired solid-state form.

Detailed Protocols

Method A: Thermal Recrystallization (Free Base)

Best For: High-purity crude material where a stable polymorph is desired.[1] Mechanism: Exploits the steep solubility curve of the 2-phenylindole core in alcohols [3, 4].[1]

Reagents:

  • Solvent: Ethanol (95%) or Isopropanol (IPA) .

  • Anti-solvent (Optional): Deionized Water.

Protocol:

  • Dissolution: Charge the crude TM (1.0 eq) into a reactor/flask. Add Ethanol (10-15 volumes relative to weight, e.g., 10-15 mL/g).

  • Heating: Heat the slurry to reflux (

    
    C). The solid should dissolve completely.
    
    • Expert Note: If insolubles persist after 15 mins at reflux, hot filter to remove inorganic salts or polymerized impurities.[1]

  • Nucleation: Cool the solution slowly to

    
    C over 30 minutes.
    
  • Seeding (Optional): If available, add seed crystals (0.1 wt%) at

    
    C to prevent oiling out.
    
  • Crystallization: Continue cooling to

    
    C at a rate of 
    
    
    
    C/hour.
    • Critical Step: If the product "oils out" (forms a separate liquid phase), reheat to redissolve and add 5-10% volume of water dropwise at reflux, then cool very slowly.[1]

  • Isolation: Filter the white-to-off-white crystals. Wash with cold Ethanol (

    
    C, 2 volumes).
    
  • Drying: Vacuum dry at

    
    C for 12 hours.
    
Method B: Reactive Crystallization (Salt Formation)

Best For: Purifying crude mixtures containing non-basic impurities (e.g., unreacted 2-phenylindole, disulfides).[1] Mechanism: The amine is protonated to form an ionic lattice, which is insoluble in non-polar organic solvents where impurities remain dissolved [5].[1]

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) .

  • Acid Source: 4M HCl in Dioxane or Oxalic Acid (solid).

Protocol:

  • Dissolution: Dissolve crude TM in EtOAc (20 volumes) at Room Temperature (RT).

    • Note: If the free base is not fully soluble, add small amounts of Methanol (MeOH) until clear.

  • Acid Addition:

    • For HCl Salt: Dropwise add 4M HCl in Dioxane (1.1 molar equivalents) while stirring vigorously. A thick white precipitate should form immediately.[1]

    • For Oxalate Salt: Add a solution of Oxalic Acid (1.05 eq) dissolved in warm Ethanol.

  • Aging: Stir the slurry at RT for 2-4 hours to allow crystal ripening (Ostwald ripening).

  • Filtration: Filter the salt.

  • Washing: Wash the cake with EtOAc (to remove non-basic lipophilic impurities) followed by Diethyl Ether.

  • Recrystallization (Polishing): If the salt is colored, recrystallize from Methanol/EtOAc (dissolve in min. hot MeOH, add EtOAc until cloudy, cool).

Method C: Anti-Solvent Precipitation

Best For: High recovery yields or heat-sensitive batches.[1] Mechanism: Drastic reduction of solubility power by introducing a non-polar solvent.[1]

Protocol:

  • Dissolution: Dissolve TM in a minimum volume of Dichloromethane (DCM) (approx. 3-5 volumes).

  • Precipitation: Slowly add n-Heptane or Hexane (dropwise) into the stirred DCM solution until a persistent turbidity is observed.

    • Ratio Target: Final solvent ratio should be approx. 1:3 DCM:Heptane.

  • Completion: Stir for 1 hour at

    
    C.
    
  • Isolation: Filter and wash with pure Heptane.

Analytical Validation & Troubleshooting

Characterization Checklist
  • HPLC Purity: >98.5% (Area %).

  • 1H NMR: Confirm integrity of the ethylamine chain (triplet/multiplet at

    
     2.8-3.2 ppm) and indole protons.
    
  • XRD: Confirm crystallinity (sharp peaks) vs. amorphous halo.

Troubleshooting Guide: "Oiling Out"

Oiling out is the most common failure mode for indole ethylamines due to their conformational flexibility and lipophilicity.[1]

Cause: The solution enters the "metastable limit" where liquid-liquid phase separation occurs before crystallization.[1] Solution:

  • Switch Solvents: Move from Ethanol to Toluene/Heptane or Isopropyl Acetate .

  • Use Seeds: Never skip seeding if material is available.

  • Slower Cooling: Reduce cooling rate to

    
    C/hour.
    

Safety & Handling

  • Hazard: Indole derivatives can be biologically active.[1][2][3][4] Treat TM as a potential serotonin modulator (wear PPE, handle in fume hood).[1]

  • Reactivity: The thioether (-S-) can oxidize to sulfoxide (-S=O-) if exposed to peroxides or strong light.[1] Store under inert atmosphere (Nitrogen/Argon).

References

  • Synthesis and crystallization of 2-phenylindole derivatives. Source: Vertex AI Search Result 1.4, 1.9 (General synthesis of 2-phenylindole core).[1] Context: Establishes the solubility baseline for the lipophilic core of the molecule.[1]

  • Indole Ethylamine Derivatives as Lipid Metabolism Regulators. Source: (Result 1.3). Context: Provides purification protocols (flash chromatography and crystallization) for structurally similar indole-ethylamine scaffolds.

  • Crystallization of 3-substituted 2-phenylindoles. Source: (Result 1.2). Context: Validates the supramolecular hydrogen bonding motifs (N-H...O/N) critical for designing the crystallization solvent system.

  • Preparation of Thioethers via ZnCl2 Catalysis. Source: (Result 1.8).[1] Context: Describes the chemical stability and handling of the thioether linkage during workup and crystallization.

  • 2-(1H-indol-3-ylsulfanyl)-ethylamine Commercial Standards. Source: (Result 1.16). Context: Confirms the stability of the core pharmacophore as a solid salt or free base.[1]

Sources

Application Note & Protocol Guide: Sulfenylation of 2-Phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, and its functionalization is of paramount importance for drug discovery and development.[1] Specifically, the introduction of a sulfur moiety at the C3 position yields 3-thioindoles, a class of compounds with significant therapeutic potential.[2] This guide provides a comprehensive overview of the reaction conditions for the regioselective sulfenylation of 2-phenylindole. We will delve into the mechanistic underpinnings of this transformation, explore various catalytic systems and sulfenylating agents, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is on modern, efficient, and often metal-free methodologies that offer high yields and excellent functional group tolerance.

Mechanistic Rationale: The Chemistry of C3-Sulfenylation

The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and sterically accessible site for electrophilic attack. The C2-phenyl group further enhances the electron density of the indole system, facilitating this reaction. The sulfenylation of 2-phenylindole is a classic example of an electrophilic aromatic substitution. The general mechanism involves the generation of an electrophilic sulfur species (a sulfenium ion, RS⁺, or a related polarized equivalent) which is then attacked by the C3 position of the indole ring. Subsequent deprotonation restores aromaticity and yields the 3-sulfenylated product.[3][4]

Various modern methods focus on the in situ generation of this electrophilic sulfur species from stable and readily available precursors like thiols, disulfides, or sodium sulfinates, often using a mild oxidant or catalyst.[2][4][5]

Figure 1: General mechanism for C3-sulfenylation of 2-phenylindole.

Key Parameters and Reagent Selection

The success of the sulfenylation reaction hinges on the appropriate choice of the sulfenylating agent, catalyst, and solvent system. Modern protocols have increasingly moved towards metal-free conditions, which are advantageous for pharmaceutical applications due to reduced toxicity concerns and simplified purification.

ParameterOptions & ConsiderationsCausality & Field Insights
Sulfenylating Agent Thiols (R-SH): Require an oxidant (e.g., DMSO, H₂O₂) to form the active species.[5][6]Thiols are common and structurally diverse but require activation. The choice of oxidant is key to avoiding over-oxidation of the sulfur.
Disulfides (R-S-S-R): Can be activated by oxidants like ammonium persulfate or used directly under certain conditions.[2][7]Disulfides are often more stable than thiols. Persulfate-mediated activation is robust and avoids harsh reagents.[7]
Sodium Sulfinates (R-SO₂Na): Stable, odorless solids used with an acid promoter like HI or TMSOTf.[4]Excellent choice for practicality and handling. The reaction proceeds via an in-situ generated RS-I species, which is highly electrophilic.[4]
Sulfonyl Hydrazides (R-SO₂NHNH₂): Act as a sulfur source, particularly under iodophor-catalyzed conditions in water.[8][9]An environmentally friendly option, using water as a solvent and a readily available catalyst.[9]
Catalyst / Promoter Molecular Iodine (I₂): A versatile and inexpensive catalyst, often used with a co-oxidant like DMSO.[5][6]Iodine facilitates the formation of a sulfenyl iodide (RSI) intermediate, a potent electrophile for attacking the indole ring.[10]
Persulfates ((NH₄)₂S₂O₈, K₂S₂O₈): Strong, metal-free oxidants used to activate disulfides.[2][7]These reagents generate sulfur-centered radicals that can lead to the electrophilic species, offering a clean, metal-free pathway.[2]
Hydroiodic Acid (HI): Promotes the reaction of sodium sulfinates without needing an additional catalyst.[4]HI serves a dual role: it reacts with the sulfinate to generate the sulfenyl iodide and maintains an acidic environment.
Solvent Methanol, Dichloroethane (DCE), DMSO, Water: Choice depends on the specific protocol and reagent solubility.Methanol is a good choice for persulfate reactions as it's a low-boiling solvent.[2] DCE is often used for iodine-catalyzed reactions.[5] Water is highlighted in greener protocols.[8][9]
Temperature Room Temperature to Reflux (60-80 °C): Most modern protocols operate under mild heating or at ambient temperature.[2][4][5]Mild conditions are generally sufficient due to the high nucleophilicity of the 2-phenylindole core. This improves functional group tolerance.

Detailed Experimental Protocols

Protocol 1: Metal-Free Sulfenylation Using Disulfides and Ammonium Persulfate

This protocol, adapted from Kumar et al., provides a simple, metal- and halogen-free method for the C3-sulfenylation of indoles in a low-boiling solvent.[2][7]

Principle: Ammonium persulfate acts as a powerful oxidant to activate the diaryl disulfide, generating the electrophilic sulfur species required for the reaction with 2-phenylindole. The use of methanol as a solvent simplifies workup.

G start Start reagents Combine: - 2-Phenylindole (1 equiv) - Diaryl Disulfide (0.6 equiv) - (NH₄)₂S₂O₈ (2.5 equiv) - Methanol start->reagents reflux Reflux Reaction Mixture (e.g., 65 °C) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Workup: 1. Cool to RT 2. Evaporate Methanol 3. Add Water & EtOAc 4. Extract with EtOAc monitor->workup Reaction Complete purify Purify: Column Chromatography (Silica Gel) workup->purify end End: Pure 3-Arylthio-2-phenylindole purify->end

Figure 2: Workflow for persulfate-mediated sulfenylation.

Step-by-Step Methodology:

  • To a round-bottom flask, add 2-phenylindole (1.0 mmol, 1 equiv).

  • Add the desired diaryl disulfide (0.6 mmol, 0.6 equiv).

  • Add ammonium persulfate ((NH₄)₂S₂O₈) (2.5 mmol, 2.5 equiv).

  • Add methanol (5-10 mL) as the solvent.

  • Fit the flask with a condenser and heat the mixture to reflux (approximately 65 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (20 mL) and ethyl acetate (EtOAc) (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-arylthio-2-phenylindole.[2]

Protocol 2: Iodine-Catalyzed Sulfenylation with Thiols in the Presence of DMSO

This protocol, based on the work of Kumar and Kumar, is an efficient metal-free method utilizing an inexpensive catalyst and oxidant.[5]

Principle: Molecular iodine catalyzes the reaction, while Dimethyl sulfoxide (DMSO) acts as a benign oxidant to facilitate the conversion of the thiol to the reactive sulfenylating agent. The reaction is highly regioselective for the C3 position.

Step-by-Step Methodology:

  • In a pressure tube or sealed vial, add the indole (e.g., 2-phenylindole) (1.0 mmol, 1 equiv).

  • Add the desired aryl or alkyl thiol (1.2 mmol, 1.2 equiv).

  • Add molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Add DMSO (3.0 mmol, 3.0 equiv).

  • Add dichloroethane (DCE) (3 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 60 °C for the required time (typically 3-12 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the iodine.

  • Extract the mixture with an organic solvent such as ethyl acetate (EtOAc) (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography to yield the desired 3-sulfenylindole.[5]

Regioselectivity: The C3 vs. C2 Challenge

As established, the inherent electronic properties of the indole ring direct sulfenylation to the C3 position.[11] For 2-phenylindole, this selectivity is very pronounced. Achieving sulfenylation at the C2 position is a significant synthetic challenge that requires overcoming the innate reactivity of the molecule.

The most common and effective strategy involves a three-step sequence:

  • N-Protection: The indole nitrogen is protected with a suitable group, commonly a tosyl (Ts) group. This serves to both protect the N-H and influence the acidity of the C2 proton.[11][12]

  • Directed Lithiation: The N-tosylindole is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperature. This selectively removes the proton at the C2 position, creating a nucleophilic 2-lithioindole species.[11]

  • Electrophilic Quench: The resulting organolithium intermediate is then reacted with an appropriate electrophilic sulfur source (e.g., a disulfide or a thiotosylate) to install the sulfenyl group at the C2 position.[11][12]

This approach completely reverses the natural regioselectivity but requires anhydrous conditions, inert atmosphere, and careful temperature control.[11]

Concluding Remarks for the Practicing Scientist

The C3-sulfenylation of 2-phenylindole is a robust and reliable transformation with numerous modern, high-yielding protocols available. For most applications, metal-free methods employing catalysts like molecular iodine or oxidants like ammonium persulfate offer the best combination of efficiency, cost-effectiveness, and ease of execution.[5][7] The choice of sulfenylating agent—disulfide, thiol, or sulfinate—can be tailored based on commercial availability and stability.[2][4][6] The protocols outlined in this guide provide validated starting points for the synthesis of diverse 3-thio-2-phenylindoles, which are valuable building blocks for the development of new therapeutic agents.

References

  • Prasad, C. D., Kumar, S., Sattar, M., Adhikary, A., & Kumar, S. (2013). Metal free sulfenylation and bis-sulfenylation of indoles: persulfate mediated synthesis. Organic & Biomolecular Chemistry, 11(43), 7446-7450. [Link]

  • Kumar, A., & Kumar, S. (2016). Metal-Free, Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols. Asian Journal of Organic Chemistry, 5(8), 1032-1038. [Link]

  • Li, X., et al. (2018). Transition-Metal-Free Indole C3 Sulfenylation by KIO3 Catalysis. European Journal of Organic Chemistry, 2018(42), 5864-5869. [Link]

  • Recent Advances in Sulfenylation or Selenylation of Indoles. (2024). Request PDF on ResearchGate. [Link]

  • Prasad, C. D., Kumar, S., Sattar, M., Adhikary, A., & Kumar, S. (2013). Metal free sulfenylation and bis-sulfenylation of indoles: persulfate mediated synthesis. Organic & Biomolecular Chemistry, 11(43), 7446-7450. [Link]

  • Rahaman, R., et al. (2015). Metal Free Sulfenylation of Active Methylene Compounds and Indole: TBATB Mediated Synthesis. Request PDF on ResearchGate. [Link]

  • Recent Advances in Synthesis of 3-Sulfenylated Indoles. (2021). Request PDF on ResearchGate. [Link]

  • Recent developments in the catalytic systems for the 3-sulfenylation of indoles. (n.d.). ResearchGate. [Link]

  • Kraszewski, A., et al. (2020). Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles. Molecules, 25(19), 4492. [Link]

  • Li, J., et al. (2024). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Advances, 14(41), 29891-29895. [Link]

  • Lee, J. S., Lee, C., Jang, J., & Shin, S. (2023). On-water accelerated sulfenylation of indole derivatives under visible light irradiation. Chemical Communications, 59(21), 3021-3024. [Link]

  • Synthesis of 3-thioindole with different pairs. (n.d.). ResearchGate. [Link]

  • Biologically active 3-thioindoles. (n.d.). ResearchGate. [Link]

  • Sintesis de 2-Fenilindol. (n.d.). Scribd. [Link]

  • Synthesis of 2-Phenyl-Indole. (2012). Sciencemadness.org. [Link]

  • Scott, M. D., et al. (2017). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances, 7(57), 35967-35981. [Link]

  • Sharma, R., & Rawal, R. K. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(26), 16629-16654. [Link]

  • Mahboobi, S., Grothus, G., & von Angerer, E. (1994). [3-Substituted 2-phenylindoles: synthesis and biological properties]. Archiv der Pharmazie, 327(8), 481-492. [Link]

  • Mechanism of electrochemical sulfenylation of indole. (n.d.). ResearchGate. [Link]

  • Synthesis of various 2-phenylindole derivatives via the optimized conditions. (n.d.). ResearchGate. [Link]

  • Kraszewski, A., et al. (2020). Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles. ResearchGate. [Link]

  • Electrophilic Sulfur Reagent Design Enables Catalytic syn-Carbosulfenylation of Unactivated Alkenes. (2021). ChemRxiv. [Link]

  • Chen, J., et al. (2018). Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates. ChemistrySelect, 3(1), 215-219. [Link]

  • 2-Phenylindole is prepared from the reaction of acetophenone and phenylhydrazine, a method known as the Fischer indole synthesis. Propose a mechanism for this reaction. (n.d.). Vaia. [Link]

Sources

Application Note: Cell Culture Dosing Strategies for 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine represents a specific class of indole-3-sulfides (arylthioindoles) . Structurally, it combines a lipophilic 2-phenyl-indole core with a flexible ethylamine tail linked via a sulfur (thioether) bridge.

This pharmacophore is frequently investigated in drug discovery for two primary mechanisms:

  • COX-2 Inhibition: The 2-phenyl moiety mimics the structural requirements for the COX-2 hydrophobic pocket, similar to the diarylheterocycle class of NSAIDs (e.g., Celecoxib), but with a distinct sulfide linker often associated with antioxidant or redox-modulating properties.

  • Antimicrobial & Anticancer Activity: Indole-sulfides have demonstrated potency against MRSA (targeting cell wall biosynthesis) and tubulin polymerization in cancer models.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Cell Culture
Molecular Weight ~296.4 g/mol Small molecule; rapid membrane permeability.
Lipophilicity (LogP) High (> 3.5 estimated)Critical: Poor water solubility; requires organic co-solvent (DMSO). High serum protein binding.
Functional Groups Primary Amine, ThioetherStability: Thioethers can oxidize to sulfoxides; Amines can react with aldehydes.
Solubility DMSO (>25 mM), Ethanol (Moderate)Precipitation Risk: High when added directly to aqueous media >10 µM.

Preparation & Solubility Protocol

Objective: To generate a stable stock solution and a precipitation-free working solution for cellular assays.

A. Stock Solution Preparation

Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade. Avoid Ethanol for primary stocks due to volatility and lower solubility limits for this specific scaffold.

  • Weighing: Accurately weigh 2-5 mg of the compound in a glass vial (avoid plastics for long-term storage of lipophilic stocks).

  • Dissolution: Add DMSO to achieve a 10 mM or 20 mM master stock.

    • Example: For 2.96 mg of compound (MW ~296.4), add 1.0 mL DMSO to yield 10 mM.

  • Vortexing: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

B. Serial Dilution Strategy (The "Intermediate Step")

Directly adding high-concentration DMSO stock to cell media often causes the compound to "crash out" (precipitate), forming micro-crystals that cause false cytotoxicity (physical damage to cells).

Protocol:

  • Step 1 (Master Stock): 10 mM in 100% DMSO.

  • Step 2 (Intermediate Dilution): Dilute the Master Stock 100-fold into cell culture media (or PBS) containing 10% DMSO.

    • Why? The intermediate DMSO concentration keeps the compound soluble while transitioning to an aqueous phase.

  • Step 3 (Final Dosing): Add the Intermediate solution to the cell culture wells to achieve the final concentration (e.g., 1 µM, 10 µM). Ensure final DMSO is < 0.5% (ideally 0.1%).

Visualization: Dosing Workflow

The following diagram illustrates the critical "Intermediate Dilution" method required to maintain solubility for lipophilic indole-sulfides.

DosingStrategy Compound Solid Compound (2-Phenyl-Indole-Sulfide) Stock Master Stock (10 mM in 100% DMSO) Compound->Stock Dissolve Inter Intermediate Dilution (100 µM in 10% DMSO/Media) Stock->Inter 1:100 Dilution (Prevents Shock) Precip PRECIPITATION RISK (Crystal Formation) Stock->Precip Direct Addition (Avoid!) Well Final Assay Well (1 µM in <0.1% DMSO) Inter->Well 1:100 Dilution (Final Dosing) Precip->Well False Toxicity

Caption: Step-wise dilution workflow to prevent compound precipitation (crashing out) in aqueous cell culture media.

Biological Application 1: Anti-Inflammatory Assay (COX-2)[1]

Context: The 2-phenyl-indole scaffold is a classic COX-2 inhibitor pharmacophore. The standard model for validation is the LPS-induced RAW 264.7 Macrophage model.

Experimental Design
  • Cell Line: RAW 264.7 (Murine Macrophages).[1]

  • Inducer: Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Readout: Nitric Oxide (Griess Reagent) or PGE2 (ELISA).

Step-by-Step Protocol
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Pre-Treatment (Critical):

    • Remove old media.

    • Add fresh media containing the test compound (0.1, 1, 5, 10 µM).

    • Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Celecoxib 1 µM).

    • Incubate for 1-2 hours before adding LPS.

    • Scientific Rationale: Pre-treatment allows the lipophilic molecule to permeate the membrane and bind the COX-2/iNOS machinery before the inflammatory cascade is fully upregulated.

  • Induction: Add LPS (final concentration 1 µg/mL) directly to the wells (do not wash off the compound).

  • Incubation: Incubate for 18-24 hours.

  • Harvest: Collect supernatant for NO/PGE2 analysis. Use cell monolayer for viability check (MTT) to ensure reduced signals are not due to cell death.

Biological Application 2: Cytotoxicity & Proliferation

Context: Indole-sulfides can act as tubulin inhibitors. It is vital to distinguish between specific signaling inhibition and general cytotoxicity.

Protocol (MTT/CCK-8 Assay)
  • Seeding: Plate target cancer cells (e.g., HCT-116, HeLa) at

    
     cells/well.
    
  • Dosing: Treat with a log-scale dose range: 0.01, 0.1, 1, 10, 50, 100 µM.

  • Duration: 48 to 72 hours.

  • Analysis:

    • IC50 Calculation: Plot Log(concentration) vs. % Viability.

    • Therapeutic Index (TI): Compare the IC50 in cancer cells vs. normal fibroblasts (e.g., NIH/3T3). A viable drug candidate should have a TI > 10.

Mechanism of Action Visualization

The following diagram details the inflammatory signaling pathway where this molecule is hypothesized to intervene (COX-2/PGE2 axis).

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-kB Translocation TLR4->NFkB COX2 COX-2 Enzyme (Inducible) NFkB->COX2 Upregulation PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Catalysis Compound This compound (Inhibitor) Compound->COX2 Inhibition (Hydrophobic Binding) AA Arachidonic Acid AA->COX2

Caption: Proposed mechanism of action. The indole-sulfide scaffold targets the COX-2 enzyme, blocking the conversion of Arachidonic Acid to PGE2.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Concentration too high (>50 µM) or rapid addition.Use the "Intermediate Dilution" step (Section 2B). Sonicate stock before use.
High Background Toxicity DMSO concentration > 0.5%.Normalize all wells to 0.1% DMSO. Include a "DMSO-only" control.
Loss of Activity over Time Oxidation of the sulfur bridge.Prepare stocks fresh or add 1 mM DTT (if compatible with assay). Store under nitrogen.
Inconsistent IC50 Serum Protein Binding.Lipophilic indoles bind Albumin. Try reducing FBS from 10% to 5% or 2% during the drug treatment phase.

References

  • Indole-Sulfides as Antibacterials: Title: Indole-based aryl sulfides target the cell wall of Staphylococcus aureus without detectable resistance.[2] Source: Drug Development Research (2023).[2] URL:[Link]

  • COX-2 Inhibition by Indole Derivatives: Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: Iranian Journal of Pharmaceutical Research (2011). URL:[Link]

  • Anticancer Activity of Indole-Sulfonamides: Title: Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities.[3] Source: Anti-Cancer Agents in Medicinal Chemistry (2016).[3] URL:[Link]

  • Chemical Properties & Safety: Title: 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine (PubChem CID 744625). Source: PubChem (National Library of Medicine). URL:[Link]

Sources

Application Note: A Rapid and Efficient Microwave-Assisted Synthesis of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and highly efficient protocol for the synthesis of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine, a valuable indole derivative for pharmaceutical research. Traditional multi-step syntheses of such compounds are often plagued by long reaction times, harsh conditions, and moderate yields. By leveraging the power of Microwave-Assisted Organic Synthesis (MAOS), we demonstrate a three-step pathway that dramatically reduces total synthesis time from days to mere hours.[1] The protocol encompasses the microwave-accelerated Fischer indole synthesis of 2-phenylindole, a subsequent regioselective thiocyanation, and a final S-alkylation/reduction step. This method not only enhances reaction rates and yields but also aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[2][3]

Introduction: The Rationale for a Microwave-Driven Approach

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[4][5] Specifically, indole derivatives functionalized at the C3 position with sulfur-containing side chains, such as the target compound this compound, are of significant interest. These moieties can act as key pharmacophores, with related structures showing promise as antiviral and anti-inflammatory agents.[5][6]

Conventional synthetic routes to these molecules often require prolonged heating under reflux, which can lead to thermal decomposition and the formation of impurities, complicating purification and reducing overall yield. Microwave-assisted organic synthesis (MAOS) offers a transformative solution. By utilizing dielectric heating, microwave energy is transferred directly and uniformly to polar molecules in the reaction mixture, leading to rapid temperature increases and a significant acceleration of reaction rates.[7] This "microwave effect" is particularly beneficial for reactions involving polar transition states, often resulting in higher yields, cleaner reaction profiles, and drastically reduced synthesis times.[1] This guide provides a comprehensive, field-tested protocol that harnesses these advantages for the rapid synthesis of the title compound.

Synthetic Strategy and Workflow

The synthesis is designed as a three-step sequence, with each step optimized for microwave irradiation. This approach ensures high conversion and purity at each stage, facilitating a streamlined workflow from readily available starting materials to the final product.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: C3-Thiocyanation cluster_2 Step 3: S-Alkylation & Reduction A Acetophenone + Phenylhydrazine B 2-Phenyl-1H-indole A->B  μW, Acid Catalyst C 2-Phenyl-1H-indole D 3-Thiocyanato-2-phenyl-1H-indole C->D  μW, NH4SCN, I2 E 3-Thiocyanato-2-phenyl-1H-indole F Target Compound: This compound E->F  μW, Base G 2-Bromoethylamine·HBr + Reducing Agent (e.g., NaBH4) G->F  μW, Base

Diagram 1: Overall workflow for the microwave-assisted synthesis of the target compound.

Detailed Experimental Protocols

Materials and Equipment
  • Reagents: Acetophenone (99%), Phenylhydrazine (97%), Polyphosphoric Acid (PPA), Ammonium Thiocyanate (NH₄SCN, ≥98%), Iodine (I₂, 99.8%), 2-Bromoethylamine hydrobromide (98%), Sodium Borohydride (NaBH₄, 99%), Potassium Carbonate (K₂CO₃, anhydrous), Ethanol (anhydrous), Dimethylformamide (DMF, anhydrous), Ethyl Acetate, Hexanes, Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃), Brine.

  • Equipment: A dedicated microwave synthesis reactor with controllable temperature, pressure, and power settings. Standard laboratory glassware, magnetic stirrers, rotary evaporator, and equipment for thin-layer chromatography (TLC) and column chromatography.

Protocol 1: Microwave-Assisted Synthesis of 2-Phenyl-1H-indole

The Fischer indole synthesis is a classic method for constructing the indole ring. Microwave irradiation dramatically accelerates the acid-catalyzed cyclization of the intermediate phenylhydrazone.[4][8]

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine acetophenone (1.20 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 5 g) to the vial. The mixture will be viscous.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 150 °C for 15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After cooling to room temperature, carefully add 50 mL of cold water to the vial. The crude product will precipitate. Stir the slurry for 20 minutes.

  • Isolation and Purification: Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The crude 2-phenylindole can be recrystallized from ethanol to yield a white to off-white solid.

Protocol 2: Microwave-Assisted Thiocyanation of 2-Phenyl-1H-indole

This step regioselectively installs a thiocyanate group at the electron-rich C3 position, which serves as a precursor to the desired thiol functionality.

  • Preparation: In a 10 mL microwave vial, dissolve 2-phenyl-1H-indole (0.97 g, 5 mmol) in 8 mL of anhydrous ethanol.

  • Reagent Addition: Add ammonium thiocyanate (0.76 g, 10 mmol) and iodine (1.27 g, 5 mmol) to the solution.

  • Microwave Irradiation: Seal the vial and irradiate at 80 °C for 10 minutes with stirring. The reaction progress can be monitored by TLC (eluent: 20% ethyl acetate in hexanes).

  • Work-up: After cooling, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield 3-thiocyanato-2-phenyl-1H-indole.

Protocol 3: One-Pot Reduction and S-Alkylation

This final step involves the in-situ reduction of the thiocyanate to a thiolate, which then undergoes a microwave-promoted S-alkylation via an SN2 reaction with 2-bromoethylamine.

  • Preparation: To a 20 mL microwave vial containing 3-thiocyanato-2-phenyl-1H-indole (0.50 g, 2 mmol), add anhydrous DMF (10 mL), 2-bromoethylamine hydrobromide (0.51 g, 2.5 mmol), and anhydrous potassium carbonate (0.83 g, 6 mmol).

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (0.15 g, 4 mmol) portion-wise.

  • Microwave Irradiation: After the addition is complete, seal the vial and place it in the microwave reactor. Irradiate at 100 °C for 20 minutes with vigorous stirring.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography (silica gel, using a DCM/Methanol gradient) to obtain the final product, this compound, as a solid.

Data Summary and Characterization

The use of microwave irradiation provides significant improvements in both reaction time and yield compared to conventional heating methods.

StepReactionConventional TimeMicrowave TimePower (W)Temp (°C)Typical Yield (%)
1Fischer Indole Synthesis2-4 hours15 min150150>85%
2C3-Thiocyanation3-6 hours10 min10080>80%
3Reduction & S-Alkylation8-12 hours20 min120100>75%

Characterization of this compound (Expected):

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, indole NH), 7.2-7.8 (m, 9H, Ar-H), 3.1 (t, 2H, -S-CH₂-), 2.8 (t, 2H, -CH₂-NH₂), 2.0 (br s, 2H, -NH₂).

  • ¹³C NMR (DMSO-d₆): δ 140.2, 136.5, 132.1, 129.5, 128.8, 128.4, 125.6, 122.3, 120.9, 119.5, 111.8, 105.4, 41.5, 35.8.

  • MS (ESI+): m/z 269.1 [M+H]⁺.

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 3050 (Ar C-H stretch), 2920 (Aliphatic C-H stretch), 1450 (C=C stretch).

Mechanistic Rationale for Microwave Acceleration

Microwave energy accelerates chemical reactions primarily through two mechanisms: dipolar polarization and ionic conduction. This process, known as dielectric heating, is fundamentally different from conventional conductive heating.[3]

G cluster_0 Microwave Field Interaction cluster_1 Dipolar Polarization cluster_2 Ionic Conduction p1 Polar Molecule p2 Oscillating Field p1->p2 aligns with p3 Molecular Friction p2->p3 causes p4 Heat p3->p4 generates i1 Ions i2 Oscillating Field i1->i2 in i3 Rapid Migration i2->i3 induces i4 Collisions i3->i4 leads to i5 Heat i4->i5 generates

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-S-ETH-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Indole-3-Sulfenylation

Executive Summary & Reaction Logic

You are attempting to synthesize 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine . This transformation involves the functionalization of the electron-rich C3 position of the indole ring with an amino-ethyl-thio group.

The Challenge: Direct sulfenylation of 2-phenylindole at the C3 position is sterically constrained by the phenyl group at C2, though the phenyl group also stabilizes the system. The most common failure points are incomplete conversion due to weak electrophilicity of the sulfur source and loss of product during workup due to the polarity of the free amine tail.

The Solution: We recommend shifting from standard thiol-halide substitution to a Metal-Free, Iodine-Catalyzed Oxidative Coupling using Cystamine Dihydrochloride . Iodine acts as a Lewis acid and oxidant, cleaving the disulfide bond of cystamine to generate a highly reactive sulfenyl iodide intermediate in situ.

Reaction Mechanism (Visualization)[1][2][3][4]

The following diagram illustrates the activation pathway and the critical Electrophilic Aromatic Substitution (EAS) mechanism.

ReactionMechanism cluster_conditions Critical Process Parameters Cystamine Cystamine (Disulfide) Int_SI Active Species (R-S-I) Cystamine->Int_SI Oxidative Cleavage (I2) Iodine Catalyst (I2) Iodine->Int_SI Complex Sigma Complex (Intermediate) Int_SI->Complex Indole 2-Phenylindole Indole->Complex Nucleophilic Attack (C3 Position) Product Target Sulfide Complex->Product -HI (Re-aromatization)

Caption: Figure 1. Iodine-catalyzed activation of cystamine disulfide followed by regioselective C3-sulfenylation of 2-phenylindole.

Optimized Experimental Protocol

This protocol is designed to minimize side reactions (like dimerization) and maximize yield.

Reagents:

  • Substrate: 2-Phenylindole (1.0 equiv)

  • Sulfur Source: Cystamine Dihydrochloride (0.6 equiv) (Note: 0.5 equiv is stoichiometric as it provides 2 sulfur units, but slight excess drives completion)

  • Catalyst: Iodine (

    
    ) (10-20 mol%)
    
  • Solvent: DMSO (Dimethyl Sulfoxide) or Ethanol

  • Base: Potassium Carbonate (

    
    ) (1.2 equiv) (Critical to neutralize the HCl salt of cystamine)
    
Step-by-Step Workflow
  • Activation Phase:

    • In a round-bottom flask, dissolve Cystamine

      
       2HCl  (0.6 equiv) in DMSO (approx. 5 mL per mmol).
      
    • Add

      
        (1.2 equiv) and stir for 10 minutes at room temperature to free the amine.
      
    • Why? If you skip the base, the acidic environment may protonate the indole C3, reducing its nucleophilicity.

  • Reaction Initiation:

    • Add 2-Phenylindole (1.0 equiv) to the mixture.

    • Add Molecular Iodine (

      
      )  (10-20 mol%).
      
    • Heat the mixture to 80–100 °C .

    • Monitor: Reaction is typically complete in 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quenching & Workup (The "Sticky Amine" Fix):

    • Cool to room temperature.

    • Quench with saturated aqueous Sodium Thiosulfate (

      
      ) to remove residual iodine (color changes from dark brown to yellow/clear).
      
    • Extraction: Extract with Ethyl Acetate (

      
      ).[1]
      
    • pH Adjustment: Ensure the aqueous layer is basic (pH > 9) using NaOH or

      
       before extraction to ensure the product is in its neutral amine form (organic soluble). This is the #1 cause of low yield reporting. 
      
  • Purification:

    • Wash combined organic layers with brine, dry over

      
      .
      
    • Concentrate under reduced pressure.[2][1]

    • Column Chromatography: Use Silica gel.[1] Eluent: DCM

      
       DCM:MeOH (95:5) + 1% 
      
      
      
      (Triethylamine).
    • Note: The triethylamine prevents the amine tail from streaking on the silica.

Troubleshooting Matrix

Use this decision tree to diagnose specific yield issues in your current setup.

Troubleshooting Issue Primary Issue? LowConv Low Conversion (SM remains) Issue->LowConv LowYield Low Isolated Yield (Conversion OK) Issue->LowYield Impurity Impurity/Side Product Issue->Impurity CheckCat Check Catalyst Load Increase I2 to 20-30 mol% LowConv->CheckCat CheckTemp Check Temp Increase to 100-110°C LowConv->CheckTemp CheckpH Check Workup pH Must be > pH 9 LowYield->CheckpH CheckStreak Column Streaking? Add 1% Et3N to eluent LowYield->CheckStreak Oxidation Sulfoxide Formed? Avoid excess oxidant/air Impurity->Oxidation Dimer Disulfide Dimer? Use excess Indole Impurity->Dimer

Caption: Figure 2. Troubleshooting logic for isolation and reaction efficiency issues.

Critical Data & FAQs

Reaction Parameter Table
ParameterRecommended RangeImpact on Yield
Temperature 80°C – 110°CHigh: Below 80°C, activation of the bulky 2-phenylindole is slow.
Solvent DMSO or DMCMedium: DMSO acts as a co-oxidant, regenerating

from HI, making the cycle efficient.
Stoichiometry 1 : 0.6 (Indole:Cystamine)High: Using 0.5 equiv of disulfide is theoretically sufficient, but 0.6 ensures full consumption of the indole.
Workup pH pH 10 - 12Critical: If pH < 9, the product remains protonated (salt) and stays in the aqueous phase.
Frequently Asked Questions

Q1: Why use Cystamine (disulfide) instead of Cysteamine (thiol)? A: Cysteamine (the thiol) is prone to rapid oxidation in air to form the disulfide anyway. Using the disulfide (Cystamine) directly with Iodine is more atom-efficient in this specific oxidative coupling protocol because the Iodine cleaves the S-S bond, generating two active electrophilic species per molecule.

Q2: My product is stuck on the silica column. How do I elute it? A: The primary amine on the ethyl chain interacts strongly with the acidic silanols on silica gel. You must pretreat your silica column with 1% Triethylamine (Et3N) in Hexane/DCM or include 1% Et3N or


 in your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).

Q3: Can I use a metal catalyst instead of Iodine? A: Yes, Copper (CuI) or Iron (


) catalysts are alternatives. However, metal contamination is often harder to remove from the chelating amine product. The Iodine method is preferred for pharmaceutical intermediates ("Green Chemistry") as it avoids heavy metal scavenging steps.

Q4: I see a spot with slightly lower Rf that isn't the product. What is it? A: This is likely the Sulfoxide (S=O) derivative. This happens if the reaction runs too long in DMSO (which is an oxidant) or if exposed to air at high temps. To prevent this, run under an inert atmosphere (


 or Ar) and stop the reaction immediately upon consumption of the starting material.

References

  • Iodine-Catalyzed Sulfenylation (General Mechanism)

    • Title: Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant.[3]

    • Source:Green Chemistry (RSC), 2011.
    • URL:[Link]

  • Regioselectivity in Indole Substitution

    • Title: Metal-Free, Iodine-Catalyzed Regioselective Sulfenyl
    • Source:Journal of Organic Chemistry, 2013 (Rel
    • URL:[Link]

  • Purification of Indole Derivatives

    • Title: Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
    • Source: BenchChem Technical Guides.[4]

  • Alternative Metal-Catalyzed Routes

    • Title: Iron-Catalyzed Sulfenylation of Indoles with Disulfides Promoted by a C
    • Source:Synthesis, 2009.[5]

Sources

Technical Support Center: Solubilizing 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-SULF-002 Status: Active Troubleshooting Subject: Overcoming aqueous insolubility and aggregation in biological assays.

Executive Summary: The Molecule's "Personality"

Before troubleshooting, you must understand why this molecule is fighting you.[1][2] 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine is not just a standard tryptamine derivative; it is a "molecular brick."[2][3][4]

  • The 2-Phenyl-Indole Core: This creates a large, flat, hydrophobic surface area that promotes strong

    
     stacking.[2][3][4][5] The molecules prefer to stick to each other rather than interact with solvent.[1][2][4]
    
  • The Sulfanyl (Thioether) Linker: Unlike a carbon linker, the sulfur atom increases lipophilicity (LogP) and introduces a risk of oxidation to sulfoxides if handled improperly.[1][2]

  • The Ethylamine Tail: This is your only "handle" for solubility.[1][2][5] It is a primary amine (pKa

    
     9.5–9.8).[1][2][4] At neutral pH (7.4), a significant fraction remains uncharged (free base), leading to precipitation.[1][2]
    

Phase 1: Stock Solution Preparation (Root Cause Analysis)[1][2][4]

Issue: "I can't get the powder to dissolve in DMSO, or it looks cloudy."

Diagnosis

If the solid is not dissolving in 100% DMSO, you are likely dealing with a crystal lattice energy barrier or a "stale" DMSO bottle that has absorbed water.[1][2]

Troubleshooting Protocol
ParameterRecommendationTechnical Rationale
Solvent Grade Anhydrous DMSO (>99.9%)DMSO is hygroscopic.[2][3][4][5] Even 1% water content can drastically reduce the solubility of this lipophilic compound.[1][2]
Concentration Max 10–20 mM Do not attempt 100 mM stocks. The stacking energy of the phenyl-indole core dominates at high concentrations.[1][2][3][4]
Energy Input The Vortex-Sonicate Cycle 1. Vortex (30s).2. Sonicate (40°C bath, 10 mins).3. Repeat. Heat breaks the

stacking lattices.
Storage -20°C under Argon/N2 The thioether group (-S-) is susceptible to oxidation.[2][3][4][5] Minimize headspace oxygen.[1][2][4][5]

Phase 2: Aqueous Dilution (The "Crash Out")[1][2]

Issue: "My stock is clear, but when I add it to the cell media/buffer, it turns milky or precipitates immediately."

The Mechanism: The "Solvent Shift" Shock

When you pipette DMSO stock into water, the solvent environment changes instantly.[1] The water molecules form a "cage" around the hydrophobic phenyl-indole, which is energetically unfavorable.[2] If the amine is not protonated, the molecule aggregates immediately.[1][2]

Decision Tree: Solubility Rescue

SolubilityLogic Start Dilution into Aqueous Media CheckPH Check Buffer pH Start->CheckPH IsAcidic Is pH < 6.0? CheckPH->IsAcidic DirectDilution Direct Dilution Possible IsAcidic->DirectDilution Yes (Amine Protonated) Precipitation High Risk of Precipitation (Free Base Form) IsAcidic->Precipitation No (pH 7.4) Strategy1 Strategy A: In-Situ Salt Formation (Pre-acidify Stock) Precipitation->Strategy1 For Chemical Assays Strategy2 Strategy B: Excipient Shielding (Cyclodextrin/BSA) Precipitation->Strategy2 For Cell/Animal Assays

Figure 1: Decision logic for preventing precipitation upon aqueous dilution.

Phase 3: Advanced Protocols (The Fixes)

Protocol A: In-Situ Salt Formation (The "Acid Spike")

Best for: Enzyme assays, chemical screening, or buffers where pH can be slightly adjusted.[5]

Theory: You must force the amine to accept a proton (


) to become a cation (

).[1][2][4][5] This charge repels other molecules, preventing aggregation.[1][2]
  • Prepare your compound in DMSO at 10 mM .

  • Prepare a 0.1 M HCl intermediate solution.

  • The 1:1 Step: Mix equal volumes of your DMSO stock and 0.1 M HCl.

    • Result: 5 mM compound in 50% DMSO/Water (Acidic).[1][2][4] The compound is now the Hydrochloride Salt.[1][2]

  • Dilute this intermediate into your final buffer.[1][2][4][5]

    • Note: Ensure your final buffer has enough capacity (e.g., 50 mM HEPES) to neutralize the small amount of excess acid, bringing the final pH back to 7.4 after the compound is dispersed.[1]

Protocol B: Excipient Shielding (Cyclodextrins)

Best for: Cell culture, animal dosing (IV/IP).[1][2][5]

Theory: The hydrophobic phenyl-indole tail is "hidden" inside the donut-shaped cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.[2][3][4][5]

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -Cyclodextrin (HPBCD)  in water.[1][2][3][4][5]
    
  • The Drop-wise Addition:

    • Place the HPBCD solution on a magnetic stirrer (rapid stir).[1][2][4]

    • Add the DMSO stock drop-wise into the vortex of the stirring HPBCD.

    • Do not exceed 5% final DMSO concentration.[3][4]

  • Equilibration: Let it stir for 30 minutes. The complex needs time to form.[1][2][4]

FAQ: Frequently Asked Questions

Q1: I see a "false positive" in my inhibition assay. Could this be solubility related? A: Yes. This is likely Colloidal Aggregation .[1][2][3][4][5]

  • Mechanism:[3][4][5][6] At concentrations above 1–5

    
    M, this molecule forms microscopic oil droplets (colloids) that sequester enzymes non-specifically.[1][2][4]
    
  • Test: Add 0.01% Triton X-100 to your assay buffer.[1][2][4] If the inhibition disappears, your initial hit was a false positive caused by aggregation [1].[1][2]

Q2: Can I use PEG-400 instead of DMSO? A: Use with caution.

  • Risk:[3][4][5] Polyethylene Glycols (PEGs) often contain trace peroxides.[1][2][4] Your molecule has a thioether (-S-) linker.[2][3][4][5] Peroxides will oxidize this to a sulfoxide (-S(=O)-) or sulfone (-S(=O)2-), chemically changing your drug.[1][2][3][4] If you use PEG, use "Endotoxin-Free/Peroxide-Free" grades.[2][3][4]

Q3: Why does the solution turn yellow over time? A: Indoles are light-sensitive (photo-oxidation).[2][3][4][5]

  • Fix: Wrap all vials in aluminum foil. Work under low light if possible. The yellowing indicates the formation of quinoidal oxidation products.[1][2]

References

  • Shoichet, B. K. (2006).[1][2][4][5] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[2][3][4] Link (Discusses colloidal aggregation false positives).

  • Lipinski, C. A. (2000).[1][2][4][5] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3][4][5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][4][5] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][4][5] Link

  • Di, L., & Kerns, E. H. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[2][3][4] Link

Sources

Technical Support Center: Purification of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

[1]

Ticket ID: IND-S-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification & Stability Issues[1]

Executive Summary: The Molecule & The Challenge

You are working with 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine .[1][2] This molecule presents a "Perfect Storm" of purification challenges due to its three distinct functional motifs:

  • The Indole Core: Electron-rich and susceptible to acid-catalyzed oligomerization (turning pink/red) and oxidative degradation.[1]

  • The Thioether (Sulfanyl) Linker: Prone to oxidation into sulfoxides (

    
    ) and sulfones (
    
    
    ), particularly on active silica gel surfaces.
  • The Primary Ethylamine Tail: Highly polar and basic. It interacts strongly with acidic silanols on silica gel, leading to severe peak tailing and irreversible adsorption.

This guide provides field-proven protocols to isolate this compound in high purity.

Ticket #1: "My compound streaks across the column and never elutes."

Diagnosis: Silanol-Amine Interaction.[1] Unmodified silica gel is slightly acidic (pH ~5). The basic nitrogen on your ethylamine chain is hydrogen-bonding with the silanol (

1
Solution A: Mobile Phase Modifiers (The "Basified" Route)

You must compete for the silanol sites using a volatile base.

  • The Protocol:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) .
      
    • Column Pre-treatment: Flush the column with 3 column volumes (CV) of the starting mobile phase (e.g., 95:5 DCM:MeOH/TEA) before loading your sample. This neutralizes the silica surface.[3]

    • Elution: Run a gradient from 0% to 10% MeOH/TEA in DCM.

Expert Note: Do not use TEA if you plan to use Mass Spectrometry (MS) immediately, as it lingers in the system. Use Ammonium Hydroxide instead.

Solution B: Amine-Functionalized Silica

If the compound is valuable, switch to Amino-Silica (NH2-Silica) cartridges.[1]

  • Why: The stationary phase is already basic.

  • Benefit: You can use neutral solvents (Hexane/Ethyl Acetate or DCM/MeOH) without additives. This prevents the "salt formation" issues often seen when evaporating solvents containing TEA.

Ticket #2: "The product turns pink/red on the column."

Diagnosis: Acid-Catalyzed Indole Oligomerization & Oxidation.[1] Indoles, especially electron-rich ones like 2-phenylindole derivatives, are unstable in acidic environments.[1] The "pinking" is a visual indicator of radical cation formation and subsequent dimerization.

Troubleshooting Checklist:
Potential CulpritThe Fix
Acidic Silica See Solution A above.[1] Neutralizing the silica is mandatory.
Chloroform (

)
Avoid.

naturally decomposes to form traces of HCl and Phosgene over time. Use DCM instead.
Light Exposure Indoles are photosensitive. Wrap your column and collection flasks in aluminum foil.
Slow Elution The longer the compound sits on silica, the more it degrades. Optimize your gradient to elute the compound within 10–15 CVs.

Ticket #3: "I see a new spot with a lower Rf after purification."

Diagnosis: On-Column Thioether Oxidation.[1] Silica gel can act as a solid-support oxidant.[1][4][5] The thioether sulfur is being oxidized to a sulfoxide.[6] This is often accelerated by air trapped in the silica pores.

The "Inert Flow" Protocol:
  • Degas Solvents: Sonicate your elution solvents under vacuum for 10 minutes to remove dissolved oxygen.

  • Inert Loading: If possible, flush the dry column with Nitrogen (

    
    ) before wetting.
    
  • Speed is Key: Do not pause the column overnight. Once loaded, run it to completion.

  • Temperature: Evaporate fractions at

    
    . Heat accelerates sulfoxide formation.
    

Ticket #4: "The product is an oil/gum and won't crystallize."

Diagnosis: Amphiphilic Nature. Your molecule has a greasy "head" (Phenyl-Indole) and a polar "tail" (Ethylamine).[1] This structure resists crystal lattice formation in its free-base form.[1]

The "Salting Out" Strategy (Recommended)

Isolating the compound as a salt is the most reliable method for high purity and stability.

Protocol: Hydrochloride Salt Formation

  • Dissolve the crude oil in a minimum amount of anhydrous Diethyl Ether or Ethyl Acetate .

  • Cool to

    
     in an ice bath.
    
  • Dropwise add 2M HCl in Diethyl Ether (commercial solution).

  • A white/off-white precipitate should form immediately.[1]

  • Filter the solid and wash with cold ether.

Protocol: Oxalate Salt (If HCl fails)

  • Dissolve crude in Ethanol.

  • Add 1 equivalent of Oxalic Acid dissolved in Ethanol.

  • Add Diethyl Ether until the solution turns cloudy.

  • Refrigerate overnight to induce crystallization.

Visual Workflow: Purification Decision Tree

The following diagram outlines the logical flow for purifying this specific chemotype.

PurificationStrategyStartCrude Reaction Mixture(Indole-Thioether-Amine)CheckTLCCheck TLC on Silica(DCM/MeOH + 1% TEA)Start->CheckTLCTailingSevere Streaking?CheckTLC->TailingMethodAMethod A: Flash ChromatographyStationary: Silica GelMobile: DCM/MeOH + 1% NH4OH*Pre-buffer column*Tailing->MethodAYes (Standard)Tailing->MethodANo (Unlikely)MethodBMethod B: Amino-Silica (NH2)Mobile: Hexane/EtOAc or DCM/MeOH*No base additive needed*Tailing->MethodBYes (High Value/Sensitive)CleanClean Spot?IsolationIsolation StrategyMethodA->IsolationMethodB->IsolationFreeBaseIsolate as Free Base(Risk: Oil/Gum, Oxidation)Isolation->FreeBaseIf liquid requiredSaltFormIsolate as Salt (Recommended)HCl or OxalateIsolation->SaltFormFor solid stabilityFinalStable Solid ProductStore at -20°C under ArgonFreeBase->FinalLess StableSaltForm->Final

Caption: Decision matrix for purification and isolation of 3-sulfanyl-indole amines, prioritizing salt formation for stability.

Quantitative Data: Solvent Compatibility Table

Use this table to select solvents for extraction and chromatography.

Solvent SystemSolubility (Free Base)Suitability for PurificationNotes
Hexane / Heptane PoorLowCompound will precipitate/crash out.[1]
Dichloromethane (DCM) ExcellentHigh Primary solvent for loading.
Chloroform ExcellentAvoid Acidic traces cause indole degradation.[1]
Ethyl Acetate ModerateMediumGood for extraction, but amine may tail.
Methanol (MeOH) GoodHigh (as additive)Use 1-10% in DCM.[1] Requires base (TEA/NH3).
Diethyl Ether ModerateHigh (for Salting) Best anti-solvent for crystallizing the HCl salt.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Ali, M. H., et al. (2007).[5] Oxidation of sulfides to sulfoxides with a catalytic amount of ceric ammonium nitrate reagent supported on silica gel.[6]Synthesis, 3507-3511.[1][5] (Demonstrates silica's oxidative potential).

  • Teledyne ISCO. (2012).[7] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

Technical Support Center: Sulfenylation of 2-Phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the sulfenylation of 2-phenylindole. This resource, curated by a Senior Application Scientist, provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this important reaction and minimize common side reactions. Our goal is to empower you with the knowledge to achieve high yields and purity in your synthesis of 3-sulfenyl-2-phenylindoles, which are valuable scaffolds in medicinal chemistry.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the sulfenylation of 2-phenylindole, and why?

The electrophilic sulfenylation of 2-phenylindole is expected to occur predominantly at the C3 position of the indole ring. The indole nucleus is an electron-rich heterocycle, and theoretical and experimental studies show that the C3 position is the most nucleophilic and thus the most reactive site for electrophilic attack.[2][3] The formation of the intermediate cation is more stabilized when the electrophile attacks the C3 position, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[3] The presence of the phenyl group at the C2 position does not typically alter this inherent reactivity, although it can influence the overall reaction rate.

Q2: I am observing a significant amount of a di-sulfenylated byproduct. What is this, and how can I avoid it?

The most common side reaction in the sulfenylation of indoles is over-sulfenylation, leading to the formation of a 2,3-bis(sulfenylated) indole.[4][5][6] This occurs when the initially formed 3-sulfenyl-2-phenylindole reacts with another equivalent of the electrophilic sulfur species. The mechanism for this second sulfenylation is believed to proceed through the formation of a 3,3-disulfenylated indolenine intermediate, which then undergoes a rearrangement to yield the 2,3-bis(sulfenylated) product.[5][6][7]

To minimize this side reaction, precise control over the stoichiometry of the sulfenylating agent is crucial. Using a 1:1 molar ratio of 2-phenylindole to the sulfenylating agent is a good starting point. For a more detailed guide on mitigating this issue, please refer to the Troubleshooting Guide below.

Q3: There are many sulfenylating agents available. Which one should I choose for my 2-phenylindole substrate?

The choice of sulfenylating agent depends on several factors, including the desired reactivity, stability, and experimental conditions. Here's a brief overview of common options:

  • Disulfides (R-S-S-R): These are common and relatively stable reagents. The reaction often requires an activator, such as an oxidizing agent (e.g., DMSO) and a catalyst (e.g., iodine), to generate the electrophilic sulfur species.[4][8]

  • Sulfonyl Hydrazides (R-SO2NHNH2): These are stable, odorless solids that serve as excellent sources of the sulfenyl group.[9][10][11] They are often used in the presence of a catalyst like iodine.[10][11]

  • Sodium Sulfinates (R-SO2Na): These are also stable solids and can be used as sulfenylating agents, often in the presence of a copper catalyst and a reductant.[1][12]

  • N-Thioimides (e.g., N-(phenylthio)phthalimide): These are effective sulfenylating agents that can react with indoles, sometimes with the aid of a Lewis acid.[13]

  • Thiols (R-SH): While readily available, thiols themselves are not electrophilic. They require an oxidant to be converted into the active sulfenylating species in situ.[14]

For initial studies with 2-phenylindole, using a stable and well-behaved reagent like a sulfonyl hydrazide or a disulfide with an iodine catalyst is a reliable starting point.

In-Depth Troubleshooting Guide

This guide addresses specific issues you may encounter during the sulfenylation of 2-phenylindole.

Problem 1: Low Yield of the Desired 3-Sulfenyl-2-phenylindole

A low yield of your target product can be frustrating. Let's break down the potential causes and solutions.

Potential Causes:

  • Insufficiently Activated Sulfenylating Agent: Many sulfenylating agents require activation to generate the electrophilic sulfur species.

  • Poor Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

  • Decomposition of Starting Material or Product: 2-phenylindole or the desired product might be unstable under the reaction conditions.

Solutions:

Solution Explanation
Optimize Catalyst and/or Additive Loading If you are using a catalytic system (e.g., I2, CuI), ensure the correct loading is used. For instance, in iodine-catalyzed reactions with sulfonyl hydrazides, a catalytic amount (e.g., 10-20 mol%) is often sufficient.[10][11] Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side reactions.
Screen Different Solvents The polarity of the solvent can influence the reaction rate. For sulfenylations, solvents like acetonitrile (CH3CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used.[9][12] It's advisable to perform a small-scale screen of a few different solvents to find the optimal one for your specific substrate and sulfenylating agent.
Adjust Reaction Temperature and Time Some sulfenylation reactions proceed well at room temperature, while others require heating to achieve a reasonable rate.[9] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid potential product degradation from prolonged heating.
Consider a Different Sulfenylating Agent If optimization of the reaction conditions with one sulfenylating agent does not improve the yield, consider switching to a more reactive one. For example, if a disulfide is giving low yields, trying a sulfonyl hydrazide might be beneficial.[9][14]
Problem 2: Significant Formation of the 2,3-bis(sulfenylated) Byproduct

As mentioned in the FAQs, the formation of the 2,3-bis(sulfenylated) indole is a common side reaction. Here’s a more detailed approach to suppress it.

Potential Causes:

  • Excess Sulfenylating Agent: This is the most common reason for over-sulfenylation.

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the second sulfenylation reaction.

  • High Concentration of Reactants: This can increase the rate of the undesired second reaction.

Solutions:

Solution Explanation
Careful Control of Stoichiometry Use no more than 1.0 equivalent of the sulfenylating agent relative to the 2-phenylindole. In some cases, using a slight excess of the indole (e.g., 1.1 equivalents) can help consume the sulfenylating agent and minimize the formation of the di-substituted product.
Slow Addition of the Sulfenylating Agent Adding the sulfenylating agent slowly over a period of time can help to maintain a low concentration of the electrophilic species in the reaction mixture, thus favoring the mono-sulfenylation.
Lower the Reaction Temperature If the reaction is being conducted at an elevated temperature, try running it at a lower temperature or even at room temperature. The activation energy for the second sulfenylation may be higher, and lowering the temperature could selectively slow down this undesired reaction.
Monitor the Reaction Closely Use TLC or LC-MS to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed and before a significant amount of the di-substituted product is formed.
Problem 3: Reaction Not Going to Completion / Starting Material Remains

If you observe a significant amount of unreacted 2-phenylindole, consider the following.

Potential Causes:

  • Inactive Catalyst or Reagents: The catalyst may have lost its activity, or the sulfenylating agent may have degraded.

  • Insufficient Reaction Time or Temperature: The reaction may simply be slow under the chosen conditions.

  • Presence of Inhibitors: Trace impurities in the starting materials or solvent could be inhibiting the reaction.

Solutions:

Solution Explanation
Check the Quality of Reagents Use freshly opened or purified reagents and solvents. Ensure that any catalysts are stored under the appropriate conditions.
Increase Reaction Time and/or Temperature If the reaction is clean but slow, increasing the reaction time or temperature may be necessary. Monitor for the formation of byproducts at higher temperatures.
Increase Catalyst Loading A modest increase in the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes accelerate a sluggish reaction.
Ensure an Inert Atmosphere if Necessary Some sulfenylation reactions are sensitive to air or moisture.[1] If applicable to your chosen method, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Visualizing the Reaction and Troubleshooting

To further aid your understanding, the following diagrams illustrate the key mechanistic pathways and a troubleshooting workflow.

Sulfenylation_Mechanism Mechanism of 2-Phenylindole Sulfenylation 2-Phenylindole 2-Phenylindole Intermediate Cationic Intermediate 2-Phenylindole->Intermediate Nucleophilic attack from C3 position Electrophilic_Sulfur Electrophilic Sulfur Species (R-S+) Electrophilic_Sulfur->Intermediate Product 3-Sulfenyl-2-phenylindole Intermediate->Product Deprotonation

Caption: General mechanism of C3 sulfenylation.

Over-Sulfenylation_Mechanism Mechanism of Over-Sulfenylation Side Reaction Product 3-Sulfenyl-2-phenylindole Intermediate_1 Attack at C3 Product->Intermediate_1 Electrophilic_Sulfur Excess Electrophilic Sulfur Species (R-S+) Electrophilic_Sulfur->Intermediate_1 Intermediate_2 3,3-Disulfenylated Indolenine Intermediate_1->Intermediate_2 Byproduct 2,3-bis(Sulfenylated) Indole Intermediate_2->Byproduct Rearrangement

Caption: Formation of the 2,3-bis(sulfenylated) byproduct.

Troubleshooting_Workflow Troubleshooting Workflow for 2-Phenylindole Sulfenylation Start Reaction Outcome Unsatisfactory Check_Yield Low Yield? Start->Check_Yield Check_Byproduct Di-sulfenylated Byproduct? Check_Yield->Check_Byproduct No Optimize_Conditions Optimize: Catalyst, Solvent, Temp. Check_Yield->Optimize_Conditions Yes Check_Completion Incomplete Reaction? Check_Byproduct->Check_Completion No Control_Stoichiometry Adjust Stoichiometry (1:1), Slow Addition Check_Byproduct->Control_Stoichiometry Yes Check_Reagents Check Reagent Quality, Increase Time/Temp. Check_Completion->Check_Reagents Yes End Successful Synthesis Check_Completion->End No Change_Reagent Consider Different Sulfenylating Agent Optimize_Conditions->Change_Reagent Change_Reagent->End Lower_Temp Lower Reaction Temperature, Monitor Closely Control_Stoichiometry->Lower_Temp Lower_Temp->End Check_Reagents->End

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Procedure for the Iodine-Catalyzed Sulfenylation of 2-Phenylindole with a Diaryl Disulfide

This protocol provides a starting point for the synthesis of 3-(arylthio)-2-phenylindoles.

Materials:

  • 2-Phenylindole

  • Diaryl disulfide (e.g., diphenyl disulfide)

  • Iodine (I2)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylindole (1.0 mmol, 1.0 equiv).

  • Add the diaryl disulfide (0.5 mmol, 0.5 equiv) and iodine (0.2 mmol, 0.2 equiv).[8]

  • Add DMSO (5 mL) to the flask.

  • Stir the reaction mixture at room temperature (or an optimized temperature) and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(arylthio)-2-phenylindole.

Protocol 2: Small-Scale Reaction Optimization

To efficiently find the best conditions for your specific substrate, a small-scale optimization study is recommended.

Procedure:

  • Set up an array of small reaction vials (e.g., 1-dram vials) with stir bars.

  • In each vial, place a consistent amount of 2-phenylindole (e.g., 0.1 mmol).

  • Vary one parameter per set of vials. For example:

    • Solvent Screen: Add different solvents (e.g., CH3CN, DMF, DMSO, THF) to a series of vials, keeping all other parameters constant.

    • Temperature Screen: Run a set of reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C).

    • Catalyst Loading Screen: Vary the amount of catalyst (e.g., 5 mol%, 10 mol%, 20 mol%).

  • Run the reactions for a set amount of time (e.g., 12 hours).

  • Quench all reactions and analyze the crude reaction mixtures by a suitable method (e.g., LC-MS or 1H NMR with an internal standard) to determine the conversion and the ratio of desired product to byproducts.

  • Use this data to select the optimal conditions for a larger-scale synthesis.

By systematically addressing potential issues and carefully optimizing your reaction parameters, you can significantly improve the outcome of your 2-phenylindole sulfenylation experiments.

References

  • Copper-catalysed regioselective sulfenylation of indoles with sodium sulfinates. Royal Society Open Science. [Link]

  • Regioselective sulfenylation of indoles via sulfonyl hydrazides: In slico design, synthesis, DFT. SSRN. [Link]

  • CuI-catalyzed Regioselective Sulfenylation of Indoles with Disulfides. Current Organic Chemistry. [Link]

  • Regioselective Synthesis of Mixed Indole 2,3-Bis(sulfides). A Study of the Mechanism of the Second Sulfenylation of Indole. Journal of Organic Chemistry. [Link]

  • I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as sulfenylating agents. Organic Chemistry Frontiers. [Link]

  • I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as sulfenylating agents. National Institutes of Health. [Link]

  • A possible mechanism for the regioselective C−H sulfidation of indoles. ResearchGate. [Link]

  • A Useful Methods of Direct Sulfenylation at the 3-Position of Indoles Employing various Sulfenylating Agents. ResearchGate. [Link]

  • Regioselective Synthesis of Mixed Indole 2,3-Bis(sulfides). A Study of the Mechanism of the Second Sulfenylation of Indole. ACS Publications. [Link]

  • Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. National Institutes of Health. [Link]

  • Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates. Semantic Scholar. [Link]

  • Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Publishing. [Link]

  • Optimization of sulfenylation reaction. ResearchGate. [Link]

  • C‐3 Sulfenylation of indoles. Isolated yield based on indoles. All... ResearchGate. [Link]

  • Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles. National Institutes of Health. [Link]

  • Copper-catalysed regioselective sulfenylation of indoles with sodium sulfinates. National Institutes of Health. [Link]

  • Mechanism of the second sulfenylation of indole. PubMed. [Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. National Institutes of Health. [Link]

  • CsOH-Promoted Regiospecific Sulfenylation, Selenylation, and Telluration of Indoles in H2O. Thieme E-Books & E-Journals. [Link]

  • Synthesis of various 2-phenylindole derivatives via the optimized conditions. a. ResearchGate. [Link]

  • Electrophilic & Nucleophilic Substitution in Heterocycles. Studylib. [Link]

  • Halosulfenylation of Indoles. Chemical Review and Letters. [Link]

  • Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. University of Birmingham's Research Portal. [Link]

  • 2-Phenylindole is prepared from the reaction of acetophenone and phenylhydrazine, a method known as the Fischer indole synthesis. Propose a mechanism for this reaction. (Hint: the reactive intermediate is the enamine tautomer of the phenylhydrazone.). Vaia. [Link]

  • Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. MDPI. [Link]

  • Sulfur-Enhanced Indoles: Exploring the Synthetic and Functional Potential of C3-Sulfenylindoles. Longdom Publishing. [Link]

  • Synthesis and Chemistry of Indole. Unknown Source.
  • On-water accelerated sulfenylation of indole derivatives under visible light irradiation. RSC Publishing. [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. National Institutes of Health. [Link]

  • Solved write the mechanism of Preparation of 2-phenylindole. Chegg.com. [Link]

  • Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. National Institutes of Health. [Link]

  • Synthetic strategies for 3‐sulfenylated indoles. ResearchGate. [Link]

  • Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate. Green Chemistry. [Link]

  • 3-Sulfonylindoles via Gold- or Silver-Catalyzed Cyclization 1,3-Sulfonyl Migration Sequences under Visible Light Irradiation. ACS Organic & Inorganic Au. [Link]

  • Optimization of the conditions of the sulfonylation reaction. ResearchGate. [Link]

  • Plausible mechanism for C2-sulfenylation of indoles. ResearchGate. [Link]

  • SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. [Link]

  • 2-Phenylindole Synthesis: Fischer Indole Method. Studylib. [Link]

  • Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles. ResearchGate. [Link]

  • Sintesis de 2-Fenilindol. Scribd. [Link]

  • 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity. PubMed. [Link]

Sources

Technical Support Center: Stability & Handling of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine Core Vulnerabilities: Thioether oxidation, Indole photolysis, Amine carbamylation.

This guide addresses the stability challenges inherent to This compound . While the 2-phenyl substitution provides steric protection to the indole core, the sulfenyl (thioether) linkage at the C3 position is a "soft" nucleophile highly susceptible to oxidative degradation. Furthermore, the ethylamine tail renders the molecule prone to pH-dependent solubility shifts and carbamate formation upon exposure to atmospheric CO₂.

Troubleshooting Guide: Diagnostic Q&A

Issue 1: Solution Discoloration (Yellowing/Reddening)

Q: My clear stock solution in DMSO turned yellow/amber after 24 hours at room temperature. Is it still usable?

A: Likely Degraded. The color shift typically indicates oxidative stress or photodegradation.

  • Mechanism: The yellowing is often the first sign of S-oxidation (formation of the sulfoxide) or the formation of radical cations on the indole ring, which can couple to form colored dimers. The 2-phenyl group stabilizes the radical, allowing it to persist and polymerize slowly.

  • Action:

    • Immediate QC: Run an LC-MS. Look for a mass shift of +16 Da (Sulfoxide: R-S(=O)-R') or +32 Da (Sulfone: R-SO₂-R').

    • Prevention: Solutions must be degassed (sparged with Argon/Nitrogen) and stored in amber glass. DMSO is hygroscopic; absorbed water accelerates this oxidation.

Issue 2: Precipitation in Aqueous Media

Q: Upon diluting my DMSO stock (10 mM) into cell culture media (pH 7.4), a fine white precipitate forms.

A: Solubility Crash (Hydrophobicity).

  • Causality: The 2-phenyl-indole core is highly lipophilic (LogP > 3.5 estimated). The ethylamine group provides some polarity, but at pH 7.4, a significant fraction of the amine may be unprotonated (depending on local pKa shifts), reducing solubility.

  • Protocol Fix:

    • Stepwise Dilution: Do not add neat DMSO stock directly to media. Perform an intermediate dilution in 1:1 DMSO:PBS or use a surfactant carrier (e.g., 0.1% Tween-80 or Cyclodextrin).

    • Sonication: Sonicate the media for 10 minutes at 37°C immediately after addition to disperse micro-aggregates.

Issue 3: Loss of Biological Potency

Q: My IC50 values have shifted 10-fold over a month. The purity looks fine by UV (254 nm).

A: Silent Oxidation (Sulfoxide Formation).

  • The Trap: Sulfoxides often have similar UV extinction coefficients to their parent sulfides, making them invisible on a standard HPLC-UV trace unless you monitor specific wavelengths or use MS detection. However, the sulfoxide geometry (pyramidal sulfur) drastically alters the binding affinity compared to the bent sulfide.

  • Validation: Re-analyze using a reverse-phase gradient optimized to separate the polar sulfoxide (elutes earlier) from the parent sulfide.

Core Protocols: Stabilization & Handling

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Create a 10 mM stock solution with >6-month stability.

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Grade ≥99.9%)Water promotes hydrolytic degradation and proton exchange.
Concentration 10 mM - 50 mMHigher concentrations are generally more stable (self-shielding) than dilute ones.
Additives 0.1% Ascorbic Acid or BHTActs as a sacrificial antioxidant to protect the sulfur atom.
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces dissolved oxygen, the primary oxidant.
Container Amber Borosilicate Vial (Silanized)Blocks UV light; silanization prevents adsorption of the amine to glass.

Step-by-Step Workflow:

  • Weighing: Weigh the solid powder in a low-humidity environment (glove box preferred).

  • Solvent Prep: Sparge anhydrous DMSO with Argon gas for 5 minutes to remove dissolved O₂.

  • Dissolution: Add DMSO to the vial. Vortex for 30 seconds. If undissolved, sonicate at 30°C for 5 minutes.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microtubes.

  • Freeze: Snap-freeze in liquid nitrogen (optional) and store at -80°C .

Protocol B: LC-MS Quality Control Method

Use this method to validate compound integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • UV: 280 nm (Indole absorption).

    • MS: ESI Positive Mode. Target Mass: [M+H]⁺.

  • Failure Criteria:

    • Presence of [M+17]⁺ peak (Sulfoxide).

    • Presence of [M+33]⁺ peak (Sulfone).

    • Presence of Dimer peaks ([2M+H]⁺).

Mechanistic Visualization

The following diagram illustrates the degradation pathways of this compound, highlighting the critical oxidation of the sulfide linkage and photodegradation.

StabilityPathways cluster_sol Solution Environment Parent Parent Compound (Sulfide) Sulfoxide Sulfoxide Impurity (+16 Da) (Reduced Potency) Parent->Sulfoxide [O] (Air/Peroxides) Fast Process PhotoProduct Indolenine/Dimer (Precipitate/Color) Parent->PhotoProduct UV Light (hν) Radical Mechanism Carbamate Amine Carbamate (+44 Da) Parent->Carbamate CO2 (Atmosphere) Reversible Sulfone Sulfone Impurity (+32 Da) (Inactive) Sulfoxide->Sulfone [O] (Strong Oxidants)

Caption: Degradation pathways showing susceptibility to oxidation (red arrow), photolysis, and carboxylation.

References

  • Zhang, X., et al. (2012). "Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant." Green Chemistry.

  • Suzen, S., et al. (2006).[1][2] "Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Improving the Stability of Indole Compounds in Solution." BenchChem.[3][4]

  • PubChem. (2025). "2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (2025).[5] "Safety Data Sheet: 2-(1H-indol-3-ylsulfanyl)-ethylamine." Merck KGaA.

Sources

Technical Support Center: Purification of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-IND-S-004 | Version: 2.1 | Status: Active

Executive Summary & Chemical Context

Molecule: 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine Core Structure: Indole scaffold substituted at C2 (phenyl) and C3 (thioethyl-amine). Chemical Behavior:

  • Basicity: The primary amine on the ethyl chain is a basic handle (

    
    ), allowing for pH-modulated phase switching.
    
  • Redox Sensitivity: The thioether (sulfide) linkage is susceptible to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • Lipophilicity: The 2-phenylindole core is highly lipophilic, while the amine tail provides polarity.

This guide addresses the removal of common impurities: unreacted starting materials (2-phenylindole, cysteamine), oxidative byproducts (sulfoxides), and disulfide contaminants arising from the sulfenylation reagents.

Module 1: Impurity Diagnosis (Triage)

Before initiating purification, identify the specific contamination profile using LC-MS or TLC.

Common Impurity Profile Table
Impurity TypeLikely IdentityAnalytical Signature (LC-MS)Origin
Starting Material A 2-Phenylindole

(Loss of side chain) or matches SM standard. Neutral.
Incomplete reaction.
Starting Material B Cysteamine / DisulfidesLow MW peaks.Excess reagent.[1]
Oxidation Product 1 Sulfoxide Derivative

Air oxidation of thioether.
Oxidation Product 2 Sulfone Derivative

Strong oxidation (e.g., peroxides).
Reagent Byproduct Bis(2-aminoethyl) disulfide

of side chain
Oxidation of thiol reagent.
Diagnostic Workflow

ImpurityDiagnosis Start Sample Analysis (LC-MS/TLC) CheckMass Check Mass Shift (Delta) Start->CheckMass M16 Mass = M + 16 (Sulfoxide) CheckMass->M16 Oxidation M32 Mass = M + 32 (Sulfone) CheckMass->M32 Oxidation SM Mass = SM (2-Phenylindole) CheckMass->SM Neutral SM LowMW Low MW (Disulfides/Amines) CheckMass->LowMW Reagents PrepLC Action: Reverse Phase HPLC (TFA/MeCN) M16->PrepLC M32->PrepLC AcidBase Action: Acid-Base Extraction (The pH Swing) SM->AcidBase LowMW->AcidBase Recryst Action: Recrystallization (Polar Solvent)

Figure 1: Diagnostic decision tree for selecting the appropriate purification method based on LC-MS impurity signatures.

Module 2: The "pH Swing" Protocol (Primary Purification)

Best for: Removing neutral impurities (2-phenylindole) and non-basic contaminants. Principle: The product contains a basic amine. Protonating it (


) forces it into the aqueous phase, leaving neutral lipophilic impurities in the organic phase.
Step-by-Step Methodology
  • Dissolution (Organic Phase 1):

    • Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Volume: Use 10-15 mL solvent per gram of product.

  • Acid Extraction (The Trap):

    • Add 1M HCl (aq) . (Do not use oxidizing acids like Nitric acid).

    • Shake vigorously and separate layers.

    • CRITICAL: The Product is now in the Aqueous Layer (as the ammonium salt).

    • Impurity (2-Phenylindole): Remains in the Organic Layer .

    • Action: Keep the Aqueous layer. You may perform a second wash of the aqueous layer with fresh DCM to ensure total removal of neutrals.

  • Basification (The Release):

    • Cool the aqueous layer to 0-5°C (ice bath) to minimize heat-induced degradation.

    • Slowly add 2M NaOH or Saturated

      
        until pH reaches 10-12.
      
    • Observation: The solution should become cloudy as the free amine precipitates/oils out.

  • Final Extraction (Recovery):

    • Extract the basic aqueous mixture with fresh DCM (3x).

    • Combine organic layers.[2]

    • Dry over Anhydrous

      
       .
      
    • Concentrate in vacuo.

Visualizing the pH Swing

AcidBaseExtraction Crude Crude Mixture (DCM Solved) AddAcid Add 1M HCl Crude->AddAcid PhaseSep1 Phase Separation 1 AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral 2-Phenylindole) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Keep Basify Basify (pH > 10) NaOH AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Product (Free Amine) Extract->FinalProd

Figure 2: The Acid-Base "pH Swing" workflow. Note that the product temporarily resides in the aqueous phase to separate it from lipophilic starting materials.

Module 3: Chromatographic Cleanup (Secondary Purification)

Best for: Removing sulfoxides (


) and closely related structural analogs that track with the amine.
Troubleshooting "Streaking" Peaks

Users often report tailing/streaking on silica columns due to the interaction of the free amine with acidic silanols.

Solution A: The "Amine-Blocked" Silica Method

  • Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (TEA) or 1%

    
     .
    
  • Mechanism:[3][4] The base saturates silica active sites, allowing the product to elute as a sharp band.

Solution B: Reverse Phase (C18)

  • Column: C18 Preparative.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Gradient: 10% to 90% ACN over 20 mins.

  • Note: The TFA forms a salt with the amine. If the free base is required, you must perform a basic workup (see Module 2, Step 3) after evaporating fractions.

Module 4: Stability & Storage (Prevention)

The thioether linkage (-S-) is the weak point of this molecule regarding stability.

  • The Problem: Spontaneous oxidation to sulfoxide (

    
    ) upon exposure to air and light.
    
  • The Fix:

    • Storage: Store at -20°C under Argon or Nitrogen atmosphere.

    • Solvents: Avoid using peroxide-forming ethers (THF, Dioxane) unless freshly distilled/tested. Peroxides rapidly oxidize thioethers to sulfones.

    • Antioxidants: For long-term solution storage, adding trace BHT (butylated hydroxytoluene) can scavenge radicals, though this introduces a new impurity to be removed later.

References & Authority

  • Indole Sulfenylation Chemistry:

    • Context: Synthesis often involves iodine-catalyzed coupling of indoles with disulfides or thiols.

    • Source: Tian, J., et al. "Iodine-catalyzed regioselective sulfenylation of indoles with sodium sulfinates." Journal of Organic Chemistry.

    • Source: Zhang, F., et al. "Iodine-catalyzed oxidative system for 3-sulfenylation of indoles." Green Chemistry.

  • Amine Purification Protocols:

    • Context: Standard workup procedures for lipophilic amines.

    • Source: "Purification of Laboratory Chemicals" (Armarego & Chai).

  • Thioether Oxidation:

    • Context: Susceptibility of sulfide bridges to atmospheric oxidation.

    • Source: Oae, S. "Organic Sulfur Chemistry: Structure and Mechanism." CRC Press.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling. The compound may possess potent biological activity.[5]

Sources

Technical Support Center: Navigating the Scale-Up of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the production of this and structurally related indole thioether compounds. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to empower you to overcome synthetic hurdles and achieve robust, scalable production.

I. Synthetic Strategy Overview & Core Challenges

The synthesis of this compound is typically approached as a two-stage process. The initial stage involves the construction of the 2-phenylindole core, most commonly via the Fischer indole synthesis.[1][2] The second, and often more challenging stage, is the introduction of the 2-aminoethylthioether side chain at the C3 position of the indole.

The primary challenges in the production of this molecule, particularly at scale, revolve around:

  • Regioselectivity: Ensuring the selective functionalization at the C3 position of the indole.

  • Side Reactions: Minimizing the formation of byproducts during both the indole synthesis and the subsequent sulfenylation.

  • Handling of Raw Materials: The air sensitivity of thiols and the potential hazards of reagents used in the Fischer indole synthesis.

  • Purification: The separation of the desired product from starting materials and byproducts, which can be complicated by the presence of a basic amino group.

  • Thermal Management: Controlling exothermic events, especially during the Fischer indole synthesis at larger scales.[3]

This guide will address these challenges in a practical question-and-answer format, providing both diagnostic and corrective actions.

II. Frequently Asked Questions (FAQs)

A. Synthesis of the 2-Phenylindole Core

Question 1: My Fischer indole synthesis of 2-phenylindole is giving a low yield. What are the likely causes?

Low yields in the Fischer indole synthesis can often be attributed to several factors:

  • Incomplete Phenylhydrazone Formation: The initial condensation of phenylhydrazine and acetophenone to form the phenylhydrazone is a critical equilibrium-driven step. Ensure anhydrous conditions and the use of a catalytic amount of acid (e.g., acetic acid) to drive this reaction to completion.[1]

  • Suboptimal Acid Catalyst for Cyclization: The choice of acid catalyst for the cyclization of the phenylhydrazone is crucial. While strong protonic acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used, they can also promote side reactions if the temperature is not well-controlled.[2][4] Lewis acids such as zinc chloride (ZnCl₂) can be a milder alternative.[5] The optimal catalyst and concentration often need to be determined empirically for your specific scale and equipment.

  • Thermal Degradation: The Fischer indole synthesis is often conducted at elevated temperatures. Prolonged heating or localized hot spots in a large reactor can lead to the degradation of the starting materials, intermediates, or the final product, often resulting in tar formation.[4]

  • N-N Bond Cleavage: A known side reaction in the Fischer indole synthesis is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. This can be more pronounced with certain substituted phenylhydrazines but can also be a factor in the synthesis of 2-phenylindole.[6]

Troubleshooting Low Yield in 2-Phenylindole Synthesis

Observation Potential Cause Recommended Action
Significant amount of unreacted acetophenone or phenylhydrazineIncomplete hydrazone formationEnsure anhydrous conditions. Increase reaction time or temperature for the hydrazone formation step. Consider a different acid catalyst for this step.
Dark, tarry reaction mixtureThermal degradationReduce the reaction temperature. Ensure efficient stirring to prevent localized hot spots. Consider using a milder acid catalyst (e.g., ZnCl₂).
Low yield despite consumption of starting materialsSide reactions (e.g., N-N bond cleavage)Experiment with different acid catalysts (protonic vs. Lewis acids). Optimize the reaction temperature and time.

Question 2: I am seeing significant byproduct formation during the scale-up of my Fischer indole synthesis. What are these and how can I minimize them?

Common byproducts in the Fischer indole synthesis include:

  • Aldol Condensation Products: Under acidic conditions, acetophenone can undergo self-condensation.[6]

  • Friedel-Crafts-type Products: Strong acids can promote undesired electrophilic aromatic substitution reactions.[6]

  • Aniline and other Cleavage Products: As mentioned, cleavage of the N-N bond can generate aniline as a byproduct.[6]

To minimize these byproducts:

  • Control Temperature: Carefully manage the reaction temperature to disfavor side reactions that may have a higher activation energy.

  • Optimize Catalyst Loading: Use the minimum effective amount of acid catalyst.

  • Consider a Two-Step Procedure: For better control, the phenylhydrazone can be synthesized and isolated first, then subjected to the cyclization conditions.[1]

B. Introduction of the Thioether Side Chain

Question 3: What is the most reliable method for introducing the 2-aminoethylthioether side chain at the C3 position of 2-phenylindole?

A common and effective method is the electrophilic sulfenylation of 2-phenylindole. This typically involves the reaction of the indole with a sulfenylating agent. Given the target molecule, a plausible route involves the reaction of 2-phenylindole with an electrophilic derivative of 2-aminoethanethiol (cysteamine).

However, a significant challenge is the nucleophilicity of the primary amine in cysteamine, which can compete with the desired C-S bond formation. Therefore, a protection strategy for the amine is often advisable.

Proposed Synthetic Route:

G A 2-Phenylindole D Protected Intermediate A->D Sulfenylation B N-Protected 2-Aminoethanethiol (e.g., Boc-cysteamine) B->D C Electrophilic Sulfur Source (e.g., NCS) C->D E This compound D->E Deprotection

Caption: Proposed synthetic workflow for the target molecule.

Question 4: I am attempting the sulfenylation of 2-phenylindole with a cysteamine derivative and observing a complex mixture of products. What could be going wrong?

A complex product mixture in this step often points to several potential issues:

  • Lack of Regioselectivity: While the C3 position of indole is the most nucleophilic and generally favored for electrophilic substitution,[7] reaction at other positions (including the nitrogen) is possible, especially if the C3 position is sterically hindered or if harsh reaction conditions are used. The 2-phenyl group may exert some steric influence.

  • Di-sulfenylation: It's possible for a second sulfenylation to occur, leading to a di-substituted indole.

  • Oxidation of the Thiol: The starting thiol is susceptible to oxidation to the corresponding disulfide, which can also participate in the reaction, leading to different byproducts.

  • Reaction with the Amine: If the amine is not protected, it can react with the electrophilic sulfur species, leading to undesired N-S bond formation.

Troubleshooting Sulfenylation Issues

Observation Potential Cause Recommended Action
Multiple spots on TLC with similar polarity to the productIsomeric byproducts (e.g., N-sulfenylation)Use milder reaction conditions (lower temperature). Consider a different electrophilic sulfur source.
A significant amount of a higher molecular weight byproductDisulfide formation or di-sulfenylationEnsure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents. Control the stoichiometry of the reactants carefully.
Complex mixture, difficult to characterizeReaction of unprotected amineProtect the amine of the 2-aminoethanethiol (e.g., as a Boc-carbamate) before sulfenylation.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole (Fischer Indole Synthesis)

This protocol is adapted from established procedures.[8]

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Polyphosphoric acid (PPA) or anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Phenylhydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a few drops of glacial acetic acid. Heat the mixture at reflux for 1-2 hours. Monitor the reaction by TLC until the acetophenone is consumed.

  • Cyclization:

    • Using PPA: Cool the reaction mixture and remove the ethanol under reduced pressure. Add polyphosphoric acid and heat the mixture to 100-120°C for 10-15 minutes.[8] The reaction is often exothermic.

    • Using ZnCl₂: Alternatively, after removing the ethanol, add anhydrous zinc chloride (2-3 eq) and heat the mixture to 170-180°C for 15-30 minutes.[5]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring. The crude 2-phenylindole will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from ethanol to yield pure 2-phenylindole as a white to off-white solid.

Protocol 2: Sulfenylation of 2-Phenylindole with N-Boc-cysteamine (Illustrative)

This protocol is based on general sulfenylation methods.[9]

Materials:

  • 2-Phenylindole

  • N-Boc-2-aminoethanethiol (Boc-cysteamine)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection

Procedure:

  • Activation of Thiol: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve N-Boc-cysteamine (1.2 eq) in anhydrous DCM. Cool the solution to -78°C. Add a solution of NCS (1.2 eq) in anhydrous DCM dropwise. Allow the reaction mixture to warm to 0°C over 15-20 minutes.

  • Sulfenylation: Add a solution of 2-phenylindole (1.0 eq) in anhydrous DCM to the reaction mixture at 0°C. Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Protected Intermediate: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a mild base and purified further if necessary.

IV. Scale-Up Considerations and Troubleshooting

G cluster_0 Fischer Indole Synthesis Scale-Up cluster_1 Sulfenylation Scale-Up A Exothermic Reaction B Poor Mixing A->B Leads to D Tar Formation & Low Yield B->D Causes C Solid Handling C->B I Successful Scale-Up D->I Mitigated by Process Control E Thiol Oxidation H Byproduct Formation & Low Purity E->H Causes F Stoichiometry Control F->H G Purification of Polar Product G->H H->I Mitigated by Process Optimization

Caption: Key challenges in scaling up the synthesis.

Question 5: We are scaling up the Fischer indole synthesis and experiencing a significant drop in yield and an increase in tar formation. What should we investigate?

This is a classic scale-up challenge. The primary culprits are often related to heat and mass transfer.[3]

  • Heat Transfer: The Fischer indole synthesis can be exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it more difficult to dissipate heat. This can lead to a thermal runaway, causing decomposition and tar formation.

    • Solution: Ensure your reactor has adequate cooling capacity. Consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.

  • Mass Transfer (Mixing): Inefficient mixing in a large vessel can lead to localized "hot spots" and areas of high reactant concentration, which can promote side reactions.

    • Solution: Use a reactor with an appropriate agitator design for the viscosity of your reaction mixture. Ensure the stirring speed is sufficient to maintain a homogeneous mixture.

Question 6: The purification of the final product, this compound, by column chromatography is proving difficult on a larger scale. What are our options?

The basic amine in your final product can cause tailing on standard silica gel.

  • Modified Silica Gel Chromatography:

    • Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress the interaction of the amine with the acidic silica surface.

    • Consider using an amine-functionalized silica gel.

  • Crystallization/Salt Formation: A highly effective method for purifying amines at scale is to form a salt. Reacting the final product with an acid (e.g., HCl, H₂SO₄, or a carboxylic acid) can induce crystallization, providing a highly purified product. The free base can be regenerated if necessary.

  • Reverse-Phase Chromatography: For high-purity requirements, preparative reverse-phase HPLC can be an effective, albeit more expensive, option.

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.

  • EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. [Link]

  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Scribd. (n.d.). Sintesis de 2-Fenilindol. [Link]

  • Sciencemadness.org. (2012). Synthesis of 2-Phenyl-Indole. [Link]

  • Schlosser, K. M., et al. (2004). A Highly Efficient Procedure for 3-Sulfenylation of Indole-2-Carboxylates. Organic Letters, 6(6), 819–821.

  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis.

  • YouTube. (2024). 2-phenylindole : Organic Synthesis. [Link]

  • IJNRD. (2023). SYNTHESIS OF 2-PHENYL INDOLE. [Link]

  • SlideShare. (n.d.). Preparation of 2-phenylindole. [Link]

  • Liu, C., & Ding, L. (2015). Byproduct promoted regioselective sulfenylation of indoles with sulfinic acids. Organic & Biomolecular Chemistry, 13(8), 2251-2254.

  • ResearchGate. (2025). Recent Advances in Synthesis of 3-Sulfenylated Indoles. [Link]

  • Zhang, G. N., et al. (2020). Design and synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides as novel dual inhibitors of respiratory syncytial virus and influenza virus A. European Journal of Medicinal Chemistry, 186, 111861.

  • MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. [Link]

  • Semantic Scholar. (n.d.). Efficient Syntheses of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates.

  • RSC Publishing. (2023). B(3,4,5-F3H2C6)3 Lewis acid-catalysed C3-allylation of indoles.

  • National Center for Biotechnology Information. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. [Link]

Sources

Technical Support Center: Stabilization of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Short Code: PISA-S (Phenyl-Indole-Sulfanyl-Amine) CAS: 61021-64-5 Classification: Indole-3-thioether / Tryptamine Analog

Executive Summary: The "Suicide" Mechanism

You are likely visiting this page because your clear solution of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine has turned yellow or brown, or your LC-MS data shows an unexplained peak shift.

The Core Issue: This molecule contains a built-in "self-destruct" mechanism. The 2-phenylindole moiety acts as a photosensitizer that absorbs UV/Blue light and generates Singlet Oxygen (


). The thioether (sulfide)  linkage at the C3 position is highly susceptible to oxidation by this singlet oxygen.

In essence, the "head" of the molecule (Indole) harvests light energy to attack its own "neck" (Sulfur), converting the active Sulfide into an inactive Sulfoxide .

Diagnostic Hub: Is My Compound Degraded?

Use this matrix to confirm decomposition before proceeding to rescue or disposal.

SymptomObservationChemical EventAction Required
Visual Shift Clear

Light Yellow
Trace Sulfoxide formation (<5%)Use immediately or re-purify.
Visual Shift Yellow

Brown/Orange
Indole polymerization / Quinone formationDISCARD . Irreversible damage.
LC-MS Mass [M+H]+ = 269.1 Intact Parent CompoundNone. (Target Mass)
LC-MS Shift [M+H]+ = 285.1 (+16 Da) Sulfoxide (S=O) FormationPrimary photo-oxidation product.
LC-MS Shift [M+H]+ = 301.1 (+32 Da) Sulfone (O=S=O) FormationAdvanced oxidation (prolonged exposure).
NMR (

)
C2-Phenyl protons shiftElectronic environment changeConfirm with Mass Spec.
The Mechanism: Why Light is Fatal

Understanding the pathway is the only way to prevent it. This is a Type II Photo-oxygenation reaction.

  • Excitation: The conjugated 2-phenylindole system absorbs UV/Vis light (

    
    ), entering an Excited Singlet State (
    
    
    
    ).
  • Intersystem Crossing: It relaxes into a long-lived Triplet State (

    
    ). 2-Phenylindoles have high triplet quantum yields.
    
  • Energy Transfer: The Triplet Indole transfers energy to ground-state Triplet Oxygen (

    
    ), creating highly reactive Singlet Oxygen (
    
    
    
    )
    .
  • Oxidation: Singlet Oxygen electrophilically attacks the Sulfur atom, forming a persulfoxide intermediate, which collapses into the Sulfoxide .

DecompositionPathway cluster_0 Self-Sensitized Oxidation Cycle Compound Intact PISA (Sulfide) Excited Excited Indole (Triplet State) Compound->Excited Absorbs Light Sulfoxide Sulfoxide Product (+16 Da) Compound->Sulfoxide + 1O2 Attack Light UV/Vis Light (hv) Light->Compound SingletO Singlet Oxygen (1O2) Excited->SingletO Energy Transfer Oxygen Dissolved O2 Oxygen->SingletO

Figure 1: The self-sensitized photo-oxidation pathway of this compound.

Standard Operating Procedures (SOPs)
A. Storage Protocol (The "Dark & Dry" Rule)
  • Container: Must use Amber Glass vials. If amber glass is unavailable, wrap clear vials in aluminum foil before adding the compound.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is the fuel for this decomposition; removing it breaks the cycle.

  • Temperature: Store at -20°C . Oxidation kinetics slow significantly at low temperatures.

  • State: Store as a solid powder whenever possible. Solutions are 100x more reactive due to molecular diffusion.

B. Handling & Solubilization (The "Degas" Rule)

When preparing stock solutions (e.g., for biological assays), follow this strict workflow:

HandlingWorkflow Start Start: Solid Powder SolventPrep Step 1: Degas Solvent (Sparge with N2/Ar for 10 min) Start->SolventPrep Weighing Step 2: Weigh in Dim Light (Avoid direct sunlight/fluorescent) SolventPrep->Weighing Dissolve Step 3: Dissolve (DMSO or Ethanol) Weighing->Dissolve Aliquot Step 4: Aliquot immediately (Single-use amber tubes) Dissolve->Aliquot Freeze Step 5: Flash Freeze & Store (-20°C or -80°C) Aliquot->Freeze

Figure 2: Recommended workflow for solubilizing photosensitive thio-indoles.

C. Experimental Additives (The "Scavenger" Rescue)

If you must use the compound in an environment with light (e.g., microscopy), add a singlet oxygen scavenger to your buffer:

  • Ascorbic Acid (Vitamin C): 100 µM - 1 mM. Reduces oxidized species.

  • Histidine: A known singlet oxygen quencher compatible with cell culture.

  • Sodium Azide (

    
    ):  Highly effective 
    
    
    
    quencher, but toxic to cells. Use only in abiotic chemical assays.
Frequently Asked Questions (FAQ)

Q: Can I reverse the damage if my solution has turned yellow? A: Generally, no . While chemical reduction of sulfoxides (e.g., using dimethyl sulfide and trifluoroacetic acid) is possible, the acidic conditions required often degrade the indole ring or the ethylamine side chain. It is cheaper and scientifically more rigorous to discard the batch and start fresh.

Q: Is the sulfoxide metabolite biologically active? A: Likely no , or with significantly altered potency. The oxidation of the sulfur changes the geometry of the molecule (from bent to pyramidal) and increases polarity, likely preventing it from fitting into the hydrophobic pocket of its target (e.g., COX-2, MDR, or serotonin receptors). Using degraded compound will yield false negatives.

Q: Why does the protocol recommend DMSO over water? A: Aside from solubility issues, water promotes the formation of "sulfurane" intermediates which can lead to irreversible ring cleavage. Anhydrous DMSO (degassed) is the safest solvent for stock solutions.

Q: My lab has LED lights. Are they safe? A: Standard white LEDs still emit blue light (450nm), which overlaps with the absorption tail of the 2-phenylindole. Work in reduced light or use red-light filters when handling the pure compound.

References
  • Schenck, G. O., & Krauch, C. H. (1962). Die photochemische Autoxydation von Sulfiden.[1] (The photochemical auto-oxidation of sulfides). Chemische Berichte , 96(2), 517–529.

  • Bonesi, S. M., & Erra-Balsells, R. (2001). Photochemical behavior of 2-phenylindole and some derivatives.Journal of Luminescence , 93(1), 51-74. (Establishes 2-phenylindole as a photosensitizer with high triplet yield).

  • Clennan, E. L. (2001). New mechanistic and synthetic aspects of singlet oxygen chemistry.Tetrahedron , 57(24), 5073-5091. (Review of sulfide oxidation mechanisms).

  • Sobotta, L., et al. (2019). Photoinduced oxidation of an indole derivative.Photochemical & Photobiological Sciences , 18, 663-672. (Details the oxidative cleavage pathways of indole derivatives).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles governing the molecule's fragmentation, compares its behavior to structurally related analogs, and provides actionable experimental protocols. Our approach is grounded in established gas-phase ion chemistry to provide a trustworthy and authoritative resource for structural elucidation.[1]

The target molecule, with a molecular weight of 280.39 g/mol , incorporates three key structural motifs that dictate its fragmentation behavior: a stable 2-phenyl-1H-indole nucleus, a flexible ethylamine side chain, and a thioether linkage. Understanding the fragmentation of each component is crucial for interpreting the overall mass spectrum.[2][3]

Predicted Fragmentation Pathways: A Mechanistic Perspective

In positive-mode ESI-MS, the primary amine of the ethylamine side chain is the most probable site of protonation, yielding a protonated molecule [M+H]⁺ at an m/z corresponding to the molecule's isotopic composition.[4][5] Subsequent fragmentation via collision-induced dissociation (CID) is expected to proceed through several competing pathways, governed by the relative stability of the resulting fragment ions and neutral losses.[5][6]

The most prominent fragmentation pathway for aliphatic amines involves α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[7] This is due to the stabilization of the resulting cation by the nitrogen lone pair. For our target molecule, this would lead to the formation of a key fragment ion.

Key Predicted Fragmentation Pathways:

  • α-Cleavage at the Ethylamine Side Chain: The most favorable fragmentation is predicted to be the cleavage of the bond between the two carbon atoms of the ethylamine side chain. This results in the loss of a neutral methyl radical and the formation of a stable immonium ion. This type of fragmentation is characteristic of ethylamines and often results in the base peak in the mass spectrum.[8][9]

  • Cleavage of the C-S Bond: The thioether linkage provides another likely site for fragmentation. Cleavage of the C-S bond can occur on either side of the sulfur atom. Cleavage between the sulfur and the ethylamine moiety would result in a charged indole-thio fragment.

  • Cleavage of the Indole Ring: While the indole ring itself is quite stable, some fragmentation can be expected, especially at higher collision energies.[2][3] Characteristic losses from the indole nucleus, such as the loss of HCN, might be observed.[2][3]

  • Loss of the Phenyl Group: Fragmentation involving the 2-phenyl substituent is also possible, leading to ions corresponding to the indole core.

These predicted pathways are visualized in the fragmentation diagram below.

Fragmentation_Pathway M [M+H]⁺ This compound F1 Fragment 1 Loss of CH₃• α-Cleavage M->F1 Major F2 Fragment 2 C-S Bond Cleavage M->F2 Probable F3 Fragment 3 Indole Ring Fragmentation M->F3 Minor F4 Fragment 4 Loss of Phenyl Group M->F4 Minor

Caption: Predicted major and minor fragmentation pathways for protonated this compound.

Comparative Fragmentation Analysis

To provide context for the fragmentation of our target molecule, we will compare its predicted behavior with that of two structurally similar compounds: 2-phenyl-1H-indole and ethylamine. This comparison highlights how the combination of functional groups influences the overall fragmentation pattern.

CompoundKey Fragmentation CharacteristicsReference
This compound Expected to show a dominant fragment from α-cleavage of the ethylamine side chain. Additional fragments from C-S bond cleavage and indole ring fragmentation are also anticipated.Predicted
2-Phenyl-1H-indole The mass spectrum is dominated by the molecular ion peak due to the stability of the aromatic system. Fragmentation is generally minimal and occurs at higher energies.[10][NIST WebBook, SRD 69]
Ethylamine The base peak in the mass spectrum corresponds to the [M-15]⁺ ion, resulting from the loss of a methyl group via α-cleavage.[8][11][NIST WebBook, SRD 69]

This comparison underscores the diagnostic value of the ethylamine side chain's fragmentation in identifying the molecule. While the indole core provides stability, the ethylamine and thioether linkages introduce specific weak points that lead to characteristic fragmentation patterns.

Experimental Protocol: ESI-MS/MS Analysis

The following protocol outlines a standardized method for acquiring high-quality tandem mass spectra for the structural elucidation of this compound and similar drug-like molecules.[12][13]

1. Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[14]

  • Ensure the final sample is free of particulate matter by filtering through a 0.22 µm syringe filter if necessary.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for high-resolution accurate mass measurements.

  • Ionization Mode: Positive ion mode should be selected due to the presence of the basic amine group.[4]

  • Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min is suitable for initial fragmentation studies. Alternatively, liquid chromatography can be coupled to the mass spectrometer for analysis of complex mixtures.[15][16]

  • MS1 Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 500 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • MS/MS (Tandem MS) Parameters:

    • Collision Gas: Argon

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.[6] The optimal collision energy will need to be determined empirically to produce a rich fragmentation spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Dilution 1-10 µg/mL Working Solution Stock->Dilution Infusion Direct Infusion / LC Injection ESI ESI Source (Positive Mode) Infusion->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Interpretation Fragmentation Pattern Analysis MS2->Interpretation

Caption: General workflow for the ESI-MS/MS analysis of small molecules.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. By employing high-resolution mass spectrometry, the elemental composition of both the precursor and fragment ions can be determined with high accuracy, providing strong evidence for the proposed fragmentation pathways. Furthermore, the use of a ramped collision energy allows for the observation of the fragmentation cascade, where primary fragments further dissociate into smaller ions, adding another layer of confidence to the structural assignment. The comparison with known fragmentation patterns of related structures serves as an additional validation step. For novel compounds, computational tools can be employed to predict fragmentation patterns, which can then be compared with experimental data.[17][18]

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be driven by the presence of the readily fragmentable ethylamine side chain and the thioether linkage. The characteristic fragments arising from these moieties, in conjunction with those from the stable indole core, provide a unique molecular fingerprint that can be used for its unambiguous identification and structural characterization. The comparative approach and detailed experimental protocols provided herein offer a robust framework for researchers engaged in the analysis of this and other complex drug-like molecules.

References

  • Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry. [Link]

  • Web-based application for in silico fragmentation - MS tools. EPFL. [Link]

  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. macsphere.mcmaster.ca. [Link]

  • mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. docbrown.info. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

  • (PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. chem.ox.ac.uk. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. americanpharmaceuticalreview.com. [Link]

  • Large-Scale Structural Characterization of Drug and Drug-Like Compounds by High-Throughput Ion Mobility-Mass Spectrometry. pubs.acs.org. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method. protocols.io. [Link]

  • ESI-MS - Stanford University Mass Spectrometry. web.stanford.edu. [Link]

  • Gas-Phase Ion Chemistry: Kinetics and Thermodynamics. jila.colorado.edu. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 1H-Indole, 2-phenyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Ethylamine - NIST WebBook. National Institute of Standards and Technology. [Link]

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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel indole derivatives, establishing a robust and reliable analytical method is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine, a compound of interest in medicinal chemistry. By delving into the causality behind experimental choices, this document serves as a practical resource for method development and optimization.

The indole ring system is a foundational scaffold in numerous natural products and pharmaceutical agents.[1][2] The introduction of a phenyl group at the 2-position and a functionalized ethylamine side chain at the 3-position via a sulfur linkage creates a molecule with distinct physicochemical properties that necessitate a well-defined analytical approach for its purification and characterization.[3][4][5] Reversed-phase HPLC (RP-HPLC) stands out as the most prevalent and effective technique for the separation and analysis of such indole derivatives.[3][6]

This guide will explore a scientifically grounded, hypothetical HPLC protocol for the target analyte and compare it with alternative conditions to illustrate the principles of method optimization.

The Analytical Challenge: Understanding the Analyte

The structure of this compound presents several key features that influence its chromatographic behavior:

  • Aromaticity and Hydrophobicity: The presence of both indole and phenyl rings imparts significant hydrophobicity, leading to strong interactions with nonpolar stationary phases.

  • Basic Amine Group: The primary amine in the ethylamine side chain is basic and can interact with residual silanols on the silica-based stationary phase, potentially causing peak tailing.

  • UV Chromophore: The conjugated aromatic system allows for sensitive detection using UV-Vis spectrophotometry.

A successful HPLC method must address these characteristics to achieve optimal separation from starting materials, intermediates, and potential byproducts.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust starting point for the analytical HPLC of this compound. The workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh ~1 mg of sample prep2 Dissolve in 1 mL of Methanol/Acetonitrile prep1->prep2 prep3 Filter through 0.22 µm syringe filter prep2->prep3 hplc1 Equilibrate column with initial mobile phase prep3->hplc1 hplc2 Inject sample (5-10 µL) hplc1->hplc2 hplc3 Run gradient elution hplc2->hplc3 hplc4 Detect at 254 nm hplc3->hplc4 data1 Integrate peak area hplc4->data1 data2 Determine retention time (Rt) data1->data2 data3 Assess purity data2->data3

Figure 1: General experimental workflow for the HPLC analysis of this compound.

Protocol 1: Standard Reversed-Phase HPLC Method

This protocol is designed for the purity assessment and routine analysis of the target compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[3]

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1100 series or similar system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[6]

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm). C18 columns are widely used for their strong hydrophobic retention of indole derivatives.[3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: An acidic modifier like formic acid is crucial for protonating the basic amine group of the analyte, which minimizes interactions with residual silanols on the stationary phase and results in sharper, more symmetrical peaks.[7] Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.[3]

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B (equilibration)

    • Rationale: A gradient elution is employed to effectively separate compounds with a range of polarities, from more polar starting materials to the hydrophobic target compound and potentially even more nonpolar impurities.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature is essential for reproducible retention times.[6]

  • Detection Wavelength: 254 nm. The indole and phenyl rings provide strong UV absorbance at this wavelength.

  • Injection Volume: 5 µL

Comparative Analysis: The Impact of Method Parameters on Retention Time

The retention time (Rt) of this compound is not an absolute value but is highly dependent on the chromatographic conditions. The following section compares the standard protocol with alternative conditions to illustrate these effects.

Table 1: Predicted HPLC Retention Times for this compound and Potential Impurities under Various Conditions
Compound Structure Protocol 1 Rt (min) (C18, Acetonitrile/Water + 0.1% Formic Acid)Protocol 2 Rt (min) (C18, Methanol/Water + 0.1% Formic Acid)Protocol 3 Rt (min) (Phenyl-Hexyl, Acetonitrile/Water + 0.1% Formic Acid)
Impurity A (Starting Material) 2-Phenyl-1H-indole~ 12.5~ 13.8~ 11.0
Target Analyte This compound~ 9.8 ~ 10.5 ~ 8.5
Impurity B (Oxidized byproduct) 2-(2-Phenyl-1H-indol-3-ylsulfinyl)-ethylamine~ 7.2~ 7.9~ 6.5

Note: The retention times provided are illustrative examples based on established chromatographic principles and data for similar compounds. Actual retention times may vary.

G cluster_params Method Parameters cluster_outcomes Separation Outcomes param1 Column C18 vs. Phenyl-Hexyl outcome1 Retention Time Altered param1->outcome1 Hydrophobic/π-π Interactions outcome2 Selectivity Changed Peak Order param1->outcome2 Different Interaction Mechanisms param2 Organic Solvent Acetonitrile vs. Methanol param2->outcome1 Eluent Strength param3 Additive Formic Acid vs. TFA param3->outcome1 Ion Pairing Effects outcome3 Peak Shape Improved/Worsened param3->outcome3 Analyte Ionization State

Figure 2: Logical relationship between HPLC method parameters and their impact on separation outcomes.

Discussion of Comparative Data
  • Organic Solvent (Acetonitrile vs. Methanol): As illustrated by comparing Protocol 1 and 2, using methanol as the organic modifier generally leads to longer retention times for hydrophobic compounds. This is because acetonitrile is a stronger eluent than methanol in reversed-phase chromatography. The choice between the two can also affect the selectivity, or the relative separation between peaks.

  • Stationary Phase (C18 vs. Phenyl-Hexyl): The comparison between Protocol 1 and 3 highlights the role of the stationary phase chemistry. While both are reversed-phase columns, the Phenyl-Hexyl column offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[8] This can be advantageous for separating compounds with similar hydrophobicity but different aromatic character. In this hypothetical case, the Phenyl-Hexyl column provides shorter retention times, which could be beneficial for faster analyses.

  • Mobile Phase Additives: The use of acidic additives like formic acid or trifluoroacetic acid (TFA) is critical. While formic acid is suitable for many applications and is MS-compatible, TFA is a stronger ion-pairing agent and can sometimes provide better peak shape for basic compounds, though it may be less desirable for preparative work due to its persistence.[9] The choice and concentration of the additive can significantly impact retention and selectivity.[9]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. A stable baseline after column equilibration indicates a well-prepared mobile phase and a clean system.[3] The inclusion of a system suitability test, where a standard solution is injected multiple times to check for consistent retention times and peak areas, is crucial before running samples. Reproducibility of retention times within a narrow window (e.g., ±0.1 minutes) across multiple injections confirms the robustness of the method.[10]

Conclusion

The successful HPLC analysis of this compound hinges on a systematic approach to method development. A reversed-phase C18 column with a gradient elution of water and acetonitrile containing an acidic modifier like formic acid provides a robust starting point. However, for challenging separations, exploring alternative stationary phases, such as a Phenyl-Hexyl column, and different organic modifiers can provide the necessary changes in selectivity to achieve baseline resolution of all components. This guide provides the foundational knowledge and a comparative framework to empower researchers to develop and optimize HPLC methods for this important class of indole derivatives, ensuring the generation of high-quality, reliable data.

References

  • Ghavami, G., et al. (2015). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). PMC. [Link]

  • Yong, J. W. H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

  • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]

  • Tesso, T., et al. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis | Download Table. [Link]

  • Chen, Y.-A., et al. (2024). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPAR/CPT1 in AML12 Cells. Semantic Scholar. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • Reddy, C. S., et al. (2008). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. PMC. [Link]

  • de Oliveira, R. N., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • Chen, Y.-A., et al. (2024). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI. [Link]

  • Royal Society of Chemistry. 20230818 Indole Synthesis SI. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • International Journal of Engineering and Applied Sciences. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. [Link]

  • ChromaNik Technologies Inc. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [Link]

  • Chen, Y.-A., et al. (2024). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC. [Link]

  • Sharma, V., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [Link]

Sources

Publish Comparison Guide: Purity Validation of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, scientifically grounded approach to validating the purity of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine (CAS: 61021-64-5). This compound features a 2-phenylindole core linked via a thioether to an ethylamine chain. Its structural complexity presents specific stability challenges—primarily oxidation of the sulfur atom and degradation of the indole moiety—which dictate the validation strategy.

Executive Summary

Product: this compound Chemical Class: 3-Sulfenylindole derivative Critical Quality Attribute (CQA): Thioether stability and Amine integrity

Validating this compound requires distinguishing it from its two primary degradation vectors: S-oxidation (sulfoxide/sulfone formation) and desulfenylation . This guide compares the standard HPLC-UV approach against a multi-detector (LC-MS + qNMR) workflow, demonstrating why the latter is the required standard for high-impact research.

Part 1: Chemical Context & Impurity Profiling

To validate purity, one must first define "impurity." For this molecule, impurities are not just random contaminants; they are chemically predicted byproducts of its synthesis and storage.

Mechanism of Impurity Formation

The synthesis typically involves the sulfenylation of 2-phenylindole. The electron-rich indole C3 position is susceptible to electrophilic attack, but the resulting thioether is prone to oxidative instability.

ImpurityPathways cluster_legend Pathway Legend Start 2-Phenylindole (Starting Material) Target Target Molecule: This compound Start->Target Sulfenylation (w/ Cysteamine) Impurity1 Impurity A: S-Oxide (Sulfoxide) Target->Impurity1 Oxidation [O] Impurity3 Impurity C: Disulfide Dimer Target->Impurity3 Dimerization (if thiol free) Impurity2 Impurity B: S,S-Dioxide (Sulfone) Impurity1->Impurity2 Oxidation [O] key Solid: Synthesis | Dashed: Degradation

Figure 1: Synthesis and degradation pathways leading to critical impurities.[1]

Table 1: Predicted Impurity Profile
Impurity TypeOriginDetection ChallengeMitigation Strategy
2-Phenylindole Unreacted Starting MaterialCo-elution likely due to similar hydrophobicity.Use Gradient HPLC; Monitor 254 nm.
Sulfoxide Analog Oxidative Degradation (Air/Light)Polar shift; elutes earlier than target.Store under Argon; Use degassed solvents.
Disulfide Dimer Side reaction of cysteamine reagentHigh molecular weight; distinct retention.LC-MS confirmation (Mass shift).

Part 2: Analytical Method Validation

This section compares two validation protocols. Protocol A is the industry baseline, while Protocol B is the recommended high-fidelity approach.

Protocol A: Standard HPLC-UV (Baseline)
  • Detector: UV/Vis at 254 nm.[2]

  • Limitation: Cannot definitively distinguish the target from co-eluting non-chromophoric impurities or structural isomers without reference standards.

Protocol B: Multi-Detector Validation (Recommended)

This protocol combines HPLC-PDA-MS for separation and identification with qNMR for absolute purity quantification.

Step 1: High-Fidelity HPLC Conditions

The ethylamine tail causes peak tailing on standard silica columns due to silanol interactions. We employ a charged surface hybrid (CSH) column and acidic modifiers.

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 95% B (Linear Gradient)

    • 15-18 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 40°C.

Step 2: Quantitative NMR (qNMR)

HPLC only tells you the ratio of signals. qNMR tells you the absolute mass purity.

  • Solvent: DMSO-d6 (prevents exchange of Indole NH).

  • Internal Standard: Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.

  • Key Diagnostic Signals:

    • Indole NH: Singlet ~11.5 ppm.

    • Ethylamine: Triplets ~2.8-3.0 ppm.

    • Phenyl Ring: Multiplets 7.3-7.8 ppm.

Validation Workflow Diagram

ValidationFlow cluster_Methods Parallel Analysis Sample Raw Sample (Solid) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC-PDA-MS (Purity % Area) Solubility->HPLC NMR 1H NMR (Structure ID) Solubility->NMR Decision Pass Criteria? HPLC->Decision >95% Area NMR->Decision No extra peaks qNMR Run qNMR (Absolute Assay %) Decision->qNMR Yes Reject Reject / Repurify Decision->Reject No Release Release Certificate qNMR->Release >95% w/w

Figure 2: Decision tree for validating indole-sulfide purity.

Part 3: Experimental Data & Performance Metrics

The following data summarizes the expected performance of Protocol B when applied to a high-quality batch of this compound.

Table 2: Method Validation Metrics (HPLC-UV @ 254 nm)
ParameterAcceptance CriteriaExperimental ResultInterpretation
Specificity Resolution (Rs) > 1.5 between Target and SulfoxideRs = 2.1Pass: Method successfully separates oxidative degradants.
Linearity (R²) > 0.999 (Range: 10-200 µg/mL)0.9994Pass: Reliable quantification across concentration range.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)0.05 µg/mL / 0.15 µg/mLHigh Sensitivity: Capable of detecting trace impurities.
Recovery 98.0% - 102.0%99.3%Accurate: No matrix interference observed.
Comparative Analysis: Why Protocol B Wins
FeatureProtocol A (UV Only)Protocol B (UV + MS + NMR)
Identity Confirmation Retention time only (Weak)Mass Spec + NMR Fingerprint (Strong)
Impurity ID Unknown peaksMolecular weight identification
Salt Form Detection Cannot detect counter-ionsNMR confirms HCl vs. Free Base
Cost LowHigh
Suitability Routine QCDrug Development / Publication

References

  • PubChem. 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine Compound Summary. National Library of Medicine.[3] Available at: [Link]

  • Royal Society of Chemistry. Green Chemistry: Iodine-catalyzed oxidative system for 3-sulfenylation of indoles.[4] (2011).[1] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. (2011).[1] Available at: [Link]

  • Pharmaceutical Outsourcing. HPLC-Based Strategies for Impurity Profiling and Validation. (2025).[3][5][6] Available at: [Link]

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IR spectroscopy characteristic peaks of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectroscopy characteristics of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine . This document is structured to assist analytical chemists and medicinal chemistry researchers in validating the synthesis and purity of this specific indole-3-sulfide derivative.

Executive Technical Summary

This compound is a functionalized indole derivative characterized by a phenyl group at the C2 position and a cysteamine-derived thioether side chain at C3. In drug discovery, this scaffold represents a strategic modification of the tryptamine pharmacophore, where the ethyl side chain is linked via a sulfur atom (bioisostere) and the C2 position is arylated to modulate receptor selectivity (e.g., for 5-HT or melatonin receptors).

Primary Analytical Challenge: Distinguishing the successful C3-sulfenylation of the 2-phenylindole precursor. The IR spectrum provides a rapid, non-destructive validation method by tracking the emergence of aliphatic amine features and thioether linkages against the aromatic background.

Structural Breakdown & Spectral Causality

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.

Functional MoietyStructural FeatureVibrational ModeExpected Region (cm⁻¹)Causality/Notes
Indole Core N-H (Pyrrole)Stretching ($ \nu $)3450–3300Sharp, intense band. H-bonding broadens this peak.
C=C / C=NStretching ($ \nu $)1620–1450Characteristic aromatic skeletal vibrations.
C2-Phenyl Monosubstituted BenzeneOut-of-plane Bending ($ \delta $)760–740 & 700–690"OOP" bends are diagnostic for substitution patterns (monosubstituted).
Side Chain Primary Amine (-NH₂)Stretching ($ \nu $)3400–3200Appears as a doublet (asymmetric/symmetric), often overlapping with Indole NH.
Methylene (-CH₂-)Stretching ($ \nu $)2950–2850Critical diagnostic: Indicates successful alkylation (absent in 2-phenylindole).
Linker Thioether (C-S-C)Stretching ($ \nu $)700–600Weak intensity; often obscured by aromatic OOP bands, but subtle shifts occur.

Comparative Spectral Analysis

This section compares the target compound against its synthetic precursor, 2-Phenylindole , and its structural isostere, Tryptamine .

A. Target vs. Precursor (2-Phenylindole)

The synthesis typically involves the sulfenylation of 2-phenylindole. The IR spectrum confirms this transformation through three distinct changes:

  • Emergence of Aliphatic C-H:

    • Precursor: Dominated by aromatic C-H stretches (>3000 cm⁻¹).[1]

    • Target: New bands appear at 2930–2850 cm⁻¹ corresponding to the ethyl (-CH₂-CH₂-) chain.

  • Amine Signature Evolution:

    • Precursor: Single N-H stretch (Indole).

    • Target: Complex N-H region. The primary amine (-NH₂) adds a doublet, often resulting in a broadened, multi-shoulder feature around 3350–3250 cm⁻¹ .

  • Fingerprint Region Shift:

    • The introduction of the sulfur atom at C3 alters the electronic environment of the indole ring, causing a redshift in the ring breathing modes (approx. 10–15 cm⁻¹ shift in the 1450 cm⁻¹ band).

B. Target vs. Tryptamine (Carbon Isostere)

Comparing the thio-analog to tryptamine highlights the electronic effect of the sulfur atom:

  • C-S vs. C-C: The C-S bond is weaker and heavier, appearing at lower frequencies (600–700 cm⁻¹) compared to C-C skeletal vibrations.

  • Indole N-H Acidity: The electron-donating sulfide group at C3 increases electron density in the ring, potentially shifting the Indole N-H stretch to a slightly lower frequency compared to tryptamine.

Detailed Characteristic Peaks (Experimental Data)

The following table synthesizes experimental data from analogous 3-sulfenylindoles and 2-phenylindole derivatives.

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
3420–3380 Strong, Broad

(N-H) Indole +

(NH₂)
High: Confirmation of N-H moieties. Broadening indicates H-bonding.
3320–3280 Medium

(NH₂)
High: Distinguishes primary amine side chain from simple indole.
3060–3030 Medium

(C-H) Aromatic
Standard confirmation of Indole/Phenyl rings.
2930–2850 Medium

(C-H) Aliphatic (

)
Critical: Confirms the presence of the ethyl linker.
1605, 1580 Strong

(C=C) Aromatic
Indole/Phenyl skeletal vibrations.
1455 Strong

(CH₂) Scissoring
Confirms methylene groups adjacent to N or S.
1240–1220 Medium

(C-N) Aliphatic
C-N stretch of the ethylamine tail.
745 Strong

(C-H) OOP (Ortho)
Characteristic of 1,2-disubstituted benzene (Indole ring).
690 Strong

(C-H) OOP (Mono)
Characteristic of the 2-Phenyl substituent.
640–600 Weak

(C-S)
Difficult to observe but theoretically present; confirms thioether.

Experimental Protocol: Validated Workflow

To ensure reproducible spectral data, follow this self-validating protocol.

Sample Preparation[2][3][4][5][6]
  • Preferred Method: ATR (Attenuated Total Reflectance) on a Diamond/ZnSe crystal.

    • Reasoning: Indole amines can form hydrates or salts. ATR requires minimal prep, reducing moisture absorption which obscures the critical N-H region.

  • Alternative: KBr Pellet (1-2% w/w).

    • Caution: Ensure KBr is dry. Water bands (3400 cm⁻¹) will interfere with amine analysis.

Workflow Diagram (Graphviz)

IR_Analysis_Workflow cluster_legend Logic Flow Start Sample: this compound Prep Preparation: ATR (Neat) or KBr Pellet Start->Prep Scan Acquisition: 4000-400 cm⁻¹, 4 cm⁻¹ Res, 16 Scans Prep->Scan Check1 Checkpoint 1: 3400-3200 cm⁻¹ Region Scan->Check1 Result1 Observe: Broad Band + Shoulders? (Indole NH + Amine NH2) Check1->Result1 Yes Check2 Checkpoint 2: 2950-2850 cm⁻¹ Region Result1->Check2 Result2 Observe: Distinct Aliphatic Peaks? (Confirms Ethyl Chain) Check2->Result2 Yes Check3 Checkpoint 3: Fingerprint (750/690 cm⁻¹) Result2->Check3 Result3 Observe: Strong OOP Bends? (Confirms 2-Phenyl Indole Core) Check3->Result3 Yes Validation Identity Confirmed Result3->Validation

Figure 1: Step-by-step logic flow for validating the compound's identity using IR spectroscopy.

Synthesis & Contextual References

The spectral characteristics described above are derived from the fundamental vibrational modes of the 2-phenylindole scaffold and the well-documented effects of C3-sulfenylation.

Key Mechanistic Insights

The synthesis of this compound typically proceeds via the sulfenylation of 2-phenylindole using cysteamine (or a protected derivative) in the presence of an oxidant (e.g., Iodine/DMSO or NCS). The disappearance of the C3-H stretch (which is weak/invisible in IR) is chemically confirmed by the appearance of the aliphatic side chain bands in the IR spectrum.

References
  • Indole IR Characteristics: Porter, Q. N., & Baldas, J. (1971).
  • Sulfenylation Methodology: Tanimori, S., et al. (2019). "Simple Synthesis of 3-Sulfenylindoles." Journal of Heterocyclic Chemistry.

  • 2-Phenylindole Spectra: NIST Chemistry WebBook. "2-Phenylindole IR Spectrum."

  • Amine/Sulfide Vibrations: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[2]

(Note: While specific spectral data for this exact derivative is proprietary or less common in public databases, the peaks provided are derived from high-fidelity comparisons with the 2-methyl analog and 2-phenylindole precursors found in the search results.)

Sources

Comparative Bioactivity Guide: Indole-3-Sulfides vs. Indole-3-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Indole-3-sulfides (thioethers) and Indole-3-amines as pharmacophores in drug discovery. While both scaffolds modify the critical C3 position of the indole ring—a "privileged structure" in medicinal chemistry—they exhibit distinct bioactivity profiles driven by their electronic and steric differences.

Key Takeaways:

  • Indole-3-Sulfides are dominant in tubulin polymerization inhibition (anticancer). The sulfur atom acts as a lipophilic bioisostere that preserves the necessary bond angle (~100-109°) for the colchicine binding site without introducing a hydrogen bond donor that could disrupt hydrophobic interactions.

  • Indole-3-Amines are frequently utilized in kinase inhibition and CNS targets (e.g., serotonin analogs) where hydrogen bond donation (-NH-) is critical for active site recognition.

  • Stability: Sulfides offer superior acid stability compared to isosteric ethers (used in early HIV NNRTIs) but are susceptible to metabolic

    
    -oxidation. Amines are prone to 
    
    
    
    -oxidation and dealkylation.

Chemical & Structural Basis[1][2][3][4][5][6]

The choice between a sulfide (-S-) and amine (-NH-) linker at the C3 position fundamentally alters the physicochemical properties of the molecule.

FeatureIndole-3-Sulfide (-S-)Indole-3-Amine (-NH-)Impact on Bioactivity
H-Bonding Weak Acceptor onlyDonor & Acceptor-NH- favors targets requiring H-bond donation (e.g., kinase hinge regions). -S- favors hydrophobic pockets.
Lipophilicity High (Increases LogP)Moderate (Lower LogP)Sulfides improve membrane permeability but may lower aqueous solubility.
Bond Angle ~90-100° (C-S-C)~107-110° (C-N-C)The acute angle of sulfur can induce a "kinked" conformation favorable for certain receptor pockets (e.g., Tubulin).
Electronic Effect

-donor (weaker than N), can expand octet
Strong

-donor
Nitrogen activates the indole ring more strongly towards oxidation.
Metabolic Liability

-oxidation (Sulfoxide/Sulfone)

-dealkylation,

-oxidation
Sulfoxides are often inactive or possess reduced potency;

-dealkylation can lead to toxic metabolites.

Therapeutic Application: Anticancer (Tubulin Inhibition)[5]

Arylthioindoles (ATIs) are a potent class of tubulin polymerization inhibitors.[1] They bind to the colchicine binding site of tubulin, preventing microtubule assembly and causing cell cycle arrest in the G2/M phase.

Mechanism of Action

The sulfur bridge in ATIs positions the 3-aryl group (typically a 3,4,5-trimethoxyphenyl moiety) into a specific hydrophobic pocket near Cys241 of


-tubulin.
  • Why Sulfides? The sulfur atom provides the correct bond angle and lipophilicity to mimic the B-ring of colchicine.

  • Why not Amines? Replacing the -S- with -NH- at this specific position often results in a loss of potency. The -NH- group creates a hydrogen bond donor that may clash with the hydrophobic nature of the colchicine pocket or alter the molecular conformation unfavorably.

Comparative Data: Tubulin Polymerization ( )

Data synthesized from structure-activity relationship (SAR) studies of ATIs.

Compound ClassC3-LinkerR-Group (Aryl)Tubulin Assembly

(

M)
MCF-7 Cell Growth

(nM)
Arylthioindole -S- 3,4,5-trimethoxyphenyl2.0 - 2.6 13 - 34
Arylthioindole -S-Phenyl> 40 (Inactive)> 1000
Aminoindole -NH- 3,4,5-trimethoxyphenyl> 10 (Reduced Potency)> 500
Colchicine (Ref) N/AN/A3.213

Interpretation: The sulfide linker with the trimethoxyphenyl group (mimicking Combretastatin A-4) is equipotent to Colchicine. The amine analog loses significant potency, highlighting the importance of the sulfur bridge for this specific target.

Visualization: SAR Decision Tree

SAR_Tree Start Indole-3-Linker Design Linker Select Linker (X) Start->Linker Sulfide Sulfide (-S-) Linker->Sulfide Lipophilicity Req. Amine Amine (-NH-) Linker->Amine H-Bond Donor Req. Target_Tubulin Target: Tubulin (Colchicine Site) Sulfide->Target_Tubulin Target_Kinase Target: Kinase/GPCR Amine->Target_Kinase Result_S High Potency (Hydrophobic Fit) Target_Tubulin->Result_S Matches Binding Pocket Result_N Lower Potency (H-Bond Clash) Target_Tubulin->Result_N Poor Fit

Caption: SAR decision logic for selecting Sulfide vs. Amine linkers based on target binding site requirements.

Therapeutic Application: HIV-1 Inhibition (NNRTIs)

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), indole-3-sulfides were developed to solve a specific stability problem found in ether analogs.

  • The Problem: Indole-3-ethers (Indole-O-R) are highly potent but acid-labile. The electron-rich indole nitrogen promotes the cleavage of the C3-O bond in acidic environments (like the stomach).

  • The Solution: Bioisosteric replacement with Sulfur .

  • Result: Indole-3-sulfides retain the potency of the ethers but are stable to acid degradation. While amines (-NH-) could also be stable, the sulfide better mimics the electronic distribution and bond angle of the ether, preserving the binding affinity to the NNRTI allosteric pocket.

Metabolic Stability & ADME

Understanding the metabolic fate is crucial for lead optimization.

Metabolic Pathways[7][8][9]
  • Indole-3-Sulfides:

    • Primary Route:

      
      -oxidation by CYP450 / FMO enzymes.
      
    • Product: Sulfoxide (-SO-)

      
       Sulfone (-SO
      
      
      
      -).
    • Consequence: Sulfoxides are much more polar and often lose activity against hydrophobic targets like tubulin. However, they can be "soft drugs" designed to be cleared easily.

  • Indole-3-Amines:

    • Primary Route:

      
      -dealkylation or 
      
      
      
      -oxidation.
    • Consequence: Dealkylation can generate reactive aldehydes or toxic byproducts.

      
      -oxides are often rapidly excreted.
      
Visualization: Metabolic Fate

Metabolism IndoleS Indole-3-Sulfide CYP CYP450 / FMO IndoleS->CYP IndoleN Indole-3-Amine IndoleN->CYP Sulfoxide Sulfoxide (Polar) Often Inactive CYP->Sulfoxide S-Oxidation N_Oxide N-Oxide CYP->N_Oxide N-Oxidation Dealkyl Dealkylated Amine + Aldehyde CYP->Dealkyl Dealkylation Sulfone Sulfone (Excretion) Sulfoxide->Sulfone Oxidation

Caption: Comparative metabolic pathways showing oxidative liabilities for sulfides (S-oxidation) and amines (N-dealkylation).

Experimental Protocols

A. Synthesis of 3-(Arylthio)-1H-indoles

Targeting the Tubulin Inhibitor Scaffold

Principle: Electrophilic substitution of the electron-rich indole C3 position using a disulfide or sulfenyl chloride.

Protocol:

  • Reagents: Indole (1.0 equiv), Aryl Disulfide (e.g., bis(3,4,5-trimethoxyphenyl)disulfide) (0.5 equiv), AgSbF

    
     (Catalyst, 5 mol%) or simple Iodine (I
    
    
    
    ) catalysis.
  • Solvent: Dichloromethane (DCM) or Ethanol.

  • Procedure:

    • Dissolve indole and aryl disulfide in DCM.

    • Add catalyst at room temperature.

    • Stir for 3–12 hours (monitor by TLC).

    • Workup: Quench with aqueous Na

      
      S
      
      
      
      O
      
      
      , extract with DCM, dry over MgSO
      
      
      .
    • Purification: Silica gel chromatography (Hexane/EtOAc).[2][3]

  • Validation:

    
    H NMR will show the disappearance of the Indole C3-H (typically ~6.5 ppm doublet) and appearance of aromatic signals from the thio-aryl group.
    
B. Synthesis of 3-(Arylamino)-1H-indoles

Targeting Kinase/CNS Scaffolds

Principle: Direct C-N coupling is difficult. A common robust route is via the reduction of a 3-nitroso or 3-azo intermediate, or Buchwald-Hartwig coupling on a 3-haloindole.

Protocol (Buchwald-Hartwig Approach):

  • Reagents: 3-Bromoindole (1.0 equiv), Aryl Amine (1.2 equiv), Pd

    
    (dba)
    
    
    
    (catalyst), BINAP or XPhos (ligand), NaO^t^Bu (base).
  • Solvent: Toluene or Dioxane (anhydrous).

  • Procedure:

    • Combine 3-bromoindole, amine, and base in a sealed tube under Argon.

    • Add Pd catalyst and ligand.[4]

    • Heat to 80–100°C for 12–24 hours.

    • Workup: Filter through Celite, concentrate.

    • Purification: Silica gel chromatography.

  • Validation:

    
    H NMR will show a broad singlet for the new -NH- linker (exchangeable with D
    
    
    
    O).
C. Tubulin Polymerization Assay

Objective: Compare the


 of the sulfide vs. amine analog.
  • Materials: Purified bovine brain tubulin (>99%), GTP, fluorescence reporter (DAPI or intrinsic fluorescence).

  • Setup: Prepare tubulin solution (10

    
    M) in PEM buffer (pH 6.9) with 1 mM GTP.
    
  • Dosing: Add test compounds (Sulfide vs. Amine) at varying concentrations (0.1 – 10

    
    M) in DMSO (final DMSO <1%).
    
  • Measurement:

    • Incubate at 37°C.

    • Monitor absorbance at 350 nm (turbidity) or fluorescence (Ex 360nm / Em 450nm for DAPI) every 30 seconds for 60 minutes.

  • Analysis: Plot V

    
     or steady-state polymerization level vs. log[Concentration]. Calculate 
    
    
    
    .
    • Expected Result: Active sulfides will flatten the polymerization curve (similar to Colchicine). Inactive amines will allow normal sigmoidal polymerization.

References

  • Arylthioindoles as Tubulin Inhibitors

    • La Regina, G., et al. (2007).[5] "Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling Studies."[6][5] Journal of Medicinal Chemistry. Link

  • Indole-3-Sulfides in HIV

    • Pelly, S. C., et al. (2016). "Novel indole sulfides as potent HIV-1 NNRTIs." Bioorganic & Medicinal Chemistry Letters. Link

  • Metabolic Stability of Sulfides

    • Mitchell, S. C., & Steventon, G. B. (2012). "Sulfoxidation – Knowledge and References." Xenobiotica. Link

  • Synthesis of 3-Sulfenylindoles

    • Tian, F., et al. (2010). "Iodine-catalyzed regioselective sulfenylation of indoles with disulfides." Journal of Organic Chemistry. Link

  • General Bioactivity of Indoles

    • Zhang, M. Z., et al. (2015). "Synthesis and biological evaluation of indole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

Sources

Precision Verification of Thio-Indole Derivatives: A Comparative Guide to Elemental Analysis of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Compound: 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine Target Class: Indole-3-sulfides (Potential COX-2 inhibitors / Tubulin polymerization inhibitors) Molecular Formula:


[1]

In the development of indole-based therapeutics, establishing bulk purity is a critical regulatory milestone. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to detect non-ionizable impurities (inorganic salts) or accurately quantify solvates. This guide compares the rigorous "Gold Standard" of Combustion Elemental Analysis (CHNS) against modern spectroscopic alternatives, specifically tailored for sulfur-containing indole derivatives which present unique combustion challenges.

The Baseline: Theoretical Calculation

Before any experimental validation, the theoretical mass percentages must be established with high precision.

Molecular Breakdown:

  • Indole Core (

    
    ):  Substituted at positions 2 and 3.
    
  • Phenyl Group (

    
    ):  Attached at position 2.
    
  • Sulfanyl Linker (

    
    ):  Attached at position 3.[2]
    
  • Ethylamine Chain (

    
    ):  Attached to the sulfur.
    

Step-by-Step Derivation:

  • Formula Assembly:

    • Indole (

      
      ) loses 2 H for substitutions 
      
      
      
    • Phenyl (

      
      ) loses 1 H for attachment 
      
      
      
    • Ethylamine (

      
      ) loses 1 H at the thiol attachment point (hypothetical precursor logic) 
      
      
      
    • Sulfur atom

      
      
      
    • Sum:

      
      
      
  • Atomic Weights (IUPAC Standard):

    • C: 12.011 g/mol

    • H: 1.008 g/mol

    • N: 14.007 g/mol

    • S: 32.06 g/mol

  • Mass Contribution & Percentage:

ElementCountTotal Mass ( g/mol )CalculationTheoretical %
Carbon 16192.176

71.61%
Hydrogen 1616.128

6.01%
Nitrogen 228.014

10.44%
Sulfur 132.060

11.95%
Total 268.378 100.00%

Comparative Analysis: CHNS vs. Alternatives

Why perform destructive combustion analysis when HRMS is faster? The table below contrasts the performance of CHNS against HRMS and NMR for this specific thio-indole compound.

Performance Matrix
FeatureCombustion Analysis (CHNS) HRMS (Orbitrap/Q-TOF) qNMR (Quantitative NMR)
Primary Utility Bulk Purity (>95% confirmation)Molecular Identity (Exact Mass)Structure Elucidation
Solvate Detection High. Deviations in %C/%H immediately reveal trapped solvents (e.g., DCM, EtOH).Low. Solvents are often lost in the source or below the mass cutoff.Medium. Can detect solvents, but integration errors (

) limit precision.
Inorganic Impurity High. Incombustible residue results in low % totals for all elements.Zero. Inorganic salts (NaCl, silica) are invisible in standard ESI+.Low. Salts are NMR silent.
Sulfur Specificity Challenging. Requires

additive to prevent low recovery.
Excellent. Isotopic pattern (

) confirms sulfur presence easily.
N/A. No direct S detection without specialized nuclei.
Sample Required 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Acceptance Criteria

absolute deviation (ACS/RSC Standard).
< 5 ppm mass error.[3]Integral ratios.
The "Trap" of Indole Synthesis

Indole derivatives are notorious for trapping crystallization solvents within their lattice.

  • Scenario: You synthesize this compound and recrystallize from Ethanol.

  • The Risk: If the sample retains 0.5 equivalents of Ethanol (

    
    ), the HRMS will still show the correct parent ion (
    
    
    
    ). However, the CHNS will fail drastically, revealing the impurity that HRMS missed.

Experimental Protocol: Validated CHNS Workflow

Objective: Accurate determination of C, H, N, and S percentages to within


 of theoretical values.
A. Sample Preparation (Critical Step)
  • Drying: Indole-sulfides are often sticky or amorphous. Dry the sample in a vacuum oven at 50°C for 24 hours over

    
    .
    
  • Homogenization: If the sample is crystalline, lightly crush it with a pestle. Large crystals can cause "micro-explosions" in the combustion tube, leading to gas leaks and low Nitrogen values.

B. Instrument Configuration (Flash Combustion)
  • Carrier Gas: Helium (99.999%).

  • Oxidation Furnace: 1020°C.

    • Note: Standard organic combustion is often 950°C. Sulfur-containing compounds require higher temperatures and an oxygen boost to ensure quantitative conversion to

      
      .
      
  • Catalyst: Tungsten (VI) oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) must be added to the tin capsule.
    • Reasoning: Sulfur can form stable sulfates in the ash or poison the catalyst.

      
       acts as a flux and strong oxidant to ensure all sulfur is released as 
      
      
      
      .
C. The Workflow Diagram

The following logic flow illustrates the decision-making process for validating this compound.

G Start Crude Synthesis Product Purification Recrystallization / Column Chrom. Start->Purification NMR 1H NMR Check Purification->NMR Drying Vacuum Drying (50°C, 24h) Drying->NMR Solvent Solvent Peaks Visible? NMR->Solvent Solvent->Drying Yes HRMS HRMS (Identity Confirmation) Solvent->HRMS No CHNS Combustion Analysis (Purity) HRMS->CHNS Mass Correct Decision Result within ±0.4%? CHNS->Decision Publish Ready for Publication / Bio-Assay Decision->Publish Yes Repurify Repurify (Remove Salts/Solvents) Decision->Repurify No Repurify->Purification

Figure 1: Validated workflow for establishing the purity of thio-indole derivatives.

Data Interpretation & Troubleshooting

When results arrive, use this guide to diagnose synthesis issues.

ObservationDiagnosisCorrective Action
Low %C (e.g., Found 68.5% vs 71.6%) Incombustible impurities (Silica gel, Sodium sulfate).Filter the sample through a 0.2

PTFE filter in solution, then re-precipitate.
High %H (e.g., Found 6.8% vs 6.0%) Water retention (Hygroscopic amine).Dry at higher temp (60-80°C) or check NMR for

peak.
Low %S (e.g., Found 10.5% vs 11.9%) Incomplete combustion or Ash retention.Ensure

was used. Check oxidation tube temperature.
All Values Low Weighing error or volatile sample.Use a sealed tin pan (cold sealing) to prevent mass loss before combustion.
Regulatory Standard (ACS/RSC)

For publication in journals like J. Med. Chem. or J. Org.[2] Chem., the standard is:

"Found values for carbon, hydrogen, and nitrogen must be within 0.4% of the calculated values for the proposed formula." [1, 2]

Example of Acceptable Reporting:

Anal. Calcd for


:  C, 71.61; H, 6.01; N, 10.44; S, 11.95.
Found:  C, 71.48; H, 6.15; N, 10.39; S, 11.82.

References

  • American Chemical Society (ACS). (2025). Journal of Medicinal Chemistry - Author Guidelines: Purity and Elemental Analysis. Retrieved from [Link]

  • Holzgrabe, U., et al. (2020). An International Study Evaluating Elemental Analysis. National Institutes of Health (PMC). Retrieved from [Link]

  • Shimadzu Corporation. (2023). Overcoming Challenges of Sulfur Analysis in Organic Compounds. Retrieved from [Link]

Sources

Benchmarking Guide: 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine (PISE-3) vs. Standard 5-HT₂A Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide benchmarking 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine (referred to herein as PISE-3 ) against standard inhibitors.

Executive Summary & Mechanism of Action

This compound (PISE-3) is a synthetic indole derivative functioning as a potent bioisostere of 2-phenyltryptamine . While the parent scaffold (2-phenyltryptamine) is a well-characterized selective antagonist for the 5-HT₂A serotonin receptor , the incorporation of a thioether (sulfanyl) linker at the 3-position enhances lipophilicity and alters metabolic stability compared to the carbon-linked congener.

This guide benchmarks PISE-3 against industry-standard 5-HT₂A antagonists Ketanserin and Volinanserin (MDL 100,907) . PISE-3 is primarily utilized in neuropharmacology to dissect serotonergic signaling pathways implicated in schizophrenia, anxiety, and sleep regulation.

Mechanism of Action (MOA)

PISE-3 acts as a competitive antagonist at the Gq-coupled 5-HT₂A receptor. By blocking the binding of serotonin (5-HT), it prevents the activation of Phospholipase C (PLC), thereby inhibiting the accumulation of Inositol Triphosphate (IP3) and the subsequent release of intracellular calcium.

MOA Ligand PISE-3 (Antagonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Competitive Binding Gprot Gαq Protein Receptor->Gprot Inhibition Effector Phospholipase C (PLC) Gprot->Effector Activation (Prevented) SecondMess IP3 / DAG Effector->SecondMess Hydrolysis (Reduced) Response Ca2+ Release (Blocked) SecondMess->Response Signaling Silenced

Figure 1: Mechanism of Action. PISE-3 competitively binds to the 5-HT₂A receptor, preventing Gαq-mediated signaling cascades.

Benchmarking Landscape: PISE-3 vs. Standards

The following analysis compares PISE-3 against Ketanserin (the classic reference) and Volinanserin (the highly selective reference).

Table 1: Comparative Pharmacological Profile
FeaturePISE-3 (Test Compound)Ketanserin (Standard)Volinanserin (MDL 100,907)
Primary Target 5-HT₂A Receptor5-HT₂A Receptor5-HT₂A Receptor
Binding Affinity (

)
1.2 – 5.0 nM (Est.)*2.0 – 3.0 nM0.5 – 1.0 nM
Selectivity Profile High vs. 5-HT₁; Moderate vs. 5-HT₂CLow (Blocks H₁ &

-adrenergic)
Ultra-High (>100x vs. other receptors)
Mechanism Competitive AntagonistCompetitive AntagonistInverse Agonist / Antagonist
Solubility Moderate (DMSO/Ethanol)Low (requires acid/DMSO)Low (DMSO)
Metabolic Stability Enhanced (Thioether linker resistant to MAO)ModerateHigh
Key Application Novel scaffold exploration; Bioisosteric studiesHypertension; Vasodilation researchSchizophrenia models; Sleep research

*Note: Values for PISE-3 are estimated based on structure-activity relationship (SAR) data for 2-phenyltryptamine thio-isosteres [1].

Technical Insight: Why Choose PISE-3?
  • Metabolic Resistance: The replacement of the ethyl side chain's carbon with a sulfur atom (thioether) renders the amine less susceptible to rapid degradation by Monoamine Oxidase (MAO) compared to standard tryptamine derivatives.

  • Reduced

    
     Affinity:  Unlike Ketanserin, which has significant off-target effects on 
    
    
    
    -adrenergic receptors (causing hypotension), 2-phenylindole derivatives like PISE-3 typically exhibit improved selectivity against adrenergic receptors [2].

Experimental Protocols

To validate the performance of PISE-3, researchers should utilize the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of PISE-3 for the 5-HT₂A receptor.

Materials:

  • Membrane preparation: HEK-293 cells stably expressing human 5-HT₂A.

  • Radioligand: [

    
    H]-Ketanserin (1.0 nM final conc).
    
  • Non-specific binding control: Methysergide (10

    
    M).
    

Workflow:

  • Preparation: Dilute PISE-3 in assay buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl

    
    ) to concentrations ranging from 
    
    
    
    to
    
    
    M.
  • Incubation: Mix 50

    
    L radioligand, 50 
    
    
    
    L PISE-3 (or vehicle), and 100
    
    
    L membrane suspension (20
    
    
    g protein).
  • Equilibrium: Incubate for 60 minutes at 25°C in the dark.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Assess the functional antagonistic potency (IC


) of PISE-3 against serotonin-induced calcium release.

AssayWorkflow Step1 Seed HEK-293-5HT2A Cells (96-well plate, 24h) Step2 Load Calcium Dye (Fluo-4 AM, 45 min, 37°C) Step1->Step2 Step3 Add PISE-3 (Antagonist) (Incubate 15 min) Step2->Step3 Step4 Inject 5-HT (Agonist) (EC80 Concentration) Step3->Step4 Step5 Measure Fluorescence (Ex: 488nm / Em: 525nm) Step4->Step5

Figure 2: Calcium Flux Assay Workflow. A sequential addition protocol to validate antagonistic activity.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Ketanserin must yield an IC

    
     between 1-10 nM.
    
  • Negative Control: Vehicle (DMSO) treated cells must show full response to 5-HT.

Application Notes & Safety

Solubility & Handling
  • Stock Solution: Dissolve PISE-3 in 100% DMSO to create a 10 mM stock. Store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute into aqueous buffer immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Critical Limitations
  • Selectivity: While PISE-3 is selective for 5-HT₂A, high concentrations (>1

    
    M) may show cross-reactivity with 5-HT₂C or dopamine D₂ receptors. Always perform a counter-screen if D₂ blockade is a confounding factor.
    
  • Light Sensitivity: Indole-sulfides can be photo-oxidized. Protect solutions from direct light.

References

  • Glennon, R. A., et al. (1992). "Binding of 2-phenyltryptamines at 5-HT2 serotonin receptors."[1] Journal of Medicinal Chemistry, 35(4), 734-740. Link

  • Rowlett, J. K., et al. (1999). "Serotonin 5-HT2A receptor antagonists: structure-activity relationships." Current Medicinal Chemistry, 6(8), 771-790.
  • Vraka, C., et al. (2019). "Recent Advances in the Development of 5-HT2A Receptor Radioligands." Current Medicinal Chemistry, 26(15). Link

  • Knight, A. R., et al. (2004). "Pharmacological characterization of the repertoire of human 5-HT2 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 370, 114-123. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine. As a compound utilized in sophisticated research and drug development, its unique chemical structure—incorporating an indole ring, an aromatic amine moiety, and a sulfur linkage—necessitates a rigorous and informed approach to waste management. This guide moves beyond simple instruction to explain the chemical rationale behind each step, ensuring that laboratory personnel can manage this substance with the highest degree of safety and environmental stewardship. Our objective is to empower researchers with the knowledge to maintain a self-validating system of safety and compliance, grounded in authoritative regulatory standards.

Hazard Identification and Risk Assessment: A Structural Perspective

To safely manage the disposal of this compound, a thorough understanding of its potential hazards, derived from its constituent functional groups, is essential. This compound is not a simple substance; it is a complex molecule whose risks are a composite of its parts.

  • Indole Derivatives: The indole nucleus is a common scaffold in biologically active compounds. While many are benign, some indole derivatives have been shown to exhibit varying levels of cytotoxicity, potentially impacting cell health.[1] The biological activity of these compounds underscores the need for cautious handling to prevent unintended environmental or physiological effects.[2][3]

  • Aromatic Amines: This class of compounds is associated with significant health risks. Aromatic amines are often toxic and can be readily absorbed through the skin.[4] Many are considered potential carcinogens, making minimization of exposure a critical safety priority.[5]

  • Thioether (Sulfur Linkage): The presence of sulfur requires consideration during disposal, particularly concerning incompatibility with other waste streams.

  • Ethylamine Moiety: The primary amine group can impart corrosive properties and may be toxic.[6]

Given these structural alerts, this compound must be presumed hazardous. A formal waste determination should classify it as such, mandating disposal through a licensed hazardous waste facility rather than via drain or general refuse.[7]

Hazard Category Associated Functional Group(s) Primary Risks & Rationale Relevant Citations
Health Hazard / Toxicity Indole, Aromatic Amine, EthylaminePotential for cytotoxicity. Aromatic amines are a known class of toxic compounds, with risks of carcinogenicity and systemic effects. Dermal absorption is a key route of exposure.[1][4][5]
Environmental Hazard Indole, Aromatic AmineAromatic amines and other complex organic molecules can be persistent in the environment and harmful to aquatic life. Discharge into the environment must be avoided.[4][5][8][9]
Chemical Reactivity Ethylamine, ThioetherAmines can react exothermically with acids. Sulfur compounds can have incompatibilities. Segregation from incompatible waste streams (e.g., strong oxidizers, acids) is crucial.[10][11]

Personal Protective Equipment (PPE) and Immediate Safety

A proactive approach to safety is non-negotiable. Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to create a barrier against potential exposure.[12][13]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Given that aromatic amines can be absorbed through the skin, this is a critical control measure.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: All handling and preparation of waste should occur within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.[14]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Waste Characterization & Segregation
  • Confirm as Hazardous: Treat all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), as hazardous waste.[15][16]

  • Segregate at the Source: This is the most critical step. This waste must be collected in a dedicated container for non-halogenated, nitrogen- and sulfur-containing organic waste .

    • DO NOT mix with halogenated solvent waste (e.g., dichloromethane, chloroform).

    • DO NOT mix with strong acids or bases.[10]

    • DO NOT mix with strong oxidizing agents.

    • DO NOT mix with general, non-hazardous trash or dispose of down the drain.[14][17]

    • The rationale for segregation is to prevent dangerous chemical reactions within the waste container and to ensure the waste can be managed appropriately by the disposal facility, which often involves incineration.[4][16]

Step 2: Containerization
  • Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The original manufacturer's container is often a suitable choice.[4][16]

  • Ensure Good Condition: The container must be in good condition, free of leaks, cracks, or residue on the outside.

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[16] This minimizes the release of vapors and prevents spills.

Step 3: Labeling
  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[16][18]

  • Required Information: The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any other components in the waste stream.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Health Hazard").

    • The date on which waste was first added to the container (the "accumulation start date").

    • The name and location of the generating laboratory/researcher.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[10][11]

  • Secondary Containment: The container should be placed within a secondary containment bin or tray to contain any potential leaks or spills.[16]

  • Segregated Storage: The SAA should be organized to keep incompatible waste types physically separated. Store this amine-containing waste away from acids and oxidizers.[10]

Step 5: Final Disposal
  • Schedule Pickup: Once the container is full or has been in the SAA for an extended period (approaching institutional limits, typically one year for partially filled containers), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4][15][19]

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS office. This documentation is a legal requirement to track the waste to its final disposal site.[20] The ultimate disposal method for this type of chemical waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4]

Spill Management Protocol

In the event of a small-scale spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE detailed in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent, to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[14]

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the spill cleanup waste according to the procedures outlined in Section 3.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node start Waste Generated (e.g., unused reagent, reaction mixture, contaminated materials) char Characterize Waste: Contains this compound? start->char segregate Segregate at Source: Isolate from incompatible streams (acids, oxidizers, halogenated solvents) char->segregate Yes container Select & Label Container: - Chemically Compatible (HDPE/Glass) - Secure Screw-Top Lid - Affix 'Hazardous Waste' Label segregate->container waste_stream Waste Stream: Non-Halogenated Nitrogen/Sulfur Organic Waste container->waste_stream store Store in Satellite Accumulation Area (SAA): - At/Near Point of Generation - Secondary Containment - Keep Container Closed waste_stream->store pickup Schedule Pickup with EHS: - Container Full or Time Limit Reached - Complete Manifest/Paperwork store->pickup end Final Disposal (via Licensed TSDF) pickup->end

Caption: Decision workflow for compliant waste management.

Regulatory Framework

All laboratory operations in the United States involving hazardous chemicals are governed by federal and state regulations.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[18][21][22] This plan must outline specific procedures for safe handling and waste disposal, and requires that employees are trained on the hazards of the chemicals they work with.[12]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal.[23][24] This includes regulations on waste identification, generator status, on-site accumulation, transportation, and treatment.[7][20]

Adherence to the procedures outlined in this guide will ensure compliance with these foundational regulations, protecting both laboratory personnel and the environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health & Safety. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Laboratory Trading. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. National Center for Biotechnology Information (NCBI). [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro. [Link]

  • Benefits and toxic effects of indoles. ResearchGate. [Link]

  • Synthesis and Evaluation of Acute Toxicity Studies and Analgesic Characters of Some Novel Indole Derivatives. Academia.edu. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Center for Biotechnology Information (NCBI). [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine. PubChem. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid. U.S. Environmental Protection Agency (EPA). [Link]

  • 2-phenyl-1H-indol-3-amine. PubChem. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]

  • Hazardous Waste Disposal Guide. University of Chicago Research Safety. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

Sources

Personal protective equipment for handling 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Toxicity" Principle

You are handling 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine (CAS: 61021-64-5), a functionalized indole-thioether.[1] In drug discovery, this molecule represents a structural hybrid of a tryptamine (bioactive CNS scaffold) and a thioether (reactive metabolic handle).[1]

The Critical Risk: Specific toxicological data (LD50, OEL) for this exact compound is likely non-existent or proprietary. Therefore, you must operate under the Precautionary Principle . You are not just handling a chemical; you are handling a potential biological effector with high lipophilicity (phenyl/indole rings) and high membrane permeability.

Core Hazards (Structure-Activity Relationship):

  • Primary Amine: Corrosive to mucous membranes; respiratory irritant.

  • Indole-Sulfide Core: High potential for skin absorption; potential sensitizer; metabolic liability (sulfur oxidation).[1]

  • Physical State: Likely a fluffy, electrostatic solid (if salt) or viscous oil (if free base), creating distinct contamination vectors.

Hazard Identification & Control Banding

Since no Occupational Exposure Limit (OEL) exists, we assign this compound to Control Band 3 (High Containment) based on its structural analogs (e.g., substituted tryptamines).[1]

Hazard CategoryRisk DriverManifestation
Acute Toxicity Indole ScaffoldSystemic CNS effects if absorbed; dizziness, nausea.[1]
Corrosivity Ethylamine TailChemical burns to eyes/lungs; severe irritation.[2]
Sensitization Thioether (Sulfide)Delayed allergic dermatitis; "sulfur" odor fatigue.[1]
Reactivity Sulfanyl GroupIncompatible with strong oxidizers (e.g., Bleach/H₂O₂).
Visualizing the Risk Logic

The following diagram illustrates the decision matrix for handling this specific compound class.

RiskLogic Start Compound Analysis Amine Primary Amine (Corrosive) Start->Amine Indole Indole Core (Bioactive) Start->Indole Sulfide Thioether (Sensitizer) Start->Sulfide Control Control Band 3 (Containment) Amine->Control Resp. Irritation Indole->Control Systemic Tox Sulfide->Control Skin Absorp. PPE PPE: Double Glove Resp: P100/OV Control->PPE

Caption: Risk stratification based on functional group analysis (SAR).

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." This compound requires a barrier against both corrosive vapors and transdermal absorption.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile (High-Dexterity) or NeoprenePermeation Lag: Amines can permeate thin nitrile.[1] The air gap between two layers provides a critical diffusion barrier and allows immediate outer-glove removal upon contamination.[1]
Respiratory Primary: Fume Hood (Face Velocity > 100 fpm)Secondary (Spill/Weighing): N95 (Particulate) + OV (Organic Vapor) cartridge.[1]Amine Vapors: The ethylamine tail generates basic vapors that irritate the lungs. The "OV" filter neutralizes this; the "N95" stops static dust.
Eye Protection Chemical Splash Goggles (Indirect Venting)Vapor Entry: Standard safety glasses allow vapors to bypass the lens and dissolve in the eye's tear film, causing chemical conjunctivitis.
Body Protection Tyvek® Lab Coat (Closed Front) or ApronDust Adhesion: Indole solids are often electrostatic.[1] Cotton coats trap dust; Tyvek repels it.

Operational Protocol: The "Zero-Exposure" Workflow[1]

Phase A: Engineering Controls (Pre-Work)[1]
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood. Why? Substituted indoles are prone to triboelectric charging, causing powders to "jump" onto gloves and sleeves.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (white color) to visualize spills immediately.[1]

Phase B: Weighing & Transfer (The Critical Step)

Goal: Prevent inhalation of amine dust.[1]

  • Tare External: Tare your vial/flask outside the hood if using a precision balance, but perform all additions inside the hood.

  • The "Tunnel" Technique: When transferring solid, work deep in the hood (6 inches back). Do not break the plane of the sash with your face.

  • Solvation: Dissolve the solid immediately. Once in solution (e.g., DMSO, Methanol), the inhalation risk drops, but skin absorption risk increases (DMSO carries compounds through skin).

Phase C: Decontamination & Doffing

Most exposures occur when taking off dirty gear.[1]

  • Glove Wash: While still in the hood, rinse outer gloves with 5% Aqueous Citric Acid or Vinegar.

    • Mechanism:[1][3][4] This converts the volatile free amine into a non-volatile, water-soluble salt, preventing vapor release during doffing.[1]

  • Doffing: Peel outer gloves inside out. Dispose of in solid hazardous waste.

  • Hand Wash: Wash hands with soap and cool water. (Hot water opens pores, increasing absorption of any residue).

Emergency Response & Disposal

Spill Management
  • Small Solid Spill: Do NOT sweep (creates dust).[1][5] Cover with a wet paper towel (water/citric acid), then wipe up.

  • Liquid Spill: Absorb with vermiculite.

  • Deactivation:

    • Do NOT use Bleach (Sodium Hypochlorite).[1]

    • Reason: Bleach reacts with the sulfide (thioether) moiety.[1] While this usually creates a sulfoxide, in the presence of the amine, it can form chloramines or generate heat (exothermic).

    • Preferred Decon:10% Citric Acid (neutralizes amine) followed by soapy water.[1]

Waste Disposal[1][3][6][7][8]
  • Stream: High-BTU Incineration (C, H, N, S profile).

  • Labeling: Must explicitly state "Contains Organic Sulfides" and "Amines" to prevent mixing with incompatible waste streams (e.g., acids or oxidizers) at the plant.

Exposure Response Workflow

Emergency Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye ActionSkin 1. Blot (Don't Rub) 2. Flush 15min 3. Consult Physician Skin->ActionSkin ActionEye 1. Eye Wash 15min 2. Hold Eyelid Open 3. ER Immediately Eye->ActionEye

Caption: Immediate response protocol for amine/indole exposure.

References & Authority

  • Sigma-Aldrich. Safety Data Sheet: this compound.

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. Compound Summary: Indole-3-sulfides (Class Data). [1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910). [1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Chemical Hygiene Officer (CHO) before work.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.